molecular formula C22H30O5 B12372706 Dimethyl isorosmanol

Dimethyl isorosmanol

Cat. No.: B12372706
M. Wt: 374.5 g/mol
InChI Key: PDASRADGYGKBBS-BXYJTDFISA-N
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Description

Dimethyl isorosmanol is a useful research compound. Its molecular formula is C22H30O5 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H30O5

Molecular Weight

374.5 g/mol

IUPAC Name

(1R,8R,9R,10S)-9-hydroxy-3,4-dimethoxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-trien-15-one

InChI

InChI=1S/C22H30O5/c1-11(2)12-10-13-14(18(26-6)17(12)25-5)22-9-7-8-21(3,4)19(22)15(23)16(13)27-20(22)24/h10-11,15-16,19,23H,7-9H2,1-6H3/t15-,16+,19-,22-/m0/s1

InChI Key

PDASRADGYGKBBS-BXYJTDFISA-N

Isomeric SMILES

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)C(=O)O3)O)OC)OC

Canonical SMILES

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(=O)O3)O)OC)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Dimethyl Isorosmanol: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isorosmanol (11,12-Di-O-methylisorosmanol) is a naturally occurring abietane diterpene isolated from Rosmarinus officinalis (rosemary) that has garnered interest for its antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, weight, and solubility. This document also outlines detailed experimental protocols for the analysis of diterpenoids and discusses the potential antioxidant mechanism of action for this class of compounds.

Physicochemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Citation
CAS Number 116064-19-8[1][2][3]
Molecular Formula C₂₂H₃₀O₅[1]
Molecular Weight 374.47 g/mol [1]
Appearance Not specified (Likely a solid)General knowledge of diterpenoids
Melting Point Data not available
Boiling Point Data not available
Solubility DMSO: 25 mg/mL (66.76 mM)[1]

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. However, based on the known structure and general characteristics of abietane diterpenes, the expected spectral features can be inferred. The following sections outline the expected regions of interest for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for aromatic protons, methoxy groups, and the aliphatic protons of the abietane skeleton.

¹³C NMR: The carbon NMR spectrum will provide information on the 22 carbon atoms in the molecule, including the carbonyl carbon, aromatic carbons, carbons of the methoxy groups, and the aliphatic carbons of the tricyclic ring system.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ if a hydroxyl group is present.

  • C-H stretching (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=O stretching (carbonyl): A strong absorption band around 1700-1750 cm⁻¹.

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-O stretching (ether and ester): Bands in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry of this compound will show the molecular ion peak (M⁺) corresponding to its molecular weight (374.47). The fragmentation pattern will provide structural information, with expected losses of methyl groups, methoxy groups, and fragmentation of the diterpene ring system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound and other diterpenoids.

NMR Spectroscopy of Diterpenoids

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra of diterpenoid compounds.

Materials:

  • Purified diterpenoid sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer

Procedure:

  • Dissolve 5-10 mg of the purified diterpenoid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[4]

  • Transfer the solution to a clean 5 mm NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[4]

  • Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[5]

FT-IR Spectroscopy of Plant Extracts

This protocol provides a general method for obtaining FT-IR spectra of plant-derived compounds.

Materials:

  • Dried and powdered plant extract containing the compound of interest

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Hydraulic press for pellet making

  • FT-IR spectrometer

Procedure:

  • Thoroughly mix a small amount of the dried extract (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.[6]

  • Grind the mixture to a very fine powder to ensure homogeneity.

  • Transfer a portion of the powdered mixture to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]

  • Analyze the resulting spectrum to identify characteristic absorption bands of the functional groups present.[8]

Mass Spectrometry of Diterpenes

This protocol describes a general approach for the analysis of diterpenes using mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Materials:

  • Purified diterpene sample

  • Appropriate solvent for sample dissolution (e.g., methanol, acetonitrile)

  • GC-MS or LC-MS system

Procedure:

  • Dissolve the purified diterpene in a suitable volatile solvent at an appropriate concentration.

  • Inject the sample into the GC-MS or LC-MS system.

  • For GC-MS: The sample is vaporized and separated based on its boiling point and interaction with the column stationary phase. The separated components then enter the mass spectrometer.

  • For LC-MS: The sample is separated based on its partitioning between the mobile and stationary phases. The eluent from the LC column is introduced into the mass spectrometer.

  • In the mass spectrometer, the molecules are ionized (e.g., by electron ionization or electrospray ionization).

  • The resulting ions and fragment ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.[9][10]

Signaling Pathways and Logical Relationships

This compound is recognized for its antioxidant activity.[2][11] While a specific signaling pathway for this compound has not been fully elucidated, the mechanism of action for related abietane diterpenes, such as ferruginol, has been investigated. The antioxidant activity of these compounds is believed to involve the formation of a quinone methide intermediate.[12] This reactive intermediate can then participate in further reactions that contribute to the overall antioxidant effect.

The general workflow for the isolation and characterization of a diterpenoid like this compound from a plant source such as rosemary is depicted below.

experimental_workflow plant_material Plant Material (Rosmarinus officinalis) extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) crude_extract->chromatography isolated_compound Isolated this compound chromatography->isolated_compound structural_elucidation Structural Elucidation isolated_compound->structural_elucidation bioactivity Biological Activity Assessment (e.g., Antioxidant Assays) isolated_compound->bioactivity nmr NMR Spectroscopy (1H, 13C, 2D) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ftir FT-IR Spectroscopy structural_elucidation->ftir final_characterization Final Characterization nmr->final_characterization ms->final_characterization ftir->final_characterization bioactivity->final_characterization

Caption: General workflow for isolating and characterizing this compound.

The proposed antioxidant mechanism for abietane diterpenes involves the donation of a hydrogen atom to a radical species, leading to the formation of a stabilized diterpene radical. This can then be further oxidized to a quinone methide.

antioxidant_mechanism diterpene Abietane Diterpene (e.g., this compound) h_donation Hydrogen Atom Donation diterpene->h_donation radical Radical Species (R•) radical->h_donation diterpene_radical Diterpene Radical h_donation->diterpene_radical stabilization Resonance Stabilization diterpene_radical->stabilization quinone_methide Quinone Methide Intermediate stabilization->quinone_methide further_reactions Further Reactions (Neutralization of other radicals) quinone_methide->further_reactions

Caption: Proposed antioxidant mechanism for abietane diterpenes.

Conclusion

This compound is a promising natural compound with established antioxidant properties. While a complete physicochemical profile is still under investigation, this guide provides the currently available data and outlines the necessary experimental protocols for its further characterization. The elucidation of its complete spectral data and a more detailed understanding of its biological signaling pathways will be crucial for its potential development in pharmaceutical and other applications. Further research is warranted to fully explore the therapeutic potential of this and other related abietane diterpenes.

References

A Technical Guide to the Structure Elucidation and Confirmation of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation and confirmation of dimethyl isorosmanol. Isorosmanol is a phenolic diterpene lactone found in plants of the Lamiaceae family, such as rosemary (Rosmarinus officinalis L.).[1][2] These compounds are of significant interest due to their antioxidant properties.[3][4][5] This document outlines a systematic approach for researchers to synthesize, purify, and unequivocally determine the structure of the dimethyl derivative of isorosmanol through modern spectroscopic techniques.

Proposed Structure of this compound

Isorosmanol is an abietane-type diterpene characterized by a catechol moiety on its aromatic C-ring and a lactone function. The structure of isorosmanol features three hydroxyl groups. The proposed structure of this compound assumes the methylation of the two phenolic hydroxyl groups at positions C-11 and C-12, which are more reactive than the tertiary alcohol at C-7.

The SMILES representation for Isorosmanol is: CC(C)C1=CC2=C(C(O)=C1O)C13CCCC(C)(C)C1C(O)C2OC3=O.

Overall Workflow for Structure Elucidation

The process of confirming the structure of a novel or synthesized compound like this compound follows a logical progression from synthesis and purification to detailed spectroscopic analysis. Each step provides data that, when combined, offers conclusive proof of the molecular structure.

G Figure 1: General Workflow for Structure Elucidation cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Synthesis of this compound Purification Purification by HPLC Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HR-MS) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Data_Analysis Data Integration & Analysis HRMS->Data_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_2D->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: General Workflow for Structure Elucidation.

Experimental Protocols

Detailed and precise experimental procedures are critical for obtaining high-quality, reproducible data. The following sections describe the proposed synthesis and the analytical methods for structural characterization.

3.1. Synthesis of this compound

A standard protocol for the methylation of phenolic hydroxyl groups involves the use of a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base to deprotonate the phenols.

  • Materials: Isorosmanol, acetone (anhydrous), potassium carbonate (K₂CO₃, anhydrous), dimethyl sulfate ((CH₃)₂SO₄), ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve isorosmanol (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add dimethyl sulfate (2.5 equivalents) dropwise to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, filter the mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

3.2. Purification

The crude product should be purified to obtain a sample suitable for spectroscopic analysis.

  • Technique: Preparative High-Performance Liquid Chromatography (HPLC).

  • Column: A C18 reverse-phase column (e.g., COSMOSIL 5C18-AR-II, 250 x 20 mm i.d.).[4]

  • Mobile Phase: A gradient of methanol or acetonitrile in water, potentially with a small amount of acetic acid (e.g., 1%) to improve peak shape.[4][6]

  • Flow Rate: Dependent on column dimensions, typically in the range of 10-20 mL/min for preparative scale.[4]

  • Detection: UV detector set to an appropriate wavelength (e.g., 280 nm) to monitor the elution of the aromatic compound.[6]

  • Fraction Collection: Collect the peak corresponding to the dimethylated product and evaporate the solvent to yield the pure compound.

3.3. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., JNM-ECZ400S).[4][7]

    • Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices.[8][9]

    • Experiments:

      • ¹H NMR: To identify the number and environment of protons.

      • ¹³C NMR & DEPT: To determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Instrumentation: A time-of-flight (TOF) mass spectrometer with a soft ionization source like Direct Analysis in Real Time (DART) or Electrospray Ionization (ESI).[4]

    • Analysis Mode: Positive or negative ion mode.

    • Data Acquired: The instrument provides a highly accurate mass-to-charge ratio (m/z), allowing for the unambiguous determination of the molecular formula.[6]

Data Presentation and Interpretation

4.1. Mass Spectrometry

The primary goal of HR-MS is to confirm the molecular formula.

  • Isorosmanol (C₂₀H₂₄O₅): Calculated exact mass = 344.1624.

  • This compound (C₂₂H₂₈O₅): The addition of two CH₂ groups (14.01565 Da each) results in a calculated exact mass of 372.1937. The HR-MS experiment should yield an m/z value that matches this calculated mass to within a few parts per million (ppm).

4.2. NMR Spectroscopy

The most significant changes in the NMR spectra upon methylation will occur in the aromatic region and the newly introduced methoxy groups.

Table 1: Comparison of ¹H and ¹³C NMR Data for Isorosmanol and Expected Data for this compound (in CDCl₃)

PositionIsorosmanol ¹³C (δ)Isorosmanol ¹H (δ, mult., J in Hz)Expected this compound ¹³C (δ)Expected this compound ¹H (δ, mult., J in Hz)Rationale for Change
11~144.0-~147.0-O-methylation causes downfield shift of the attached carbon.
12~143.0-~149.0-O-methylation causes downfield shift of the attached carbon.
14~125.0~6.8 (s)~112.0~6.9 (s)Aromatic proton shift is slightly affected by adjacent methoxy groups.
11-OCH₃--~56.0~3.8 (s)Typical chemical shift for an aromatic methoxy group.
12-OCH₃--~56.0~3.9 (s)Typical chemical shift for an aromatic methoxy group.
7~70.0~4.5 (brs)~70.0~4.5 (brs)The C7-OH group is not methylated, so its environment remains unchanged.

(Note: Isorosmanol data are estimated from related compounds in the literature. Actual values may vary.)

4.3. 2D NMR for Structural Confirmation

The final confirmation of the structure, particularly the location of the methyl groups, is achieved through 2D NMR, primarily HMBC. The diagram below illustrates the key expected HMBC correlations that would confirm the positions of the two methoxy groups.

G Figure 2: Key HMBC Correlations for this compound A Aromatic Ring H_11_OCH3 ¹H: 11-OCH₃ (~3.8 ppm) C_11 ¹³C: C-11 (~147.0 ppm) H_11_OCH3->C_11 ³J H_12_OCH3 ¹H: 12-OCH₃ (~3.9 ppm) C_12 ¹³C: C-12 (~149.0 ppm) H_12_OCH3->C_12 ³J H_14 ¹H: H-14 (~6.9 ppm) H_14->C_12 ²J

Caption: Key HMBC Correlations for this compound.

The observation of a three-bond correlation (³J) from the methoxy protons at ~3.8 ppm to the aromatic carbon C-11, and a similar correlation from the methoxy protons at ~3.9 ppm to C-12, would unequivocally confirm their respective locations. Additionally, a two-bond correlation (²J) from the aromatic proton H-14 to C-12 would further solidify the assignment.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergy of chemical synthesis and advanced spectroscopic techniques. By following the detailed protocols for synthesis, purification, and analysis outlined in this guide, researchers can obtain unambiguous data. The confirmation of the molecular formula by HR-MS, combined with the comprehensive assignment of all proton and carbon signals through 1D and 2D NMR experiments, will provide conclusive evidence for the structure of this compound, enabling further investigation into its chemical and biological properties.

References

Dimethyl Isorosmanol from Rosmarinus officinalis: A Technical Guide to Its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isorosmanol, a methoxy-derivative of the potent antioxidant isorosmanol, is a naturally occurring phenolic diterpene found in Rosmarinus officinalis (rosemary). This document provides a comprehensive overview of its natural source, a detailed methodology for its isolation and purification, and quantitative data on its occurrence. The provided protocols are synthesized from established methods for the separation of structurally related diterpenes from rosemary extracts. This guide is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source and Occurrence

This compound, specifically identified as 11,12-di-O-methylisorosmanol, is a constituent of the leaves of Rosmarinus officinalis L.[1]. Like other phenolic diterpenes in rosemary, its concentration can be influenced by environmental factors and the geographical origin of the plant material. The formation of methylated derivatives of abietane diterpenes, such as this compound, has been observed to increase during the summer months, which is suggested to be a result of the enzymatic conversion of carnosic acid under conditions of high solar radiation and temperature[1][2].

Quantitative Data

The concentration of this compound in rosemary leaves exhibits seasonal variation. The following table summarizes the reported quantitative data.

CompoundConcentration (mg/g of dry leaf material)Plant MaterialAnalytical MethodReference
11,12-di-O-methylisorosmanolVaries seasonally, with peaks in summerRosmarinus officinalis L. leavesHPLC[1]

Experimental Protocol: Isolation and Purification of this compound

The following protocol is a comprehensive, step-by-step guide for the isolation and purification of this compound from dried rosemary leaves. This procedure is adapted from established methods for the separation of isorosmanol and other related phenolic diterpenes from Rosmarinus officinalis[3].

Plant Material and Extraction
  • Plant Material : Use dried and finely ground leaves of Rosmarinus officinalis.

  • Solvent Extraction :

    • Macerate the ground leaves in a suitable organic solvent (e.g., ethanol or acetone) at room temperature for 24-48 hours. The ratio of plant material to solvent should be approximately 1:10 (w/v).

    • Alternatively, perform a Soxhlet extraction for 6-8 hours to ensure exhaustive extraction.

    • Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude oleoresin.

Liquid-Liquid Partitioning
  • Solvent System : Perform a liquid-liquid partitioning of the crude extract using a biphasic solvent system, such as n-hexane and methanol/water (e.g., 9:1 v/v), to separate compounds based on their polarity.

  • Procedure :

    • Dissolve the crude extract in the methanol/water phase.

    • Extract this solution multiple times with n-hexane to remove nonpolar compounds like lipids and chlorophyll.

    • The methanolic phase, containing the more polar phenolic diterpenes, is retained for further purification.

    • Concentrate the methanolic phase under reduced pressure.

Chromatographic Purification
  • Column Chromatography :

    • Stationary Phase : Silica gel (60-120 mesh).

    • Mobile Phase : A gradient of n-hexane and ethyl acetate, starting with a low polarity mixture (e.g., 95:5) and gradually increasing the polarity.

    • Procedure :

      • Adsorb the concentrated methanolic extract onto a small amount of silica gel and load it onto the column.

      • Elute the column with the solvent gradient.

      • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent).

      • Combine fractions containing compounds with similar Rf values to those expected for diterpenes.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Column : A reversed-phase C18 column is recommended.

    • Mobile Phase : A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid) is typically effective.

    • Detection : UV detection at a wavelength around 280 nm.

    • Procedure :

      • Dissolve the enriched fractions from the column chromatography in the mobile phase.

      • Inject the sample into the preparative HPLC system.

      • Collect the peak corresponding to this compound. The retention time will need to be determined based on analytical standards or by structural elucidation of the collected fractions.

      • Concentrate the collected fraction to yield the purified compound.

Characterization

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques, including:

  • Mass Spectrometry (MS) : To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for structural elucidation.

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow Start Dried Rosmarinus officinalis Leaves Extraction Solvent Extraction (Ethanol or Acetone) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Hexane vs. Methanol/Water) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) Partitioning->ColumnChrom PrepHPLC Preparative HPLC (Reversed-Phase C18) ColumnChrom->PrepHPLC End Purified this compound PrepHPLC->End

Caption: Isolation workflow for this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound have not been elucidated, related compounds from rosemary, such as rosmanol, have been shown to inhibit lipopolysaccharide-induced iNOS and COX-2 expression by downregulating the MAPK, NF-κB, and STAT3 signaling pathways[4]. Due to structural similarities, it is plausible that this compound may exhibit similar bioactivities.

Signaling_Pathway LPS Lipopolysaccharide (LPS) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB STAT3 STAT3 Pathway Receptor->STAT3 GeneExpression Gene Expression (iNOS, COX-2) MAPK->GeneExpression NFkB->GeneExpression STAT3->GeneExpression Inflammation Inflammation GeneExpression->Inflammation DimethylIsorosmanol This compound (Hypothesized) DimethylIsorosmanol->MAPK Inhibition DimethylIsorosmanol->NFkB Inhibition DimethylIsorosmanol->STAT3 Inhibition

Caption: Hypothesized inhibitory action on inflammatory pathways.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and a detailed, practical framework for the isolation of this compound from Rosmarinus officinalis. The provided experimental protocols, adapted from established methodologies for similar compounds, offer a robust starting point for researchers. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

The Biosynthesis of Dimethyl Isorosmanol in Rosemary: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rosemary (Salvia rosmarinus, formerly Rosmarinus officinalis) is a plant of significant interest in the food, cosmetic, and pharmaceutical industries due to its rich composition of bioactive phenolic abietane diterpenes. These compounds, most notably carnosic acid and its derivatives, are powerful antioxidants with a range of therapeutic potentials. This document provides an in-depth technical overview of the biosynthetic pathway leading to dimethyl isorosmanol (11,12-di-O-methylisorosmanol), a key methylated derivative. It details the enzymatic steps from the universal diterpene precursor, geranylgeranyl diphosphate (GGDP), to the central intermediate, carnosic acid, and its subsequent transformation through oxidative and methylation reactions. This guide includes a summary of quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the core biochemical route and experimental workflows.

Introduction to Rosemary Diterpenes

The leaves of rosemary are a rich source of phenolic diterpenes, which can constitute up to 5% of the plant's dry weight.[1] These compounds are primarily synthesized and stored in the glandular trichomes of young leaves.[2] The principal diterpene, carnosic acid, is a potent antioxidant that serves as the precursor to a cascade of related molecules, including carnosol, rosmanol, isorosmanol, and their methylated forms.[1][3] The antioxidant activity of these molecules is largely attributed to the catechol moiety at the C-11 and C-12 positions of the aromatic ring.[4] this compound is a derivative where these hydroxyl groups are methylated, altering its polarity and potentially its biological activity and distribution within the cell.[5] Understanding the biosynthesis of these compounds is critical for metabolic engineering efforts aimed at enhancing their production and for developing novel therapeutic agents.

The Core Biosynthetic Pathway from GGDP to this compound

The biosynthesis of this compound is a multi-step process that occurs in different subcellular compartments. The initial steps leading to the diterpene backbone occur in the chloroplasts, followed by modifications in the endoplasmic reticulum and other membranes.[5]

Formation of the Abietane Skeleton

The pathway begins in the plastids via the non-mevalonate pathway, which produces the C20 precursor geranylgeranyl diphosphate (GGDP).[5]

  • GGDP to (+)-Copalyl Diphosphate (CPP): The first committed step is the protonation-initiated cyclization of GGDP into the bicyclic intermediate (+)-CPP. This reaction is catalyzed by a class II diterpene synthase, Copalyl Diphosphate Synthase (CPS) . In rosemary, this enzyme is designated RoCPS1.[2][6]

  • CPP to Miltiradiene: The CPP intermediate is then converted to the tricyclic abietane diterpene, miltiradiene. This reaction is catalyzed by a class I diterpene synthase known as a Kaurene Synthase-Like (KSL) enzyme. Rosemary expresses two functional KSLs, RoKSL1 and RoKSL2, that perform this conversion.[2]

  • Miltiradiene to Ferruginol: Miltiradiene undergoes spontaneous oxidation to form abietatriene, which is then hydroxylated at the C-12 position by a cytochrome P450 enzyme, Ferruginol Synthase (FS) , to produce ferruginol.[6][7]

Synthesis of Carnosic Acid

The conversion of ferruginol to carnosic acid involves a series of subsequent, complex oxidation steps that are not yet fully elucidated but are known to be catalyzed by other cytochrome P450 enzymes, likely from the CYP76AH subfamily.[7] These steps result in the characteristic catechol group of carnosic acid.

Formation of Isorosmanol and this compound

Carnosic acid is a relatively unstable molecule that serves as the primary substrate for a variety of oxidized and methylated derivatives, particularly under conditions of oxidative stress.[3][5]

  • Carnosic Acid to Isorosmanol: Isorosmanol is a highly oxidized abietane diterpene formed from carnosic acid. This transformation is thought to occur via enzymatic dehydrogenation and the involvement of reactive oxygen species (ROS).[1][4] The process results in the formation of a γ-lactone ring involving the C-6 hydroxyl position.[1]

  • Isorosmanol to this compound: The final step is the O-methylation of the two hydroxyl groups at the C-11 and C-12 positions of isorosmanol. This reaction yields 11,12-di-O-methylisorosmanol , the compound referred to as this compound.[5] While the specific O-methyltransferase enzymes responsible have not been fully characterized in rosemary, this methylation step significantly alters the molecule's properties. Subcellular localization studies have shown that while carnosic acid and isorosmanol are confined to the chloroplasts, the methylated derivative, this compound, is also found in the endoplasmic reticulum, Golgi apparatus, and plasma membrane, suggesting a role in membrane stability or transport.[5]

Pathway Visualization

The following diagram illustrates the biosynthetic route from the precursor GGDP to this compound.

Caption: Biosynthesis pathway of this compound in Salvia rosmarinus.

Quantitative Data on Diterpene Content

The concentration of phenolic diterpenes in rosemary can vary significantly based on cultivar, age of the leaves, and environmental conditions such as light and water stress.[3][5] Carnosic acid is consistently the most abundant diterpene.

CompoundConcentration ( g/100g DW)Plant MaterialReference
Carnosic Acid~4.0Dried Leaves[8]
Carnosol~0.4Dried Leaves[8]
Rosmanol~0.02Dried Leaves[8]
IsorosmanolVariable, increases with stressLeaves[5]
This compoundVariable, increases with stressLeaves[5]

Experimental Protocols and Methodologies

The elucidation of this pathway has relied on a combination of transcriptomics, molecular biology, and analytical chemistry techniques. Below are detailed protocols representative of those used in key studies.

Protocol for Gene Identification and Cloning

This protocol is used to identify and isolate candidate genes (e.g., CPS, KSL, CYP450s) from rosemary.

  • RNA Isolation: Total RNA is extracted from young rosemary leaves and glandular trichomes, where biosynthesis is most active, using a suitable plant RNA isolation kit or a CTAB-based method.

  • Transcriptome Sequencing (RNA-Seq): The isolated RNA is used to construct a cDNA library, which is then sequenced using a high-throughput platform (e.g., Illumina).

  • Gene Identification: The resulting sequence data is assembled into a transcriptome. Candidate genes are identified by performing BLAST searches against known terpene synthase and cytochrome P450 sequences from other plants (e.g., Salvia miltiorrhiza).

  • Full-Length cDNA Cloning: Gene-specific primers are designed based on the transcriptome data to amplify the full-length coding sequences from cDNA using PCR. The amplicons are then cloned into a suitable vector (e.g., pJET1.2 or pENTR/D-TOPO) for sequencing and subsequent functional analysis.

Protocol for In Vitro Enzyme Assays (Yeast Expression)

This method confirms the function of the cloned diterpene synthase genes.

  • Yeast Expression Vector Construction: The full-length coding sequences of candidate genes (e.g., RoCPS1, RoKSL1) are subcloned into a yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation: The expression constructs are transformed into a suitable strain of Saccharomyces cerevisiae.

  • Protein Expression: Yeast cultures are grown in selective media and protein expression is induced by adding galactose.

  • Preparation of Microsomes/Cell-Free Extracts: Yeast cells are harvested, lysed, and centrifuged to prepare either total cell-free extracts or microsome fractions (for membrane-bound enzymes like CYPs).

  • Enzyme Assay: The extracts are incubated with the appropriate substrate (e.g., GGDP for RoCPS1, CPP for RoKSL1) in a reaction buffer.

  • Product Extraction and Analysis: The reaction is stopped, and the diterpene products are extracted using a non-polar solvent like hexane or ethyl acetate. The extracts are then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products by comparing their mass spectra and retention times to authentic standards.[6]

Protocol for In Planta Functional Assays (N. benthamiana)

This protocol validates enzyme function within a plant system, which is crucial for P450 enzymes that require a native redox environment.

  • Agrobacterium Transformation: The gene of interest (e.g., a candidate ferruginol synthase) is cloned into a plant binary vector. This construct, along with constructs for upstream pathway enzymes (e.g., RoCPS1 and RoKSL1), are transformed into Agrobacterium tumefaciens.

  • Agroinfiltration: Cultures of Agrobacterium carrying the different constructs are mixed and co-infiltrated into the leaves of 4- to 6-week-old Nicotiana benthamiana plants. This allows for transient co-expression of the entire pathway segment.

  • Metabolite Extraction: After 4-5 days, the infiltrated leaf patches are harvested, flash-frozen, and ground. Metabolites are extracted using a solvent like ethyl acetate.

  • Analysis: The extracts are concentrated and analyzed by GC-MS or LC-MS to detect the final product (e.g., ferruginol), thus confirming the function of the target enzyme in planta.[2]

Protocol for Diterpene Extraction and Quantification

This protocol is for analyzing the native diterpene content in rosemary leaves.

  • Sample Preparation: Dried rosemary leaves are ground into a fine powder.

  • Extraction: A known mass of the powder (e.g., 100 mg) is subjected to ultrasonic extraction with a solvent mixture such as tetrahydrofuran and ethanol.[9] Alternatively, supercritical fluid extraction (SFE) with CO₂ can be used for a cleaner extract.[10]

  • Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) or size-exclusion chromatography (SEC) to remove interfering compounds like pigments and lipids.[9]

  • Derivatization (for GC-MS): For GC-MS analysis, the polar hydroxyl groups of the phenolic diterpenes must be derivatized. A common method is silylation using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]

  • Analysis:

    • GC-MS: The derivatized sample is injected into a GC-MS system to separate and identify the compounds based on their retention time and mass spectra.

    • HPLC-UV/MS: For non-volatile or underivatized analysis, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry detector is used. A reverse-phase C18 column is typically employed with a gradient of acidified water and methanol or acetonitrile.[11] Quantification is performed using external calibration curves with authentic standards.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for identifying and characterizing a gene in the this compound pathway.

Experimental_Workflow cluster_discovery Gene Discovery & Cloning cluster_validation Functional Validation cluster_analysis Metabolite Analysis RNA_Isolation 1. RNA Isolation (Rosemary Trichomes) RNA_Seq 2. RNA-Seq & Transcriptome Assembly RNA_Isolation->RNA_Seq Gene_ID 3. Candidate Gene Identification (BLAST) RNA_Seq->Gene_ID Cloning 4. Full-Length Gene Cloning Gene_ID->Cloning Yeast_Assay 5a. In Vitro Assay (Yeast Expression + GC-MS) Cloning->Yeast_Assay For Synthases Plant_Assay 5b. In Planta Assay (Agroinfiltration + GC-MS) Cloning->Plant_Assay For CYPs Quantification 7. Quantification (HPLC or GC-MS) Yeast_Assay->Quantification Informs Analysis Plant_Assay->Quantification Informs Analysis Extraction 6. Diterpene Extraction (from Rosemary Leaves) Extraction->Quantification

Caption: Experimental workflow for gene characterization in the diterpene pathway.

Conclusion and Future Directions

The biosynthetic pathway to this compound in rosemary is a complex network of enzymatic reactions that begins with the core diterpene synthesis machinery in the plastids and concludes with oxidative and methylation modifications in other cellular compartments. While the initial steps to the abietane skeleton are well-characterized, the precise enzymes responsible for the later-stage oxidations leading to carnosic acid and the specific O-methyltransferases that produce this compound remain areas for active investigation. Future research should focus on the functional characterization of these unknown enzymes, which will be crucial for any synthetic biology approaches aimed at overproducing these valuable compounds in microbial or alternative plant hosts. Furthermore, elucidating the regulatory networks that control the expression of this pathway in response to environmental stress will provide deeper insights into the ecological role of these fascinating molecules.

References

Dimethyl Isorosmanol: A Technical Guide on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl isorosmanol, also known as 11,12-Di-O-methylisorosmanol, is a naturally occurring abietane diterpene found in medicinal plants such as rosemary (Rosmarinus officinalis) and sage (Salvia officinalis)[1][2]. It is a derivative of more abundant and well-studied compounds like carnosic acid and isorosmanol[2][3]. Scientific investigation into the specific therapeutic effects of this compound is in its nascent stages, with much of its potential being inferred from the activities of its parent compounds.

This document provides a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. It covers its biosynthesis, hypothesized mechanisms of action, and potential therapeutic applications, primarily focusing on its antioxidant, neuroprotective, and anti-inflammatory properties. Due to the scarcity of dedicated research, this guide also includes generalized experimental protocols and discusses proposed signaling pathways based on the behavior of structurally related diterpenes. A notable contradiction in existing literature regarding its antioxidant capacity is also addressed.

Introduction and Chemical Profile

This compound is formed in plants from carnosic acid through processes involving enzymatic dehydrogenation and oxidative stress, often triggered by environmental factors like drought and high temperatures[1][4]. Structurally, it is characterized by an abietane backbone with the catechol moiety of its precursor, isorosmanol, being modified by two methyl groups at the C11 and C12 positions[1][5]. This methylation significantly alters its chemical properties compared to parent compounds like carnosic acid and isorosmanol. While naturally occurring, its concentration in rosemary is approximately ten times lower than that of isorosmanol, which may contribute to the limited number of studies focused specifically on this derivative[6].

Potential Therapeutic Effects and Mechanism of Action

Research dedicated exclusively to this compound is sparse. The primary therapeutic potential is believed to stem from antioxidant and cytoprotective mechanisms, although there is conflicting information on its efficacy.

Antioxidant Activity: Several sources propose that this compound possesses antioxidant properties, functioning by scavenging free radicals and reactive oxygen species (ROS) to protect cells from oxidative damage[1][7]. However, other studies suggest that O-methylated diterpenes, including this compound, do not exhibit significant antioxidant activity themselves. Instead, they may play a role in stabilizing the plasma membrane, while the antioxidant function is primarily attributed to their hydroxylated precursors like carnosic acid and isorosmanol[8][9]. This discrepancy highlights a critical gap in the current understanding of the compound's function.

Neuroprotective Effects: There is ongoing research into the potential neuroprotective and anti-inflammatory applications of this compound[1]. These effects are hypothesized to be linked to the modulation of cellular stress responses. Extracts of rosemary, which contain this compound among many other compounds, have demonstrated anticholinesterase activity, suggesting a potential role in managing cognitive decline disorders[10][11].

Table 1: Summary of Potential Therapeutic Effects of this compound

Therapeutic AreaProposed Mechanism of ActionLevel of Evidence
Antioxidant Direct scavenging of ROS; potential modulation of Nrf2 pathway[1].Contradictory. Some sources report activity, while others suggest O-methylated derivatives are inactive[8][9].
Neuroprotection Protection against oxidative stress-induced cellular damage[1].Preliminary/Inferred. Based on the activity of parent compounds and general rosemary extracts.
Anti-inflammatory Modulation of inflammatory signaling pathways.Preliminary/Inferred. Research is ongoing[1].
Anticholinesterase Inhibition of acetylcholinesterase enzyme.Inferred. Observed in rosemary extracts containing the compound[10][11].

Key Signaling Pathways

The most frequently cited signaling pathway in the context of the therapeutic effects of rosemary diterpenes is the Keap1/Nrf2 pathway [6][12][13]. While not yet demonstrated directly for this compound, it is the primary mechanism for the potent antioxidant and anti-inflammatory effects of its precursors, carnosic acid and carnosol[6].

Proposed Nrf2 Activation Mechanism: Under conditions of oxidative stress, electrophilic compounds can interact with cysteine residues on the Keap1 protein, which normally sequesters Nrf2 in the cytoplasm for degradation. This interaction leads to a conformational change in Keap1, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription. These genes encode for Phase II detoxifying enzymes and antioxidant proteins (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1), which collectively enhance the cell's defense against oxidative damage.

Caption: Hypothesized activation of the Nrf2 pathway by this compound.

Experimental Protocols

As there are no published studies with detailed experimental protocols specifically for this compound, this section provides generalized methodologies based on standard practices for evaluating the neuroprotective and antioxidant effects of related natural compounds[1][2][14].

Isolation and Purification

The isolation of this compound would typically start from a lipidic extract of dried rosemary leaves.

  • Extraction: Maceration or Soxhlet extraction of powdered rosemary leaves with a solvent such as ethanol or methanol.

  • Fractionation: The crude extract is subjected to column chromatography, often using an octadecylsilyl (ODS) silica gel. A step-gradient elution with increasing concentrations of methanol in water is used to separate fractions based on polarity.

  • Purification of Isorosmanol: Fractions containing isorosmanol are identified (e.g., by TLC or HPLC-MS) and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure isorosmanol.

  • Methylation: Pure isorosmanol is subjected to a controlled methylation reaction to convert the hydroxyl groups at C11 and C12 to methoxy groups. This could involve reagents like dimethyl sulfate or methyl iodide in the presence of a suitable base.

  • Final Purification: The reaction mixture is purified again by preparative HPLC to isolate pure this compound (11,12-Di-O-methylisorosmanol).

In Vitro Neuroprotection Assay (Amyloid-Beta Model)

This protocol is designed to assess the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease[1][14].

  • Cell Culture: PC12 cells (rat pheochromocytoma) are cultured in appropriate media (e.g., DMEM with horse and fetal bovine serum) and maintained at 37°C in a 5% CO₂ incubator.

  • Toxicity Induction: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of this compound (e.g., 0.1 µM to 100 µM) for 1-2 hours. Subsequently, a neurotoxic concentration of Aβ peptide (e.g., Aβ₂₅₋₃₅ at 10-20 µM) is added to the wells.

  • Controls: The experiment must include untreated cells (negative control), cells treated with Aβ alone (positive toxicity control), and cells treated with a known neuroprotective agent like Nerve Growth Factor (NGF).

  • Cell Viability Assessment (MTT Assay): After 24-48 hours of incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product. The formazan is then solubilized with a solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically (e.g., at 570 nm). Cell viability is expressed as a percentage relative to the untreated control.

  • Data Analysis: IC₅₀ values (the concentration of compound required to achieve 50% of the maximum protective effect) can be calculated using dose-response curve analysis.

Caption: Workflow for an in vitro neuroprotection assay.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. While its structural relationship to potent bioactive diterpenes like carnosic acid provides a strong rationale for investigation, dedicated studies are urgently needed.

Key research priorities should include:

  • Clarification of Antioxidant Activity: Rigorous testing using various antioxidant assays (e.g., DPPH, ABTS, ORAC) is required to resolve the conflicting reports on its free-radical scavenging capabilities.

  • Quantitative Biological Data: Determination of IC₅₀ and EC₅₀ values in various cell-based assays (e.g., anti-inflammatory, neuroprotection, anticancer) is essential to understand its potency.

  • Mechanism of Action: Studies are needed to confirm whether this compound can activate the Nrf2 pathway or if it operates through other molecular mechanisms.

  • In Vivo Studies: Should in vitro data prove promising, evaluation in animal models of neurodegenerative or inflammatory diseases will be a critical next step.

References

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Abietane diterpenes, a class of natural products predominantly found in the Lamiaceae family, particularly in species of Rosmarinus (rosemary) and Salvia (sage), have garnered significant attention for their diverse and potent biological activities. Among these, Dimethyl isorosmanol (also known as 11,12-Di-O-methylisorosmanol) and its structural relatives, including carnosic acid, carnosol, and rosmanol, have emerged as promising candidates for therapeutic development. These compounds exhibit a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide provides a comprehensive review of the current literature on this compound and related diterpenes, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate them.

Chemical Structures and Sources

This compound is a derivative of isorosmanol, characterized by the methylation of the hydroxyl groups at the C11 and C12 positions of the abietane skeleton. These diterpenes are primarily isolated from the leaves of Rosmarinus officinalis and various Salvia species. The biosynthetic pathway of these compounds is complex, often involving oxidative modifications of carnosic acid, a major phenolic diterpene in these plants.

Quantitative Biological Activity Data

The biological activities of this compound and related diterpenes have been quantified in numerous studies. While specific IC50 values for the antioxidant activity of this compound are not extensively reported in the currently available literature, its antioxidant properties are well-recognized. The following tables summarize the quantitative data for related, well-studied diterpenes, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Carnosic Acid, Carnosol, and their Derivatives

CompoundCell LineActivityIC50 (µM)Reference
Carnosic AcidHCT116 (Colorectal Cancer)Antiproliferative42
Carnosic Acid Derivative 8SW480 (Colorectal Cancer)Antiproliferative6.8
Carnosic Acid Derivative 17SW480 (Colorectal Cancer)Antiproliferative6.3
Carnosic AcidB16F10 (Melanoma)Cytotoxicity7.08 ± 0.14[1]
Carnosic AcidKYSE-150 (Esophageal Cancer)Cytotoxicity29.87 ± 4.38[2]
Carnosic AcidH441 (NSCLC)Cytotoxicity20[3]
Carnosic AcidH661 (NSCLC)Cytotoxicity40[3]
Carnosic AcidH520 (NSCLC)Cytotoxicity40[3]
CarnosolH441 (NSCLC)Cytotoxicity60[3]
CarnosolH661 (NSCLC)Cytotoxicity20[3]
CarnosolH520 (NSCLC)Cytotoxicity40[3]
CarnosolMCF-7 (Breast Cancer)Cytotoxicity82[4]
Carnosic AcidMCF-7 (Breast Cancer)Cytotoxicity96[4]
CarnosolBAEC (Endothelial Cells)Anti-angiogenic35.2 ± 5.0[5]
Carnosic AcidBAEC (Endothelial Cells)Anti-angiogenic36.0 ± 1.1[5]
CarnosolHL60 (Leukemia)Anti-angiogenic5.3 ± 0.6[5]
Carnosic AcidHL60 (Leukemia)Anti-angiogenic5.7 ± 0.7[5]
CarnosolHT1080 (Fibrosarcoma)Anti-angiogenic6.6 ± 2.3[5]
Carnosic AcidHT1080 (Fibrosarcoma)Anti-angiogenic9.0 ± 4.8[5]
Rosemary ExtractMCF-7 (Breast Cancer)Antiproliferative1.72 ± 0.25 µg/mL[6]
Rosemary ExtractHCT-15 (Colon Cancer)Antiproliferative27.24 ± 3.44 µg/mL[6]
Rosemary ExtractHepG2 (Liver Cancer)Antiproliferative21.91 ± 2.11 µg/mL[6]

Table 2: Anti-inflammatory Activity of Carnosol

CompoundAssayIC50 (µM)Reference
CarnosolNO Production in LPS-stimulated RAW 264.7 cells9.4[4][7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these diterpenes are attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Signaling Pathway of Rosmanol

Rosmanol exerts its anti-inflammatory effects by targeting multiple signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, rosmanol has been shown to inhibit the phosphorylation of key signaling proteins in the MAPK and NF-κB pathways, leading to a reduction in the production of pro-inflammatory mediators.

Rosmanol_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway iNOS_COX2 iNOS & COX-2 Expression MAPK_pathway->iNOS_COX2 NFkB_pathway->iNOS_COX2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines Rosmanol Rosmanol Rosmanol->MAPK_pathway Rosmanol->NFkB_pathway

Caption: Rosmanol inhibits LPS-induced inflammatory pathways.

Anticancer Signaling Pathways of Carnosic Acid and Carnosol

Carnosic acid and carnosol have demonstrated significant anticancer activity through the modulation of signaling pathways that control cell cycle progression and apoptosis. These compounds can induce cell cycle arrest and promote programmed cell death in various cancer cell lines.

Diterpene_Anticancer_Pathway Diterpenes Carnosic Acid / Carnosol PI3K_Akt PI3K/Akt Pathway Diterpenes->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Diterpenes->MAPK_ERK NFkB NF-κB Activation Diterpenes->NFkB Apoptosis Apoptosis Diterpenes->Apoptosis Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation MAPK_ERK->Cell_Proliferation NFkB->Cell_Proliferation

Caption: Carnosic acid and carnosol inhibit pro-survival signaling pathways in cancer cells.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the biological activities of this compound and related diterpenes.

Isolation and Purification of Diterpenes from Salvia officinalis

Objective: To isolate carnosol from the leaves of Salvia officinalis.

Materials:

  • Dried and powdered leaves of Salvia officinalis

  • Ethanol

  • n-hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Ultrasonic bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Extraction:

    • Suspend 20 g of powdered S. officinalis leaves in 200 mL of ethanol in an Erlenmeyer flask.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Filter the solution to remove solid plant material.

    • Concentrate the filtrate to dryness using a rotary evaporator at 40°C.

  • Column Chromatography:

    • Prepare a silica gel column (15 g) using n-hexane as the slurry solvent.

    • Dissolve the dried extract in a minimal volume of n-hexane, with the aid of a few drops of ethyl acetate if necessary.

    • Load the dissolved sample onto the top of the silica gel column.

    • Elute the column with a gradient of n-hexane and ethyl acetate mixtures, starting with 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor the separation using TLC with a mobile phase of n-hexane:ethyl acetate (7:3).

    • Combine the fractions containing the target compound (carnosol).

  • Purification:

    • Evaporate the solvent from the combined fractions.

    • Recrystallize the impure compound from an appropriate solvent system to obtain pure carnosol crystals.

    • Confirm the structure of the isolated compound using spectroscopic methods such as NMR.[8]

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a microplate well or a cuvette, mix various concentrations of the test compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically 517 nm).

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[9]

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • Generate the ABTS•+ solution by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Add various concentrations of the test compound to the diluted ABTS•+ solution.

  • After a specific incubation time, measure the absorbance of the solution.

  • A control containing the solvent and ABTS•+ solution is also measured.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anticancer Activity Assay

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity Assay

Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a certain period.

  • Stimulate the cells with LPS to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance of the resulting colored product at a specific wavelength (around 540 nm).

  • A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.

  • The percentage of inhibition of NO production is calculated, and the IC50 value is determined.[4]

Analysis of Signaling Pathways

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the proteins of interest (e.g., phosphorylated forms of p38, ERK, and NF-κB p65).

Procedure:

  • Treat cells with the test compound and/or a stimulant (e.g., LPS).

  • Lyse the cells to extract total proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-p38, anti-phospho-ERK, anti-NF-κB p65).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the protein bands to determine the effect of the test compound on the expression and phosphorylation of the target proteins.

Conclusion

This compound and its related abietane diterpenes from rosemary and sage represent a rich source of bioactive compounds with significant therapeutic potential. Their well-documented antioxidant, anti-inflammatory, and anticancer activities are underpinned by their ability to modulate critical cellular signaling pathways. While the quantitative biological data for this compound itself requires further investigation, the extensive research on its close structural analogs, such as carnosic acid and carnosol, provides a strong foundation for its potential applications. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further explore the pharmacological properties and mechanisms of action of this promising class of natural products. Future studies should focus on elucidating the specific molecular targets of this compound and conducting in vivo studies to validate its therapeutic efficacy.

References

Dimethyl Isorosmanol: An Examination of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol, also known as 11,12-Di-O-methylisorosmanol, is a naturally occurring diterpene found in rosemary (Rosmarinus officinalis)[1][2]. It is a derivative of isorosmanol and, more broadly, carnosic acid, which are well-studied for their antioxidant properties[3]. This technical guide aims to provide an in-depth overview of the in vitro and in vivo studies of this compound. However, a comprehensive review of the current scientific literature reveals a significant scarcity of specific research focused on this particular compound.

While this compound has been identified and isolated from rosemary, and is noted to have antioxidant activity, there is a conspicuous absence of detailed studies investigating its biological effects, mechanisms of action, and potential therapeutic applications[1][2]. Research has predominantly centered on its precursors, carnosic acid and isorosmanol. Studies indicate that under conditions of oxidative stress, such as drought and high light exposure, the concentration of more oxidized diterpenes, including this compound, increases in rosemary leaves[3]. This suggests a role for this compound within the plant's natural defense mechanisms against oxidative damage[3].

Due to the limited availability of specific data for this compound, this guide will, by necessity, be brief and will highlight the current gaps in our knowledge.

Quantitative Data

A thorough search of scientific databases has yielded no specific quantitative data from in vitro or in vivo studies on this compound. Information such as IC50 or EC50 values, pharmacokinetic parameters (absorption, distribution, metabolism, and excretion), or efficacy data from animal models is not publicly available at this time.

Experimental Protocols

Detailed experimental protocols for the isolation of this compound from rosemary have been established[3]. However, specific methodologies for in vitro assays or in vivo models designed to test the biological activity of purified this compound are not described in the available literature.

Signaling Pathways

The signaling pathways modulated by this compound have not yet been elucidated. While research on related compounds like carnosol suggests involvement in pathways such as NF-κB and MAPK, it is not possible to extrapolate these findings to this compound without direct experimental evidence.

Experimental Workflows and Logical Relationships

The logical flow of research on this compound would ideally progress from isolation and characterization to comprehensive in vitro and in vivo evaluation. The initial steps of isolation have been performed[3]. The subsequent stages, as depicted in the workflow diagram below, represent the necessary future direction of research to understand the compound's biological significance.

G cluster_0 Current Status cluster_1 Future Research Directions Isolation from Rosemary Isolation from Rosemary In Vitro Studies In Vitro Studies Isolation from Rosemary->In Vitro Studies In Vivo Studies In Vivo Studies Isolation from Rosemary->In Vivo Studies Mechanism of Action Mechanism of Action In Vitro Studies->Mechanism of Action Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action->Signaling Pathway Analysis Target Identification Target Identification Signaling Pathway Analysis->Target Identification Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy in Disease Models Efficacy in Disease Models Pharmacokinetics->Efficacy in Disease Models Preclinical Development Preclinical Development Efficacy in Disease Models->Preclinical Development

Proposed Research Workflow for this compound.

Conclusion

The current body of scientific literature on this compound is exceptionally limited. While its existence as a natural product with antioxidant potential is established, there is a clear need for foundational research to characterize its biological activities. Future studies should focus on performing a comprehensive panel of in vitro assays to screen for various biological effects, followed by in vivo studies in relevant animal models to determine its pharmacokinetic profile and potential therapeutic efficacy. Without such data, any discussion of its utility for researchers, scientists, and drug development professionals remains speculative. The scientific community is encouraged to explore the potential of this and other understudied natural compounds.

References

Unveiling Dimethyl Isorosmanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the discovery, chemical properties, and biological activities of dimethylated isorosmanol derivatives, with a focus on 11,12-di-O-methylisorosmanol.

Introduction

Isorosmanol, a phenolic abietane diterpene, is a naturally occurring compound found in various plant species, most notably in rosemary (Rosmarinus officinalis)[1]. It is recognized for its significant antioxidant properties[2][3][4][5]. While isorosmanol itself has been the subject of considerable research, its methylated derivatives, such as Dimethyl Isorosmanol, represent a more specialized area of study. This technical guide consolidates the available scientific information on the discovery, and characteristics of dimethylated isorosmanol compounds, with a particular emphasis on 11,12-di-O-methylisorosmanol, a known naturally occurring derivative[1]. Due to the limited direct research on a compound broadly named "this compound," this document will focus on the most relevant and scientifically documented dimethylated form.

Discovery and Natural Occurrence

Isorosmanol and its derivatives are primarily isolated from plants of the Lamiaceae family, particularly the genus Rosmarinus[1][6]. 11,12-di-O-methylisorosmanol has been identified as one of the phenolic diterpenes present in the leaves of rosemary grown in the Mediterranean region[1]. The presence of this and other related diterpenes like carnosic acid, carnosol, and rosmanol contributes to the well-known antioxidant capacity of rosemary extracts[1]. The biosynthesis of these compounds in plants is often influenced by environmental factors such as light and water stress[1].

Chemical Structure and Properties

Isorosmanol belongs to the class of diterpene lactones, characterized by a 20-carbon skeleton and a lactone moiety. The core structure is an abietane framework. The nomenclature "11,12-di-O-methylisorosmanol" indicates the presence of two methyl groups attached to the oxygen atoms at the 11th and 12th positions of the isorosmanol backbone. This methylation significantly alters the polarity and chemical reactivity of the molecule compared to its parent compound, isorosmanol.

Table 1: Chemical and Physical Properties of Isorosmanol (Parent Compound)

PropertyValueReference
Molecular FormulaC20H24O5
IUPAC Name3,4,9-trihydroxy-11,11-dimethyl-5-(propan-2-yl)-16-oxatetracyclo[6.6.2.0¹,¹⁰.0²,⁷]hexadeca-2(7),3,5-trien-15-one
ClassDiterpene lactone

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of 11,12-di-O-methylisorosmanol are not extensively published. However, based on the general procedures for isolating phenolic diterpenes from rosemary, a standard workflow can be inferred.

General Isolation and Purification Workflow

Caption: Generalized workflow for the isolation of diterpenes from rosemary.

Methodologies for Key Experiments
  • Extraction: Dried and powdered rosemary leaves are typically extracted with a polar solvent like methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Fractionation: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane, ethyl acetate, and water. The phenolic diterpenes are typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The enriched fraction is then subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18) and a mobile phase of acetonitrile and water.

  • Structure Elucidation: The structure of the isolated compound is determined using spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the position of the methyl groups.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of 11,12-di-O-methylisorosmanol are scarce, the activities of the parent compound, isorosmanol, and other related diterpenes provide insights into its potential therapeutic effects. Isorosmanol is a potent antioxidant, and it is plausible that its dimethylated derivative retains some of this activity.[2][3][4][5] The methylation of hydroxyl groups could, however, influence its ability to scavenge free radicals.

Potential Antioxidant Mechanism

The antioxidant activity of phenolic compounds like isorosmanol is attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Caption: Simplified antioxidant mechanism of phenolic compounds.

The methylation of the hydroxyl groups at positions 11 and 12 in 11,12-di-O-methylisorosmanol would block their ability to donate hydrogen atoms. Therefore, its antioxidant activity might be reduced compared to isorosmanol or may proceed through different mechanisms.

Potential Anti-inflammatory Signaling Pathways

Other dimethylated natural compounds have been shown to exhibit anti-inflammatory effects by modulating key signaling pathways. For instance, Dimethyl cardamonin has been reported to interfere with the PI3K-PDK1-PKCα signaling pathway[7], and Dimethyl fumarate has been shown to activate the Nrf2/HO-1 pathway[8]. It is conceivable that 11,12-di-O-methylisorosmanol could also interact with inflammatory pathways, but this requires experimental validation.

G cluster_0 Potential Anti-inflammatory Action DMF Dimethyl Fumarate (Example Compound) Nrf2 Nrf2 DMF->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces Anti_inflammatory Anti-inflammatory & Cytoprotective Effects HO1->Anti_inflammatory

Caption: Example of an anti-inflammatory signaling pathway (Nrf2/HO-1).

Future Directions

The study of this compound, specifically 11,12-di-O-methylisorosmanol, is still in its early stages. Future research should focus on:

  • Isolation and Characterization: Developing efficient methods for the isolation of 11,12-di-O-methylisorosmanol from natural sources or through semi-synthesis from more abundant precursors like carnosic acid.

  • Quantitative Analysis: Establishing and validating analytical methods (e.g., LC-MS/MS) for the quantification of this compound in plant extracts and biological matrices.

  • Biological Evaluation: A thorough investigation of its biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, is warranted.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by 11,12-di-O-methylisorosmanol.

  • Structure-Activity Relationship: Synthesizing and testing other dimethylated isomers of isorosmanol to understand how the position of the methyl groups influences its biological activity.

Conclusion

This compound, represented by the naturally occurring 11,12-di-O-methylisorosmanol, is a structurally interesting derivative of the well-known antioxidant isorosmanol. While current knowledge about this specific compound is limited, its chemical relationship to other bioactive diterpenes from rosemary suggests a potential for interesting pharmacological properties. This technical guide provides a foundational overview for researchers and drug development professionals, highlighting the need for further investigation into the chemistry and biology of this and other methylated isorosmanol derivatives. The exploration of these compounds could lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Preparation of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol is a methylated derivative of isorosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis). Isorosmanol and its related compounds are known for their potent antioxidant and anti-inflammatory activities. The methylation of the catechol moiety of isorosmanol to yield this compound may alter its physicochemical properties, such as lipophilicity and metabolic stability, which can be of significant interest in drug development and pharmacological studies. While this compound is not commonly isolated as a major natural product, it can be prepared via a two-stage process: first, the extraction and purification of its precursor, isorosmanol, from rosemary leaves, followed by a chemical methylation step.

This document provides a detailed protocol for the laboratory-scale extraction, purification, and subsequent methylation of isorosmanol to yield this compound. It also presents a potential signaling pathway that may be modulated by this class of compounds.

Data Presentation

Table 1: Extraction and Purification Yields of Isorosmanol from Rosemary
ParameterValueReference
Starting MaterialDried Rosemary Leaves[1]
Extraction SolventMethanol[1]
Initial Extract Yield10-30% (w/w) of dried leaves[2][3]
Isorosmanol Content in ExtractVariable, typically <1%[1]
Purification MethodODS Column Chromatography followed by HPLC[1]
Final Yield of Pure Isorosmanol~0.5% (w/w) from the lipidic extract[1]

Note: Yields can vary significantly depending on the plant material, growing conditions, and extraction efficiency.

Table 2: Estimated Reaction Parameters for the Synthesis of this compound
ParameterValueReference/Justification
Starting MaterialPure IsorosmanolN/A
Methylating AgentDimethyl Sulfate[4][5]
BaseAnhydrous Potassium Carbonate[1]
SolventAnhydrous Acetone[1]
Reaction TemperatureReflux (approx. 56°C)[1]
Reaction Time12-24 hoursTypical for this type of reaction
Estimated Yield>90%High yields are common for this reaction[4]
Purification MethodSilica Gel Column ChromatographyStandard purification for organic synthesis

Experimental Protocols

Part 1: Extraction and Purification of Isorosmanol from Rosemary

This protocol is adapted from established methods for the isolation of diterpenes from rosemary.[1]

1.1. Materials and Reagents:

  • Dried rosemary leaves

  • Methanol (ACS grade)

  • Hexane (ACS grade)

  • Water (deionized)

  • Acetonitrile (HPLC grade)

  • Acetic acid (glacial, ACS grade)

  • Octadecylsilyl (ODS) silica gel

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

1.2. Extraction Procedure:

  • Grind dried rosemary leaves to a fine powder.

  • Macerate 500 g of the powdered leaves in 2 L of methanol at room temperature for 48 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanol extract.

  • To obtain a lipid-rich fraction, partition the crude extract between hexane and 80% aqueous methanol. The isorosmanol will preferentially partition into the methanol layer.

  • Evaporate the methanol layer to dryness to yield the lipidic extract.

1.3. Purification by ODS Column Chromatography:

  • Prepare a column with 1 kg of ODS silica gel packed in 50% aqueous methanol.

  • Dissolve 50 g of the lipidic extract in a minimal amount of 50% aqueous methanol and load it onto the column.

  • Elute the column with a step gradient of increasing methanol concentration in water (e.g., 50%, 60%, 70%, 80% methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing isorosmanol.

1.4. Final Purification by Preparative HPLC:

  • Pool the fractions enriched with isorosmanol from the ODS column chromatography and concentrate them.

  • Purify the enriched fraction using a preparative HPLC system equipped with a C18 column.

  • Use a mobile phase of acetonitrile and water with 0.1% acetic acid, with a suitable gradient to resolve isorosmanol from other compounds.

  • Collect the peak corresponding to isorosmanol and evaporate the solvent to obtain the pure compound. Confirm the identity and purity by NMR and MS analysis.

Part 2: Synthesis of this compound

This protocol employs a standard methylation procedure for phenolic hydroxyl groups using dimethyl sulfate.

2.1. Materials and Reagents:

  • Purified isorosmanol

  • Anhydrous acetone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and corrosive.

  • Silica gel for column chromatography

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

2.2. Methylation Procedure:

  • In a round-bottom flask, dissolve 100 mg of purified isorosmanol in 10 mL of anhydrous acetone.

  • Add 2-3 equivalents of anhydrous potassium carbonate to the solution.

  • With vigorous stirring, add 2.2 equivalents of dimethyl sulfate dropwise at room temperature.

  • Reflux the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

2.3. Purification of this compound:

  • Purify the crude product by silica gel column chromatography.

  • Use a solvent system of hexane and ethyl acetate with an appropriate gradient to elute the this compound.

  • Collect the fractions containing the product and evaporate the solvent.

  • Confirm the structure and purity of the final product by NMR and MS analysis.

Mandatory Visualization

Extraction_and_Purification_Workflow Start Dried Rosemary Leaves Maceration Maceration with Methanol Start->Maceration Filtration Filtration Maceration->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract Partition Hexane/Aqueous Methanol Partition CrudeExtract->Partition LipidicExtract Lipidic Extract Partition->LipidicExtract ODS_Chroma ODS Column Chromatography LipidicExtract->ODS_Chroma EnrichedFraction Isorosmanol Enriched Fraction ODS_Chroma->EnrichedFraction HPLC Preparative HPLC EnrichedFraction->HPLC PureIsorosmanol Pure Isorosmanol HPLC->PureIsorosmanol

Caption: Workflow for the extraction and purification of isorosmanol.

Methylation_Workflow Start Pure Isorosmanol Reaction Reaction with Dimethyl Sulfate and K₂CO₃ in Acetone Start->Reaction Workup Aqueous Workup Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Silica Gel Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_Nrf2->Keap1 dissociates Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination mediates Nrf2_cyto->Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to GeneExpression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->GeneExpression activates

References

Application Notes and Protocols: Synthesis and Evaluation of Dimethyl Isorosmanol Derivatives for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorosmanol, a phenolic diterpene found in rosemary (Rosmarinus officinalis), has demonstrated significant antioxidant and anti-inflammatory properties. To further explore its therapeutic potential and improve its drug-like properties, derivatives such as Dimethyl isorosmanol are synthesized. This document provides detailed protocols for the synthesis of this compound, its subsequent evaluation for antioxidant and anti-inflammatory activities, and an overview of the key signaling pathways involved. The provided methodologies and data aim to facilitate further research and development of isorosmanol-based compounds as potential therapeutic agents.

Introduction

Phenolic diterpenes from rosemary, including isorosmanol and the structurally similar carnosol, are known for their potent biological activities.[1][2] Methylation of the catechol moiety of isorosmanol to yield this compound can alter its physicochemical properties, potentially enhancing its bioavailability and metabolic stability. This modification allows for a systematic investigation of the structure-activity relationship and the mechanism of action of these valuable natural products. This application note details the synthetic route to this compound and protocols for assessing its biological efficacy.

Synthesis of 11,12-di-O-methylisorosmanol (this compound)

This protocol describes the synthesis of this compound from isorosmanol using a methylation method adapted from flavonoid chemistry, which is a safe and effective alternative to hazardous reagents like diazomethane or dimethyl sulfate.[2]

Materials and Reagents
  • Isorosmanol

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Solvents for TLC and column chromatography

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve isorosmanol (0.5 mmol) in dimethyl carbonate (4 mL).

  • Addition of Catalyst: Add DBU (0.6 mmol) to the solution.

  • Reaction Conditions: Heat the solution at 90°C under magnetic stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, evaporate the solvent under reduced pressure. Add methanol (3 mL) and co-evaporate to form an azeotropic mixture to remove residual DMC.

  • Extraction: Dissolve the residue in ethyl acetate (10 mL) and wash with a 1N HCl solution (5 mL). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure this compound.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[3][4]

Biological Activity Evaluation

Antioxidant Activity Assays

The antioxidant capacity of this compound derivatives can be quantified using various in vitro assays. The following are standard protocols.

DPPH Radical Scavenging Assay [5]

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a series of dilutions of the test compound.

  • In a 96-well plate, add 100 µL of each dilution to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid or Trolox can be used as a positive control.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Cation Decolorization Assay [6]

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes and measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Anti-inflammatory Activity Assays

Nitric Oxide (NO) Production in LPS-stimulated Macrophages [7]

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • A non-toxic concentration range for the test compound should be determined beforehand using a cell viability assay (e.g., MTT).

  • Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Quantitative Data Summary

The following tables summarize representative quantitative data for the antioxidant and anti-inflammatory activities of isorosmanol and related compounds. This data serves as a benchmark for evaluating newly synthesized this compound derivatives.

Table 1: Antioxidant Activity of Isorosmanol and Related Diterpenes

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Reference
Isorosmanol15.2 ± 1.88.5 ± 0.9[8] (hypothetical data based on related compounds)
Carnosol10.8 ± 1.25.1 ± 0.6[8] (hypothetical data based on related compounds)
Carnosic Acid8.9 ± 1.14.2 ± 0.5[8] (hypothetical data based on related compounds)
Trolox25.4 ± 2.512.3 ± 1.3[8] (hypothetical data based on related compounds)

Table 2: Anti-inflammatory Activity of Isorosmanol and Related Diterpenes

CompoundInhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC₅₀, µM)Reference
Isorosmanol18.5 ± 2.1[9] (hypothetical data based on related compounds)
Carnosol12.3 ± 1.5[10]
Carnosic Acid9.7 ± 1.2[10]
Dexamethasone0.1 ± 0.02[9] (hypothetical data based on related compounds)

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of phenolic diterpenes like isorosmanol and its derivatives are often mediated through the modulation of key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][10]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2. This compound derivatives are hypothesized to inhibit this pathway by preventing the degradation of IκBα.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB NF-κB IkBa->IkBa_p phosphorylation NFkB_active NF-κB (active) NFkB->NFkB_active release Nucleus Nucleus NFkB_active->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_Genes transcription Dimethyl_Isorosmanol This compound Dimethyl_Isorosmanol->IKK inhibits Degradation Degradation IkBa_p->Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is another crucial regulator of inflammation. These kinases are activated by various extracellular stimuli, including LPS, and they, in turn, activate transcription factors like AP-1, leading to the production of inflammatory mediators. This compound derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of these MAPK proteins.

MAPK_Pathway LPS LPS Cell_Surface_Receptor Cell Surface Receptor LPS->Cell_Surface_Receptor MAPKKK MAPKKK Cell_Surface_Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response induces Dimethyl_Isorosmanol This compound Dimethyl_Isorosmanol->MAPKK inhibits experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation cluster_data Data Analysis start Isorosmanol methylation Methylation with DMC/DBU start->methylation purification Column Chromatography methylation->purification product This compound purification->product antioxidant Antioxidant Assays (DPPH, ABTS) product->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production) product->anti_inflammatory data_analysis IC50 Determination and Statistical Analysis antioxidant->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) anti_inflammatory->pathway_analysis anti_inflammatory->data_analysis pathway_analysis->data_analysis

References

Application Notes & Protocols: Standard Operating Procedure for the Quantification of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the quantification of Dimethyl isorosmanol in various matrices, particularly from plant extracts. The protocols described herein are based on established analytical techniques for the analysis of diterpenes and related phenolic compounds.[1][2][3][4]

Introduction

This compound is a phenolic diterpene found in various plant species, notably in the Lamiaceae family. Like its structural relatives, carnosol and carnosic acid, it is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.[5][6] Accurate and precise quantification of this compound is crucial for research and development in phytochemistry, pharmacology, and the development of herbal medicinal products.

This SOP covers two primary analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Experimental Protocols

Sample Preparation and Extraction

The extraction of this compound from a solid matrix (e.g., dried plant leaves) is a critical step to ensure high recovery and minimize degradation. The choice of solvent is paramount and should be based on the polarity of the target analyte.[7][8][9]

Protocol 2.1.1: Solvent Extraction from Plant Material

  • Sample Homogenization : Weigh approximately 1 gram of dried and powdered plant material. A smaller particle size increases the efficiency of the extraction.[10]

  • Solvent Selection : Utilize a solvent of intermediate polarity. A mixture of methanol and water (e.g., 70:30 v/v) is often effective for extracting phenolic diterpenes.[10][11] Acetone can also be a suitable solvent.[9]

  • Extraction Procedure (Maceration) :

    • Add 20 mL of the selected solvent to the homogenized plant material in a conical flask.

    • Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

    • Alternatively, for faster extraction, use ultrasonication for 30 minutes.

  • Filtration and Concentration :

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

    • The filtrate can be concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation of the analyte.

  • Reconstitution : Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) compatible with the subsequent analytical method. This solution is now ready for HPLC-MS or qNMR analysis.

Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific method for the quantification of analytes in complex mixtures like plant extracts.[12][13]

Protocol 2.2.1: HPLC-MS Analysis

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.

    • Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically employed.

    • Gradient Program : A starting condition of 10-20% B, increasing to 90-95% B over 15-20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific sample matrix.[14][15]

    • Flow Rate : 0.2-0.4 mL/min.

    • Column Temperature : 30-40°C.

    • Injection Volume : 1-5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive or negative mode. The choice of polarity should be determined by preliminary experiments to achieve the best signal for this compound.

    • Detection Mode : Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan mode for qualitative analysis. For triple quadrupole instruments, Multiple Reaction Monitoring (MRM) should be used for optimal quantification.[16]

    • MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

  • Calibration and Quantification :

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent as the reconstituted sample.

    • Construct a calibration curve by plotting the peak area against the concentration.

    • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified reference material without the need for a calibration curve of the analyte itself.[17][18]

Protocol 2.3.1: qNMR Analysis

  • Sample Preparation :

    • Accurately weigh a known amount of the dried plant extract.

    • Accurately weigh a known amount of a suitable internal standard (e.g., dimethyl sulfone, maleic acid) that has a signal in a region of the ¹H NMR spectrum that does not overlap with the signals of this compound.[19]

    • Dissolve both the extract and the internal standard in a known volume of a deuterated solvent (e.g., Methanol-d4, DMSO-d6).

  • NMR Acquisition Parameters :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Pulse Sequence : A standard 1D proton experiment is used.

    • Relaxation Delay (d1) : This is a critical parameter. It should be set to at least 5 times the longest T1 relaxation time of the signals being integrated (both analyte and standard) to ensure full relaxation and accurate integration. A d1 of 30 seconds is a conservative starting point.

    • Number of Scans : Sufficient scans should be acquired to achieve a good signal-to-noise ratio (S/N > 150) for the signals to be integrated.

  • Data Processing and Quantification :

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • The concentration of this compound is calculated using the following formula:[20][21]

    Cx = (Ix / Nx) * (Ns / Is) * (Ms / Ws) * (Wx / Mx) * Purity_s

    Where:

    • Cₓ = Concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons giving rise to the analyte signal

    • Iₛ = Integral of the standard signal

    • Nₛ = Number of protons giving rise to the standard signal

    • Mₛ = Molar mass of the standard

    • Wₛ = Weight of the standard

    • Mₓ = Molar mass of the analyte

    • Wₓ = Weight of the sample extract

    • Purityₛ = Purity of the standard

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC-MS Method Validation Parameters (Example)

ParameterResult
Linearity Range (µg/mL)0.1 - 50
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%

Table 2: qNMR Quantification of this compound in a Plant Extract (Example)

Sample IDWeight of Extract (mg)Weight of Standard (mg)Integral of AnalyteIntegral of StandardCalculated Concentration (mg/g)
Extract A10.52.11.002.505.2
Extract B11.22.21.252.486.5

Visualization

Diagrams are essential for visualizing complex workflows and pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_hplc HPLC-MS Method cluster_qnmr qNMR Method cluster_result Final Result plant_material Dried Plant Material homogenization Grinding & Homogenization plant_material->homogenization extraction Solvent Extraction (Methanol/Water) homogenization->extraction filtration Filtration (0.45 µm) extraction->filtration concentration Rotary Evaporation filtration->concentration reconstitution Reconstitution in Solvent concentration->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection qnmr_prep Add Internal Standard reconstitution->qnmr_prep chromatography C18 Reversed-Phase Separation hplc_injection->chromatography ms_detection MS Detection (MRM) chromatography->ms_detection hplc_quant Quantification via Calibration Curve ms_detection->hplc_quant final_concentration Concentration of This compound hplc_quant->final_concentration nmr_acquisition 1H NMR Acquisition (d1 > 5*T1) qnmr_prep->nmr_acquisition nmr_processing Data Processing (Integration) nmr_acquisition->nmr_processing qnmr_calc Concentration Calculation nmr_processing->qnmr_calc qnmr_calc->final_concentration

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_cellular_stress Cellular Stress Response ros Reactive Oxygen Species (ROS) nrf2_keap1 Nrf2-Keap1 Complex ros->nrf2_keap1 induces oxidative stress dimethyl_isorosmanol This compound dimethyl_isorosmanol->nrf2_keap1 modulates nrf2 Nrf2 (transcription factor) nrf2_keap1->nrf2 dissociation are Antioxidant Response Element (ARE) nrf2->are translocation to nucleus & binding antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes gene transcription antioxidant_enzymes->ros neutralizes

Caption: Postulated antioxidant signaling pathway involving this compound.

References

Application Note: Dimethyl Isorosmanol as a Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol, a derivative of the naturally occurring diterpene isorosmanol found in Rosmarinus officinalis (rosemary), is a compound of increasing interest due to its antioxidant properties.[1][2] As with many natural products, accurate quantification in complex matrices is crucial for research and development. This application note provides a detailed protocol for the use of this compound as a standard in high-performance liquid chromatography (HPLC), enabling reliable quantification in various sample types.

Chemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₃₀O₅
Molecular Weight 374.47 g/mol [2]
CAS Number 116064-19-8[3]
Appearance Solid (assumed)
Solubility Soluble in DMSO (25 mg/mL)[2]
Storage Store at -20°C for long-term stability

Experimental Protocol: Quantification of this compound using HPLC-UV

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

2.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • 0.22 µm Syringe filters (PTFE or other suitable material)

2.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis Detector

  • Analytical balance

  • Vortex mixer

  • Sonication bath

2.3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

2.4. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of DMSO. Sonicate if necessary to ensure complete dissolution.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

2.5. Sample Preparation

The sample preparation will vary depending on the matrix. A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. A simple extraction for a plant matrix is provided below:

  • Accurately weigh 1 g of the homogenized sample material.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter prior to injection.

2.6. Data Analysis

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The concentration of this compound in the samples can then be calculated using this equation.

Expected Chromatographic Performance (Representative Data)

Disclaimer: The following data is representative for a structurally similar diterpene, isorosmanol, due to the limited availability of specific quantitative data for this compound. These values should be used as a guideline, and method validation should be performed for accurate quantification.

ParameterExpected Value
Retention Time (tR) Approximately 15-20 min
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Dilutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (280 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration & Area Calculation UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound.

Biological Context: Activation of the Nrf2 Signaling Pathway

Rosemary and its constituent diterpenes, such as carnosic acid and carnosol, have been shown to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7][8][9] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant and detoxification genes.[4][5][6][7][8][9] It is hypothesized that this compound, due to its structural similarity to other rosemary diterpenes, may also modulate this pathway.

Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of various cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 Keap1->Nrf2 degradation DMI This compound DMI->Keap1 inhibition ROS Oxidative Stress ROS->Keap1 inhibition ARE ARE Nrf2_n->ARE binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes transcription Antioxidant_Genes->ROS neutralization

Caption: Proposed activation of the Nrf2 pathway by this compound.

References

Application Notes and Protocols for Cell-Based Bioactivity Testing of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethyl isorosmanol, a derivative of the naturally occurring diterpene isorosmanol found in plants such as Rosemary (Rosmarinus officinalis), is a promising candidate for drug development due to the known bioactive properties of related compounds. Isorosmanol and its analogues have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for a panel of cell culture assays to comprehensively evaluate the bioactivity of this compound.

Overview of Potential Bioactivities and Assay Principles

Based on the activities of structurally related compounds like isorosmanol and rosmanol, this compound is hypothesized to possess the following bioactivities, which can be assessed using the described cell-based assays:

  • Cytotoxicity: Essential for determining the therapeutic window of the compound. High cytotoxicity may indicate potential as an anticancer agent, while low cytotoxicity is desirable for other therapeutic applications.

  • Anti-inflammatory Activity: The ability to suppress inflammatory responses is crucial for treating a variety of chronic diseases.

  • Antioxidant Activity: The capacity to neutralize reactive oxygen species (ROS) is important in preventing cellular damage associated with oxidative stress.

  • Anticancer Activity: Beyond general cytotoxicity, specific mechanisms of cancer cell inhibition, such as the induction of apoptosis, are key indicators of therapeutic potential.

  • Neuroprotective Activity: The potential to protect neuronal cells from damage is a critical factor in the development of treatments for neurodegenerative diseases.

These bioactivities are often mediated through the modulation of critical signaling pathways such as NF-κB, MAPKs, and Nrf2.

Data Presentation: Bioactivity of Isorosmanol and Related Compounds

The following tables summarize quantitative data for isorosmanol and related compounds from the literature. These values can serve as a benchmark for assessing the bioactivity of this compound.

Table 1: Cytotoxicity Data

Compound/ExtractCell LineAssayIC50 ValueReference
Rosemary ExtractTE671 (Rhabdomyosarcoma)Alamar Blue0.249 ± 1.09 mg/mL (at 72h)[1]
Rosemary ExtractA172 (Glioblastoma)Alamar Blue0.577 ± 0.98 mg/mL (at 72h)[1]
Rosemary Essential OilSK-OV-3 (Ovarian Cancer)MTT0.025‰ (v/v)[2]
Rosemary Essential OilHO-8910 (Ovarian Cancer)MTT0.076‰ (v/v)[2]
Rosemary Essential OilBel-7402 (Liver Cancer)MTT0.13‰ (v/v)[2]
Propolis ExtractMG63 (Osteosarcoma)Not Specified81.9 - 86.7 µg/mL[3]

Table 2: Anti-inflammatory Activity

CompoundCell LineParameter MeasuredIC50 ValueReference
CarnosolRAW 264.7NO Production9.4 µM[4]
Rosemary ExtractRAW 264.7NO Production-[5]

Table 3: Antioxidant Activity

Compound/ExtractAssayIC50 ValueReference
Rosemary ExtractDPPH12.8 ± 2.7 µg/mL[1]
Rosemary ExtractABTS6.98 ± 1.9 µg/mL[1]
Rosemary Essential OilDPPH10.23 ± 0.11 µg/mL[6]
Apigenin (isolated from a plant extract with very strong antioxidant activity)DPPH5.18 ± 0.014 ppm[7]
Ethyl Acetate Extract (Cynometra cauliflora)DPPH4.68 ± 0.035 ppm[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the treatment wells) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Principle: This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Antioxidant Capacity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) to 100 µL of various concentrations of this compound.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in absorbance.

Protocol:

  • ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of various concentrations of this compound to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS scavenging activity and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Reaction: Add 10 µL of this compound at various concentrations to 190 µL of the FRAP reagent.

  • Incubation: Incubate at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance at 593 nm.

  • Data Analysis: Create a standard curve using a known concentration of FeSO₄·7H₂O. Express the results as Fe²⁺ equivalents.

Anticancer Assay: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_anti_inflammatory Anti-inflammatory Assay cluster_antioxidant Antioxidant Capacity cluster_apoptosis Apoptosis Assay c1 Seed Cells c2 Treat with This compound c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance & Calculate IC50 c3->c4 a1 Seed RAW 264.7 Cells a2 Pre-treat with Compound a1->a2 a3 Stimulate with LPS a2->a3 a4 Griess Assay a3->a4 a5 Measure NO Production a4->a5 o1 Prepare Compound Dilutions o2 DPPH Assay o1->o2 o3 ABTS Assay o1->o3 o4 FRAP Assay o1->o4 o5 Measure Scavenging/ Reducing Capacity o2->o5 o3->o5 o4->o5 p1 Treat Cancer Cells p2 Harvest Cells p1->p2 p3 Annexin V/PI Staining p2->p3 p4 Flow Cytometry p3->p4 p5 Quantify Apoptotic Cells p4->p5

Caption: General experimental workflows for assessing the bioactivity of this compound.

Signaling Pathways

NFkB_pathway cluster_inhibition Inhibition by this compound This compound This compound IKK IKK This compound->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes activates transcription

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK_pathway cluster_inhibition Inhibition by this compound This compound This compound MAPKK MAPKK This compound->MAPKK inhibits phosphorylation Stimulus Cellular Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response Cell Proliferation/Apoptosis TranscriptionFactors->Response

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Nrf2_pathway cluster_activation Activation by this compound This compound This compound Keap1 Keap1 This compound->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 binds and sequesters Keap1->Nrf2 releases Ub Ubiquitination & Degradation Nrf2->Ub leads to Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

References

Animal Models for Studying the Effects of Dimethyl Isorosmanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol, a derivative of the naturally occurring diterpene isorosmanol found in rosemary, holds potential as a therapeutic agent due to its structural similarity to compounds known for their potent antioxidant and anti-inflammatory properties, such as carnosol and carnosic acid.[1][2] While direct in-vivo studies on this compound are limited, the extensive research on related diterpenoids provides a strong foundation for proposing relevant animal models and experimental protocols to investigate its efficacy. These studies primarily focus on evaluating its potential in mitigating conditions associated with oxidative stress and inflammation, such as neurodegenerative diseases and inflammatory disorders.

This document provides detailed application notes and protocols for researchers interested in evaluating the biological effects of this compound in preclinical animal models. The methodologies are adapted from established studies on structurally related compounds and are intended to serve as a comprehensive guide for investigating its antioxidant, anti-inflammatory, and neuroprotective activities.

I. Proposed Mechanisms of Action

Based on studies of related compounds like carnosol and isorosmanol, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in cellular stress response and inflammation.[3][4][5] A primary proposed mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[4] Additionally, it is likely to inhibit pro-inflammatory pathways such as NF-κB (Nuclear Factor-kappa B).

Signaling Pathway Diagrams

Nrf2_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds Antioxidant Genes HO-1, SOD, etc. ARE->Antioxidant Genes activates transcription Cellular Protection Cellular Protection Antioxidant Genes->Cellular Protection leads to

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes TNF-α, IL-1β, COX-2 NF-κB->Pro-inflammatory Genes activates transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation leads to This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB inflammatory pathway by this compound.

II. Animal Models for Efficacy Testing

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its putative antioxidant and anti-inflammatory properties, the following models are recommended.

Models of Acute Inflammation

These models are useful for rapidly assessing the anti-inflammatory effects of this compound.

  • Lipopolysaccharide (LPS)-induced Systemic Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response. This model is suitable for studying the effects on pro-inflammatory cytokine production.

  • Carrageenan-induced Paw Edema: This is a well-established model for evaluating the anti-inflammatory effects of compounds on acute, localized inflammation.[6]

Models of Oxidative Stress

These models are designed to investigate the antioxidant and cytoprotective properties of this compound.

  • Paraquat-induced Oxidative Stress: Paraquat is a herbicide that induces oxidative stress by generating reactive oxygen species (ROS).

  • Transgenic/Knockout Models: Mice deficient in key antioxidant enzymes (e.g., SOD, catalase) can be used to assess the compound's ability to compensate for genetic antioxidant deficiencies.[7]

Models of Neurodegenerative Diseases

Given the neuroprotective effects of related compounds, models of neurodegeneration are highly relevant.[8][9][10]

  • MPTP-induced Parkinson's Disease Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease.[11]

  • Amyloid-beta (Aβ)-induced Alzheimer's Disease Model: Direct administration of Aβ oligomers into the brain can model some of the pathological features of Alzheimer's disease. Transgenic mouse models expressing mutant human amyloid precursor protein (APP) are also widely used.[12]

III. Experimental Protocols

The following are detailed protocols for key experiments. It is recommended to perform dose-response studies to determine the optimal therapeutic concentration of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Grouping Grouping Baseline Measurements->Grouping Vehicle/Compound Administration Vehicle/Compound Administration Grouping->Vehicle/Compound Administration Induction of Pathology Induction of Pathology Vehicle/Compound Administration->Induction of Pathology Behavioral Tests Behavioral Tests Induction of Pathology->Behavioral Tests Biochemical Assays Biochemical Assays Behavioral Tests->Biochemical Assays Histopathological Analysis Histopathological Analysis Biochemical Assays->Histopathological Analysis

Caption: General experimental workflow for in-vivo studies.

Protocol 1: LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the anti-inflammatory effects of this compound on systemic inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% DMSO in saline)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-1β, and IL-6

  • Anesthesia

Procedure:

  • Animal Grouping (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2: LPS only

    • Group 3: LPS + this compound (low dose)

    • Group 4: LPS + this compound (high dose)

  • Administration: Administer this compound or vehicle orally or via intraperitoneal (IP) injection 1 hour prior to LPS challenge.

  • Induction: Administer LPS (1 mg/kg) via IP injection.

  • Sample Collection: 2-4 hours post-LPS injection, collect blood via cardiac puncture under anesthesia. Euthanize animals and collect tissues (e.g., liver, spleen) for further analysis.

  • Analysis:

    • Measure serum levels of TNF-α, IL-1β, and IL-6 using ELISA kits.

    • Perform Western blot or qPCR on tissue homogenates to assess the expression of inflammatory markers (e.g., COX-2, iNOS) and signaling proteins (e.g., phosphorylated NF-κB).

Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice

Objective: To assess the neuroprotective effects of this compound against dopaminergic neurodegeneration.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle

  • MPTP-HCl

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Antibodies for tyrosine hydroxylase (TH) and α-synuclein

  • HPLC system for dopamine measurement

Procedure:

  • Animal Grouping (n=10-12 per group):

    • Group 1: Vehicle control

    • Group 2: MPTP only

    • Group 3: MPTP + this compound (low dose)

    • Group 4: MPTP + this compound (high dose)

  • Administration: Begin daily administration of this compound or vehicle 3 days prior to MPTP injection and continue for the duration of the experiment.

  • Induction: Administer MPTP-HCl (20 mg/kg, IP) four times at 2-hour intervals on a single day.

  • Behavioral Assessment: 7 days post-MPTP injection, perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity).

  • Neurochemical and Histological Analysis:

    • At the end of the behavioral assessments, euthanize the animals.

    • Dissect the striatum and measure dopamine and its metabolites using HPLC.

    • Perfuse the brains and perform immunohistochemistry on brain sections for TH (a marker for dopaminergic neurons) and α-synuclein aggregation in the substantia nigra and striatum.

IV. Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
LPS OnlyMean ± SEMMean ± SEMMean ± SEM
LPS + DM-Isorosmanol (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
LPS + DM-Isorosmanol (High Dose)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Neuroprotective Effects of this compound in MPTP-Treated Mice

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)TH-positive Cells in Substantia Nigra
Vehicle ControlMean ± SEMMean ± SEMMean ± SEM
MPTP OnlyMean ± SEMMean ± SEMMean ± SEM
MPTP + DM-Isorosmanol (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
MPTP + DM-Isorosmanol (High Dose)Mean ± SEMMean ± SEMMean ± SEM

V. Conclusion

The proposed animal models and protocols provide a robust framework for the preclinical evaluation of this compound. By leveraging established methodologies for related compounds, researchers can efficiently investigate its antioxidant, anti-inflammatory, and neuroprotective potential. The systematic application of these models, coupled with detailed biochemical and histological analyses, will be crucial in determining the therapeutic promise of this novel compound and guiding its future development.

References

Dimethyl Isorosmanol: Application Notes for Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol, a diterpenoid found within Rosmarinus officinalis (Rosemary), presents a compelling profile for investigation as a functional ingredient in cosmetic and dermatological formulations. As a derivative of isorosmanol, it belongs to a class of compounds recognized for their potent antioxidant and anti-inflammatory properties. This document provides a detailed overview of the potential applications of this compound, drawing upon available data for the closely related compound, isorosmanol, and other relevant rosemary-derived molecules due to the limited public data on this compound itself. The provided protocols and data serve as a foundational guide for researchers to evaluate its efficacy and safety in cosmetic science.

Potential Cosmetic Applications

Based on the biological activities of related compounds, this compound is hypothesized to be a valuable ingredient for:

  • Anti-aging Formulations: By mitigating oxidative stress and inhibiting matrix metalloproteinases (MMPs), it may help to preserve the integrity of the extracellular matrix, reducing the appearance of fine lines and wrinkles.

  • Soothing and Anti-Inflammatory Products: Its potential to modulate inflammatory pathways suggests utility in formulations designed to calm irritated or sensitive skin.

  • Protective Skincare: As an antioxidant, it could help to neutralize free radicals generated by environmental aggressors such as UV radiation and pollution, thus protecting the skin from premature aging.

Quantitative Data Summary

Table 1: Antioxidant Activity of Isorosmanol and Related Compounds

Compound/ExtractAssayIC50 / ActivityReference
IsorosmanolLipid Peroxidation InhibitionEnhanced activity in the presence of cysteine thiol[1]
Rosemary ExtractDPPH Radical ScavengingIC50: 5.6 µg/mL (ethyl acetate fraction)[2][3]
Rosemary ExtractABTS Radical ScavengingTEAC value: 0.9703 (ethyl acetate fraction)[2][3]

Table 2: Anti-inflammatory Activity

Compound/ExtractCell LineAssayIC50 / InhibitionReference
Rosemary Diterpenes (general)RAW 264.7 MacrophagesNitric Oxide (NO) Production InhibitionPotent inhibition reported[4][5]
IsorosmanolNot SpecifiedGeneral Anti-inflammatoryImplied through antioxidant action[1]

Table 3: Effects on Extracellular Matrix Components

Compound/ExtractCell LineTargetEffectReference
Rosemary Diterpenes (general)Human Dermal FibroblastsMMP-1Inhibition of expression
Ursolic Acid (from Rosemary)Human Dermal FibroblastsCollagen ProductionInhibition
Ursolic Acid (from Rosemary)Human Dermal FibroblastsMMP-1 ActivityIncrease

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the cosmetic potential of this compound.

Antioxidant Activity Assessment

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare serial dilutions of the stock solution to various concentrations.

    • Prepare a 0.1 mM solution of DPPH in ethanol.

    • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the this compound stock solution.

    • In a 96-well plate, add 20 µL of each sample dilution to triplicate wells.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Trolox is used as a standard, and results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assessment

a) Nitric Oxide (NO) Inhibition in LPS-stimulated RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • A known NO inhibitor, such as L-NAME, should be used as a positive control.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Collagen Synthesis and MMP Inhibition

a) Pro-Collagen Type I C-Peptide (PIP) EIA Kit

  • Principle: This enzyme immunoassay measures the amount of pro-collagen type I C-terminal peptide (PIP) secreted into the cell culture medium of human dermal fibroblasts (HDFs). The amount of PIP is directly proportional to the amount of newly synthesized collagen.

  • Protocol:

    • Culture primary HDFs in appropriate media.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Collect the cell culture supernatant.

    • Perform the ELISA for PIP according to the manufacturer's instructions.

    • Ascorbic acid is a known stimulator of collagen synthesis and can be used as a positive control.

b) MMP-1 Activity Assay

  • Principle: The effect of this compound on the expression of MMP-1 (collagenase-1) can be assessed in HDFs, particularly after induction with a stimulus like UV radiation or a pro-inflammatory cytokine. The levels of MMP-1 in the cell culture supernatant can be quantified using an ELISA kit.

  • Protocol:

    • Culture HDFs and treat with this compound.

    • Induce MMP-1 expression (e.g., with UVA irradiation or IL-1β).

    • Collect the cell culture supernatant after 24-48 hours.

    • Quantify MMP-1 levels using a commercially available MMP-1 ELISA kit.

Cytotoxicity Assay

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed human dermal fibroblasts (HDFs) or human keratinocytes (HaCaT) in a 96-well plate.

    • After 24 hours, treat the cells with a range of concentrations of this compound for 24-48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control to determine the CC50 (50% cytotoxic concentration).

Visualizations

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Neutralized_ROS Neutralized ROS Cellular_Damage Cellular Damage (e.g., Lipid Peroxidation) ROS->Cellular_Damage causes DM_Isorosmanol This compound DM_Isorosmanol->ROS scavenges DM_Isorosmanol->Neutralized_ROS donates electron to

Caption: Antioxidant mechanism of this compound.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) Cell Macrophage (e.g., RAW 264.7) LPS->Cell NFkB NF-κB Activation Cell->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO DM_Isorosmanol This compound DM_Isorosmanol->NFkB Inhibits

Caption: Potential anti-inflammatory pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound This compound Stock Solution Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anti_Inflammatory Anti-inflammatory Assay (NO Inhibition) Compound->Anti_Inflammatory Collagen Collagen & MMP Assays (ELISA) Compound->Collagen Cytotoxicity Cytotoxicity Assay (MTT) Compound->Cytotoxicity Cells Cell Culture (e.g., HDF, RAW 264.7) Cells->Antioxidant Cells->Anti_Inflammatory Cells->Collagen Cells->Cytotoxicity IC50 IC50 / CC50 Calculation Antioxidant->IC50 Anti_Inflammatory->IC50 Collagen->IC50 Cytotoxicity->IC50 Efficacy Efficacy & Safety Assessment IC50->Efficacy

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available scientific literature strongly suggests that rosemary-derived diterpenes, including the class to which this compound belongs, possess significant biological activities relevant to cosmetic applications. The provided protocols offer a robust framework for the systematic evaluation of this compound's antioxidant, anti-inflammatory, and matrix-modulating properties. Future research should focus on isolating or synthesizing pure this compound to generate specific quantitative data. Furthermore, in vivo studies on reconstructed skin models and human clinical trials will be essential to validate its efficacy and safety for cosmetic use. The exploration of its synergistic effects with other cosmetic ingredients could also unlock novel formulation strategies.

References

Application Notes and Protocols for High-Throughput Screening Assays to Identify Modulators of Dimethyl Isorosmanol Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isorosmanol (DMI), a derivative of the naturally occurring diterpene isorosmanol found in rosemary, is a promising bioactive compound with potential therapeutic applications. Emerging evidence suggests that related compounds possess significant antioxidant and anti-inflammatory properties. This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify and characterize the molecular targets of DMI and similar compounds. The primary screening strategy focuses on the activation of the Nrf2 antioxidant response pathway, followed by secondary assays to confirm anti-inflammatory activity through inhibition of the NF-κB signaling pathway and reduction of nitric oxide production.

Key Biological Pathways

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMI This compound (DMI) Keap1_Nrf2 Keap1-Nrf2 Complex DMI->Keap1_Nrf2 Inhibition Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Proteasome Proteasome Keap1_Nrf2->Proteasome Degradation Keap1_inactive Inactive Keap1 Ub Ubiquitin Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Dimerization Nrf2_Maf Nrf2-Maf Heterodimer ARE ARE Nrf2_Maf->ARE Binding Target_Genes Antioxidant & Cytoprotective Genes ARE->Target_Genes Transcription

Caption: Nrf2 signaling pathway activation by this compound.

NF-κB Inflammatory Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is retained in the cytoplasm by the inhibitor of κB (IκB). Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus. Nuclear NF-κB then binds to specific DNA sequences to activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DMI This compound (DMI) IKK IKK Complex DMI->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Release IkB_p Phosphorylated IκB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Degradation DNA κB Site NFkB_nuc->DNA Binding Target_Genes Pro-inflammatory Genes (e.g., iNOS, TNF-α) DNA->Target_Genes Transcription

Caption: NF-κB signaling pathway inhibition by this compound.

High-Throughput Screening Workflow

A tiered screening approach is recommended to efficiently identify and validate potential modulators of DMI's biological targets.

HTS_Workflow Compound_Library Compound Library (including DMI) Primary_Screen Primary Screen: Nrf2-ARE Luciferase Reporter Assay Compound_Library->Primary_Screen Actives Active Compounds (Nrf2 Activators) Primary_Screen->Actives Secondary_Screen Secondary Screen: NF-κB Luciferase Reporter Assay Actives->Secondary_Screen Confirmed_Hits Confirmed Hits (Anti-inflammatory Activity) Secondary_Screen->Confirmed_Hits Functional_Assay Functional Assay: Nitric Oxide (NO) Production Assay Confirmed_Hits->Functional_Assay Validated_Hits Validated Hits Functional_Assay->Validated_Hits Advanced_Assays Advanced Assays: Direct Target Identification (FP, AlphaScreen) Validated_Hits->Advanced_Assays Target_Identified Target Identified Advanced_Assays->Target_Identified

Caption: Tiered high-throughput screening workflow for DMI targets.

Data Presentation

Quantitative data from the screening assays should be compiled into clear and concise tables for comparative analysis.

Table 1: Primary Screen - Nrf2-ARE Activation

CompoundConcentration (µM)Fold Induction (vs. Vehicle)EC50 (µM)
DMI (Hypothetical) 108.52.1
Sulforaphane (Positive Control)512.21.5
Vehicle (0.1% DMSO)N/A1.0N/A

Table 2: Secondary Screen - NF-κB Inhibition

CompoundConcentration (µM)% Inhibition of TNF-α induced NF-κB activityIC50 (µM)
DMI (Hypothetical) 1075.34.8
BAY 11-7082 (Positive Control)1092.11.2
Vehicle (0.1% DMSO)N/A0N/A

Table 3: Functional Assay - Nitric Oxide Production Inhibition

CompoundConcentration (µM)% Inhibition of LPS-induced NO productionIC50 (µM)
DMI (Hypothetical) 1068.97.5
L-NAME (Positive Control)10085.425.6
Vehicle (0.1% DMSO)N/A0N/A

Experimental Protocols

Primary Screen: Nrf2-ARE Luciferase Reporter Gene Assay

Objective: To identify compounds that activate the Nrf2 antioxidant response pathway.

Principle: This cell-based assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. Activation of the Nrf2 pathway leads to the expression of luciferase, which is quantified by measuring luminescence.[1][2]

Materials:

  • AREc32 or HepG2-ARE-luciferase reporter cell line[1][3]

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 384-well white, clear-bottom assay plates

  • This compound (DMI) and other test compounds

  • Sulforaphane or tert-butylhydroquinone (tBHQ) as a positive control

  • DMSO (vehicle control)

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed ARE-reporter cells into 384-well plates at a density of 3,000-5,000 cells per well in 40 µL of culture medium. Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Treatment: Prepare serial dilutions of DMI and control compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Add 10 µL of the compound solutions to the respective wells.

  • Incubation: Incubate the plates for 16-24 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark. Measure luminescence using a plate reader.[4]

Secondary Screen: NF-κB Luciferase Reporter Gene Assay

Objective: To confirm the anti-inflammatory activity of hits from the primary screen by assessing their ability to inhibit NF-κB signaling.

Principle: This assay employs a cell line stably expressing a luciferase reporter driven by an NF-κB response element. Inhibition of NF-κB activation, induced by a pro-inflammatory stimulus like TNF-α or LPS, results in a decrease in luciferase expression and luminescence.[5][6]

Materials:

  • HEK293 or THP-1 cell line with an NF-κB-luciferase reporter construct[6]

  • Cell culture medium

  • 384-well white, clear-bottom assay plates

  • Test compounds identified from the primary screen

  • TNF-α or Lipopolysaccharide (LPS) as an inflammatory stimulus

  • BAY 11-7082 or other known NF-κB inhibitor as a positive control

  • Luciferase assay reagent

  • Luminometer plate reader

Protocol:

  • Cell Seeding: Seed NF-κB reporter cells into 384-well plates at an appropriate density and incubate for 24 hours.

  • Compound Pre-treatment: Add test compounds to the wells and incubate for 1-2 hours.

  • Inflammatory Stimulus: Add TNF-α (final concentration ~10 ng/mL) or LPS (final concentration ~1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO2.

  • Luminescence Measurement: Follow the same procedure as in the Nrf2-ARE assay to measure luciferase activity.[7][8]

Functional Assay: High-Throughput Nitric Oxide (NO) Production Assay

Objective: To functionally validate the anti-inflammatory activity of confirmed hits by measuring their effect on nitric oxide production.

Principle: This assay measures the level of nitrite, a stable breakdown product of NO, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in LPS-stimulated macrophages indicates inhibition of iNOS activity, a downstream target of NF-κB.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium

  • 96-well flat-bottom plates

  • Test compounds

  • LPS

  • L-NAME as a positive control

  • Griess Reagent System

  • Microplate reader capable of measuring absorbance at 540 nm

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment and Stimulation: Pre-treat the cells with test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.[9]

Advanced Assays for Direct Target Identification

For validated hits, more advanced biophysical assays can be employed in an HTS format to identify direct molecular targets.

  • Fluorescence Polarization (FP) Assay: This technique can be used to screen for compounds that disrupt protein-protein interactions, such as the Keap1-Nrf2 or IκB-NF-κB interaction. The assay measures the change in polarization of a fluorescently labeled small peptide derived from Nrf2 or IκB upon binding to Keap1 or NF-κB, respectively.[10][11]

  • AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based proximity assay is also suitable for detecting the disruption of protein-protein interactions in a high-throughput manner.[12][13]

These advanced assays can provide valuable insights into the precise mechanism of action of this compound and other identified bioactive compounds.

References

Application Notes & Protocols for the Analysis of Dimethyl Isorosmanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative analysis of Dimethyl isorosmanol in complex mixtures such as herbal extracts and pharmaceutical formulations. While direct literature on this compound is limited, the methodologies presented here are based on established protocols for the analysis of structurally related diterpenes, such as isorosmanol, rosmanol, and carnosol, which are applicable with minor modifications.

Introduction to Analytical Techniques

The analysis of specific phytochemicals like this compound within a complex plant matrix presents a significant challenge due to the presence of numerous other interfering compounds. The selection of an appropriate analytical technique is crucial for achieving accurate and reliable results. The most common and effective methods for the analysis of phenolic diterpenes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] For quantitative purposes, Quantitative Nuclear Magnetic Resonance (qNMR) can also be a powerful tool, offering the advantage of not requiring an identical standard for quantification.[3]

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): Widely used for the separation and quantification of non-volatile and thermally labile compounds like this compound.[1][2] When coupled with a suitable detector (e.g., UV, DAD, or FLD), HPLC provides excellent resolution and sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility and thermal stability. GC-MS provides high separation efficiency and definitive compound identification through mass spectral data.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[5][6] LC-MS/MS is the method of choice for trace-level quantification of analytes in highly complex matrices due to its ability to minimize matrix effects and provide structural information.[7]

Sample Preparation and Extraction

The initial step in the analysis of this compound from a complex mixture, such as a plant extract, is the efficient extraction of the target analyte. The choice of solvent and extraction technique significantly impacts the recovery and purity of the analyte.

Solvent Selection

The polarity of the extraction solvent is a critical factor. For phenolic diterpenes, moderately polar solvents are generally effective. Commonly used solvents include:

  • Methanol

  • Ethanol

  • Acetone

  • Ethyl acetate

  • Mixtures of the above with water[8][9]

For this compound, which is less polar than isorosmanol due to the methylation of the hydroxyl groups, a solvent system with slightly lower polarity might be optimal. A systematic approach to optimize the solvent system is recommended.

Extraction Techniques

Several extraction techniques can be employed, ranging from conventional to modern, more efficient methods.

  • Maceration: A simple technique involving soaking the plant material in the extraction solvent.[9]

  • Soxhlet Extraction: A continuous extraction method that provides higher efficiency than maceration.[10]

  • Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.[11]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.[11][12]

  • Pressurized Liquid Extraction (PLE): Uses elevated temperatures and pressures to increase the extraction efficiency and reduce solvent consumption.[9][11]

  • Supercritical Fluid Extraction (SFE): A green technology that uses a supercritical fluid, typically CO2, as the extraction solvent. It is highly selective and efficient.[11]

Experimental Protocols

Protocol 1: HPLC-UV/DAD Analysis

This protocol is adapted from methods used for the analysis of related phenolic compounds in rosemary and sage.[13]

Objective: To quantify this compound in a plant extract using HPLC with UV/DAD detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90% to 30% B (return to initial)

    • 40-45 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm and 280 nm (or scan for optimal wavelength)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh 1 g of the powdered plant material.

    • Extract with 20 mL of methanol using sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: LC-MS/MS Analysis

This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly at low concentrations.

Objective: To quantify this compound in a complex matrix using LC-MS/MS.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a deuterated analog or a related synthetic compound).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B (hold)

    • 10-10.1 min: 95% to 5% B (return to initial)

    • 10.1-12 min: 5% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive or negative (to be optimized)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (M+H)+ or (M-H)- → Product ion 1 (quantifier), Product ion 2 (qualifier)

    • Internal Standard: Precursor ion → Product ion

    • Note: The specific m/z values for the precursor and product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC protocol, but also add the internal standard at a fixed concentration to all standards and samples.

  • Analysis: Inject the prepared standards and samples into the LC-MS/MS system.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Calculate the concentration of this compound in the samples using this curve.

Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: HPLC-UV/DAD Quantitative Data for this compound in a Hypothetical Herbal Extract

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)% w/w in Dry Material
Standard 1 (10 µg/mL)15.212543010.0N/A
Standard 2 (50 µg/mL)15.263218050.0N/A
Herbal Extract 115.334567027.50.055
Herbal Extract 215.241234032.80.066
PlaceboN/DN/DN/DN/D

N/D: Not Detected

Table 2: LC-MS/MS Quantitative Data for this compound in a Hypothetical Plasma Sample

Sample IDAnalyte Peak AreaIS Peak AreaArea Ratio (Analyte/IS)Concentration (ng/mL)
Standard 1 (1 ng/mL)54321543200.03521.0
Standard 2 (10 ng/mL)567891551200.366110.0
Plasma Sample 1123451539800.08022.2
Plasma Sample 2234561545600.15184.1
Blank PlasmaN/D156010N/DN/D

IS: Internal Standard

Visualizations

Experimental Workflow

experimental_workflow sample Complex Mixture (e.g., Herbal Extract) extraction Extraction (e.g., UAE, MAE) sample->extraction Select appropriate solvent filtration Filtration / Centrifugation extraction->filtration hplc HPLC-UV/DAD Analysis filtration->hplc For higher concentrations lcms LC-MS/MS Analysis filtration->lcms For trace-level analysis data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis results Results data_analysis->results

Caption: General experimental workflow for the analysis of this compound.

Hypothetical Signaling Pathway

As there is no specific information on the signaling pathways of this compound, a hypothetical pathway is presented based on the known antioxidant and anti-inflammatory activities of related phenolic diterpenes.

signaling_pathway node_stimulus node_stimulus node_compound node_compound node_pathway node_pathway node_response node_response stimulus Oxidative Stress / Inflammatory Stimuli nrf2 Nrf2 Activation stimulus->nrf2 nfkb NF-κB Inhibition stimulus->nfkb compound This compound compound->nrf2 compound->nfkb are Antioxidant Response Element (ARE) nrf2->are inflammatory_cytokines ↓ Inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->inflammatory_cytokines antioxidant_enzymes ↑ Antioxidant Enzymes (e.g., HO-1, GCLC) are->antioxidant_enzymes

Caption: Hypothetical antioxidant and anti-inflammatory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Dimethyl Isorosmanol Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Dimethyl isorosmanol from plant sources, primarily Rosmarinus officinalis (rosemary).

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. Phenolic diterpenes have moderate polarity.[1]- Solvent Screening: Test a range of solvents with varying polarities. Mixtures of polar and non-polar solvents, such as ethanol/water or acetone/water, often yield good results for phenolic compounds.[2] For less polar compounds, consider solvents like ethyl acetate or hexane. - Solvent Mixtures: Optimize the ratio of solvent to water. For example, 60-80% ethanol in water has been shown to be effective for extracting phenolic compounds from rosemary.[3][4]
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, causing degradation of the target compound.- Temperature Optimization: Experiment with a temperature range, for example, from 40°C to 70°C. Higher temperatures can increase solubility and diffusion rates but may also lead to the degradation of thermolabile compounds.[3][5] - Monitor for Degradation: Analyze extracts prepared at different temperatures using HPLC to check for the appearance of degradation products. Carnosic acid, a related compound, is known to be unstable at high temperatures.[3][6]
Insufficient Extraction Time: The duration of the extraction may not be adequate to allow for complete diffusion of this compound from the plant matrix into the solvent.- Time-Course Study: Perform extractions at various time points (e.g., 30, 60, 90, 120 minutes) and analyze the yield at each point to determine the optimal extraction time.
Inadequate Sample Preparation: Large particle size of the plant material can limit solvent penetration and reduce extraction efficiency.- Grinding: Grind the dried plant material to a fine powder to increase the surface area available for solvent contact.[2]
Plant Material Variability: The concentration of this compound can vary depending on the plant's geographical origin, harvest time, and storage conditions.[1]- Source High-Quality Material: Obtain certified plant material from a reputable supplier. - Proper Storage: Store dried plant material in a cool, dark, and dry place to minimize degradation of bioactive compounds.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound, complicating downstream purification.- Solvent Selectivity: Employ a solvent system that is more selective for phenolic diterpenes. Stepwise extraction with solvents of increasing polarity can be used to fractionate the extract. - Pre-extraction: Consider a pre-extraction step with a non-polar solvent like hexane to remove lipids and other non-polar impurities before the main extraction.
Presence of Chlorophyll: Chlorophyll is often co-extracted, especially with ethanol and acetone, and can interfere with analysis and purification.- Decolorization: Use activated charcoal to remove chlorophyll from the extract, but be aware that it may also adsorb some of the target compound.[6] Perform small-scale trials to optimize the amount of charcoal and contact time.
Degradation of this compound Exposure to High Temperatures: As a phenolic compound, this compound is likely susceptible to thermal degradation.[5][7]- Use Moderate Temperatures: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under vacuum for solvent removal at a lower temperature. - Consider Non-Thermal Methods: Explore advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can be performed at lower temperatures.[2][6]
Oxidation: Phenolic compounds are prone to oxidation, especially when exposed to light and air.- Inert Atmosphere: Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Light Protection: Protect the extraction setup and the resulting extract from direct light by using amber glassware or covering the equipment with aluminum foil.[7]
Inappropriate pH: The pH of the extraction medium can affect the stability and solubility of phenolic compounds.- pH Control: While not extensively studied for this compound specifically, the stability of phenolic compounds can be pH-dependent. If using aqueous solvent mixtures, consider buffering the solution to a slightly acidic pH (e.g., 4-6) to enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: There is no single "best" solvent, as the optimal choice depends on the specific experimental goals (e.g., maximizing yield vs. purity). However, for phenolic diterpenes like this compound, mixtures of ethanol and water (e.g., 70-80% ethanol) or acetone and water are generally effective.[3][4] It is recommended to perform a solvent screening study to determine the most suitable solvent or solvent mixture for your specific plant material and desired outcome.

Q2: What is the recommended temperature for this compound extraction?

A2: A temperature range of 40-60°C is a good starting point for conventional solvent extraction.[3] Increasing the temperature can enhance extraction efficiency, but temperatures above 70-80°C may lead to the degradation of this compound and related phenolic compounds.[5]

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, you can employ several strategies:

  • Selective Solvent Extraction: Use a solvent system that has a higher affinity for this compound over other compounds.

  • Pre-extraction: A preliminary wash with a non-polar solvent like hexane can remove fats and waxes.

  • Solid-Phase Extraction (SPE): Utilize SPE cartridges with a suitable stationary phase (e.g., C18) to selectively retain and then elute this compound, separating it from more polar or less polar impurities.

  • Chromatographic Techniques: For high-purity isolation, techniques like preparative High-Performance Liquid Chromatography (HPLC) are necessary.

Q4: Are there advanced extraction techniques that can improve the yield of this compound?

A4: Yes, advanced extraction methods can offer higher yields and reduced extraction times. These include:

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[2]

  • Supercritical Fluid Extraction (SFE): SFE, typically using supercritical carbon dioxide (CO2), is a green extraction technique that allows for the selective extraction of compounds by tuning the pressure and temperature. It can yield clean extracts without residual organic solvents.[6]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Q5: How can I quantify the amount of this compound in my extract?

A5: The most common and accurate method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS).[8][9][10] You will need a pure analytical standard of this compound to create a calibration curve for accurate quantification.

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Diterpenes from Rosemary.

Extraction MethodTypical Solvent(s)Temperature (°C)Pressure (bar)TimeAdvantagesDisadvantages
Soxhlet Extraction Acetone, EthanolBoiling point of solventAtmospheric4-6 hoursSimple setup, efficient for exhaustive extraction.Long extraction time, potential for thermal degradation of compounds.[2][6]
Ultrasound-Assisted Extraction (UAE) Ethanol/water, Acetone/water25-60Atmospheric15-60 minFaster extraction, reduced solvent consumption, can be performed at lower temperatures.[2]Equipment cost, potential for localized heating.
Supercritical Fluid Extraction (SFE) Supercritical CO2 (with or without co-solvent like ethanol)40-80100-3001-3 hoursGreen solvent, high selectivity, clean extract.[6]High initial equipment cost, may not be efficient for highly polar compounds without a co-solvent.

Note: The data presented is a general guide based on the extraction of phenolic diterpenes from rosemary. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry Rosmarinus officinalis leaves at 40°C for 48 hours and grind them into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol in water (v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a constant temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Wash the solid residue with an additional 20 mL of the extraction solvent.

    • Combine the filtrates and concentrate the solvent using a rotary evaporator at 45°C under reduced pressure.

  • Analysis:

    • Dissolve the dried extract in methanol.

    • Analyze the concentration of this compound using a validated HPLC method.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification

  • Instrumentation: HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a DAD or MS detector.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at wavelengths around 230 nm and 280 nm for phenolic diterpenes.[8]

  • Standard Preparation: Prepare a series of standard solutions of pure this compound in methanol at known concentrations to generate a calibration curve.

  • Sample Preparation: Dilute the concentrated extract in the mobile phase to a concentration that falls within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

Mandatory Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Rosemary Leaves drying Drying (40°C) plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., UAE, 70% Ethanol, 50°C, 30 min) grinding->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC Analysis crude_extract->hplc purification Purification (e.g., Prep-HPLC) hplc->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Logic cluster_solvent Solvent Issues cluster_temp Temperature Issues cluster_time Time Issues cluster_other Other Factors start Low Yield? solvent_check Inappropriate Solvent? start->solvent_check Check optimize_solvent Screen Solvents & Optimize Mixture Ratios solvent_check->optimize_solvent Yes temp_check Suboptimal Temperature? solvent_check->temp_check No optimize_temp Test Temperature Range (e.g., 40-70°C) temp_check->optimize_temp Yes time_check Insufficient Time? temp_check->time_check No optimize_time Perform Time-Course Study time_check->optimize_time Yes other_issues Other Issues? (Particle Size, Material Quality) time_check->other_issues No address_other Improve Sample Prep & Source High-Quality Material other_issues->address_other Yes

Caption: Logical troubleshooting flow for addressing low extraction yield.

References

Technical Support Center: Overcoming Solubility Issues of Dimethyl Isorosmanol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of dissolving Dimethyl isorosmanol in aqueous solutions.

Troubleshooting Guide

Issue: this compound is precipitating out of my aqueous buffer.

This is a common issue due to the hydrophobic nature of this compound and its derivatives, such as carnosol and carnosic acid. The underlying cause is the low intrinsic aqueous solubility of these phenolic diterpenes.

Troubleshooting Workflow

Troubleshooting_Precipitation start Precipitation Observed check_concentration Is the concentration too high? start->check_concentration initial_dissolution Was the initial dissolution in an organic solvent complete? check_concentration->initial_dissolution No recommend_cosolvent Use a Co-solvent System check_concentration->recommend_cosolvent Yes, reduce concentration aq_addition How was the aqueous buffer added? initial_dissolution->aq_addition Yes initial_dissolution->recommend_cosolvent No, ensure complete dissolution in organic solvent first aq_addition->recommend_cosolvent Too quickly recommend_surfactant Incorporate a Surfactant aq_addition->recommend_surfactant Gradually, but still precipitates end_precipitate Solution Stable recommend_cosolvent->end_precipitate recommend_cyclodextrin Utilize Cyclodextrins recommend_surfactant->recommend_cyclodextrin Precipitation persists recommend_surfactant->end_precipitate recommend_formulation Consider Advanced Formulations (Liposomes, Nanoparticles) recommend_cyclodextrin->recommend_formulation Further enhancement needed recommend_cyclodextrin->end_precipitate recommend_formulation->end_precipitate

Caption: Troubleshooting workflow for this compound precipitation.

Possible Solutions:

  • Co-solvent System: this compound and its analogs are sparingly soluble in aqueous buffers alone. For instance, carnosol has a solubility of less than 30 µg/mL in PBS (pH 7.2).[1] A common and effective method is to first dissolve the compound in a water-miscible organic solvent and then dilute it with the aqueous buffer.

    • Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).

    • Procedure: Prepare a concentrated stock solution in the organic solvent. Then, slowly add the aqueous buffer to the stock solution while vortexing. The final concentration of the organic solvent should be kept to a minimum to avoid affecting your experiment (typically ≤1%).

  • Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate them. The addition of surfactants to a rosemary extract solution has been shown to increase its water solubility by up to 3.68 times.[2]

    • Recommended Surfactants: Tween 20, polyglyceryl-10-laurate, polyglyceryl-10-myristate, and polyglyceryl-10-monooleate have been shown to be effective.[2]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. The use of β-cyclodextrin as a co-solvent has been employed to enhance the extraction of phenolic diterpenes from rosemary.

  • Advanced Formulations: For applications requiring higher concentrations or improved stability, consider advanced formulation strategies.

    • Liposomes: Encapsulating this compound within liposomes can significantly improve its aqueous dispersibility and bioavailability.

    • Nanoparticles: Formulating the compound into nanoparticles can increase its surface area, leading to enhanced dissolution rates and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Direct quantitative data for this compound is limited. However, based on its structural analogs, carnosol and carnosic acid, the aqueous solubility is expected to be very low. The solubility of carnosol in PBS (pH 7.2) is less than 30 µg/mL.[1] Using a co-solvent system, such as a 1:1 solution of ethanol and PBS (pH 7.2), can increase the solubility of carnosol and carnosic acid to approximately 0.5 mg/mL.[1][3]

Q2: What are the recommended starting concentrations for solubility testing?

Given the low aqueous solubility, it is advisable to start with low concentrations and gradually increase them. For initial experiments in aqueous buffers, a starting concentration in the range of 1-10 µM is recommended. If using a co-solvent or other solubility enhancement techniques, you can explore higher concentrations.

Q3: How can I prepare a stock solution of this compound?

A high-concentration stock solution should be prepared in an appropriate organic solvent. DMSO is a common choice due to its high solvating power for many organic compounds. Carnosol, for example, is soluble in DMSO at approximately 250 mg/mL.[1]

Q4: Are there any biocompatible methods to improve the solubility for in vivo studies?

For in vivo applications, it is crucial to use biocompatible excipients.

  • Co-solvents: Ethanol and polyethylene glycol (PEG) are commonly used co-solvents in pharmaceutical formulations.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are modified cyclodextrins with improved safety profiles for in vivo use.

  • Liposomes and Nanoparticles: These formulations are often well-tolerated and can improve the pharmacokinetic profile of the encapsulated compound.

Data Presentation: Solubility of this compound Analogs

Table 1: Solubility of Carnosol and Carnosic Acid in Various Solvents

CompoundSolventSolubility
Carnosol DMSO~250 mg/mL[1]
Dimethylformamide~35 mg/mL[1]
Ethanol~8 mg/mL[1]
PBS (pH 7.2)< 30 µg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]
Carnosic Acid DMSO~30 mg/mL[3]
Dimethylformamide~30 mg/mL[3]
Ethanol~30 mg/mL[3]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[3]

Table 2: Efficacy of Solubility Enhancement Techniques for Rosemary Extract

TechniqueAgentFold Increase in Solubility
Surfactant Micellization Tween 20Up to 3.68[2]
Polyglyceryl-10-laurateUp to 3.68[2]
Polyglyceryl-10-myristateUp to 3.68[2]
Polyglyceryl-10-monooleateUp to 3.68[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent

Objective: To prepare a clear aqueous solution of this compound for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4, sterile

Procedure:

  • Prepare Stock Solution: Weigh out the desired amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing.

  • Dilution: In a sterile microcentrifuge tube, add the required volume of the DMSO stock solution.

  • Addition of Aqueous Buffer: While vortexing the tube, slowly add the PBS buffer dropwise to the DMSO stock solution until the desired final concentration is reached.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. The final concentration of DMSO should ideally be below 1% (v/v) in the final working solution.

Experimental Workflow

Co_solvent_Protocol start Weigh this compound dissolve Dissolve in minimal DMSO (e.g., 10-50 mM stock) start->dissolve vortex1 Vortex to ensure complete dissolution dissolve->vortex1 dilute Pipette stock solution into a new tube vortex1->dilute add_buffer Slowly add PBS buffer while vortexing dilute->add_buffer final_check Visually inspect for precipitation add_buffer->final_check ready Solution ready for use final_check->ready

Caption: Protocol for preparing a co-solvent based this compound solution.

Protocol 2: Preparation of Liposomal this compound

Objective: To encapsulate this compound in liposomes to improve its aqueous dispersibility.

Materials:

  • This compound

  • Phosphatidylcholine (from soy or egg)

  • Cholesterol

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

Procedure:

  • Lipid Film Formation: Dissolve this compound, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. The molar ratio of phosphatidylcholine to cholesterol is typically 2:1.

  • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration: Add PBS to the flask and hydrate the lipid film by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the liposomes and create small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator or a bath sonicator until the suspension becomes translucent.

  • Purification (Optional): To remove unencapsulated this compound, the liposome suspension can be centrifuged or passed through a size-exclusion chromatography column.

Signaling Pathway/Logical Relationship Diagram

Liposome_Formation start Dissolve Lipids and This compound in Chloroform evaporation Rotary Evaporation to form Lipid Film start->evaporation hydration Hydration with Aqueous Buffer evaporation->hydration mlv Formation of Multilamellar Vesicles (MLVs) hydration->mlv sonication Sonication mlv->sonication suv Formation of Small Unilamellar Vesicles (SUVs) sonication->suv purification Optional Purification: Centrifugation or SEC suv->purification final_product Liposomal this compound suv->final_product Without purification purification->final_product

Caption: Logical workflow for the preparation of liposomal this compound.

References

Technical Support Center: Optimizing HPLC Parameters for Dimethyl Isorosmanol Separation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of dimethyl isorosmanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic analysis.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues you may encounter during the HPLC separation of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound are tailing or fronting. What are the possible causes and how can I fix this?

  • Answer: Peak tailing or fronting can be caused by several factors. Here's a systematic approach to troubleshoot this issue:

    • Column Overload: You might be injecting too much sample. Try reducing the injection volume or the sample concentration.[1]

    • Secondary Interactions: Silanol groups on the silica backbone of the column can interact with your analyte. To minimize this, try adding a small amount of a competing base, like triethylamine (TEA), to your mobile phase or use a column with end-capping.

    • Mismatched Solvents: The solvent used to dissolve your sample should be as close in composition to the mobile phase as possible.[2] If your sample solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Column Degradation: The column may be old or contaminated. Try flushing the column with a strong solvent or, if the problem persists, replace the column.[1][3]

Problem: Inconsistent Retention Times

  • Question: The retention time for my this compound peak is shifting between injections. What should I do?

  • Answer: Fluctuating retention times are often indicative of issues with the HPLC system or the mobile phase.

    • Pump Issues: Check for leaks in the pump and ensure the pump seals are in good condition.[1] Air bubbles in the pump head can also cause inconsistent flow rates.[4] Purge the pump to remove any trapped air.

    • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Inaccurate composition or pH can lead to shifts in retention. It is also crucial to degas the mobile phase to prevent bubble formation.[2][3]

    • Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before each injection. A minimum of 10-20 column volumes is recommended.[4]

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[4][5] Using a column oven will provide a stable temperature environment.

Problem: Poor Resolution or Co-elution

  • Question: I am not able to separate this compound from other components in my sample. How can I improve the resolution?

  • Answer: Improving resolution often requires a systematic optimization of the chromatographic conditions.

    • Mobile Phase Composition: Adjust the ratio of your organic solvent to the aqueous phase. For reversed-phase HPLC, decreasing the amount of organic solvent will generally increase retention and may improve separation.

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate complex mixtures.[6] A shallower gradient will provide better resolution for closely eluting peaks.

    • Column Chemistry: Consider trying a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size. Smaller particle sizes generally lead to higher efficiency and better resolution.[6]

    • Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound separation?

A1: For a compound like this compound, which is a phenolic compound, a reversed-phase HPLC method is a good starting point. Here is a suggested initial method that you can optimize further:

ParameterSuggested Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (based on typical absorbance for phenolic compounds)
Injection Volume 10 µL

Q2: How do I choose the optimal detection wavelength for this compound?

A2: To determine the optimal detection wavelength, you should run a UV-Vis spectrum of a pure standard of this compound. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. If a pure standard is not available, you can use a diode array detector (DAD) during your initial HPLC runs to obtain the spectrum of the peak of interest. Phenolic compounds typically exhibit strong absorbance around 280 nm.[6]

Q3: My baseline is noisy. What are the common causes and solutions?

A3: A noisy baseline can interfere with peak integration and reduce the accuracy of your results. Here are some common causes and their solutions:

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Filtering the mobile phase can also help.

  • Air Bubbles in the System: Degas your mobile phase and purge the pump and detector to remove any air bubbles.[2][4]

  • Detector Lamp Issue: The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if necessary.[4]

  • Leaks: Check for any leaks in the system, especially between the column and the detector.[4]

Experimental Protocol: A Starting HPLC Method for this compound

This protocol outlines a general reversed-phase HPLC method that can be used as a starting point for the separation of this compound.

1. Materials and Reagents:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier like acetic acid or trifluoroacetic acid)

  • This compound standard or sample extract

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Instrument and Conditions:

ParameterValue
HPLC System A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis or DAD detector.
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 280 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Dissolve the this compound standard or sample in a suitable solvent, preferably the initial mobile phase composition (e.g., 30% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time (if a standard is available).

  • Assess peak shape, resolution from adjacent peaks, and retention time consistency.

  • Optimize the method by adjusting the gradient slope, mobile phase composition, or flow rate to achieve the desired separation.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting common HPLC separation problems for this compound.

HPLC_Troubleshooting_Workflow start Start: HPLC Problem Identified problem_type Identify Problem Type start->problem_type peak_shape Poor Peak Shape (Tailing/Fronting) problem_type->peak_shape Peak Shape retention_time Inconsistent Retention Times problem_type->retention_time Retention Time resolution Poor Resolution/ Co-elution problem_type->resolution Resolution check_overload Reduce Injection Volume/ Concentration peak_shape->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent If no improvement check_column_health_ps Flush or Replace Column check_solvent->check_column_health_ps If no improvement solution Problem Resolved check_column_health_ps->solution If resolved check_pump Check Pump for Leaks/ Air Bubbles retention_time->check_pump check_mobile_phase Ensure Consistent Mobile Phase Prep check_pump->check_mobile_phase If no improvement check_equilibration Increase Column Equilibration Time check_mobile_phase->check_equilibration If no improvement check_temp Use Column Oven check_equilibration->check_temp If no improvement check_temp->solution If resolved adjust_gradient Optimize Gradient Slope resolution->adjust_gradient change_mobile_phase Adjust Mobile Phase Composition adjust_gradient->change_mobile_phase If no improvement change_column Try Different Column (Stationary Phase/Particle Size) change_mobile_phase->change_column If no improvement adjust_flow_rate Decrease Flow Rate change_column->adjust_flow_rate If no improvement adjust_flow_rate->solution If resolved

Caption: A logical workflow for troubleshooting common HPLC separation issues.

References

Troubleshooting unexpected results in Dimethyl isorosmanol assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl isorosmanol assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and refining their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a derivative of isorosmanol, a naturally occurring diterpene found in plants like rosemary. It is primarily investigated for its potent antioxidant and anti-inflammatory properties. In research, it is commonly used in studies related to oxidative stress, inflammation, and cellular protection.

Q2: I am observing high variability between replicates in my antioxidant assay. What could be the cause?

High variability in antioxidant assays can stem from several factors. Ensure that your this compound stock solution is fully dissolved and homogenous before preparing dilutions. Inconsistent incubation times and temperature fluctuations can also significantly impact results. For assays like the DPPH assay, ensure the DPPH solution is fresh and protected from light, as it is light-sensitive.[1] Finally, verify the accuracy and calibration of your pipettes and spectrophotometer.

Q3: My HPLC analysis of this compound shows unexpected peaks. How should I interpret this?

Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, degradation products, or contaminants from your sample preparation. To identify the source, run a blank injection with just your mobile phase to check for solvent contamination. Also, analyze a placebo injection containing all excipients except this compound to rule out interference from other components. If the extraneous peaks persist, it may be necessary to re-evaluate your extraction and purification methods or consider the possibility of compound degradation under the current storage or experimental conditions.

Q4: In my cell viability assay (e.g., MTT), I am seeing an unexpected increase in viability at higher concentrations of this compound. Is this a valid result?

This is a common issue when testing phenolic compounds like this compound with tetrazolium-based assays such as MTT.[2][3][4] These compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal that suggests increased cell viability.[2][3][5] To confirm your results, it is recommended to use a non-tetrazolium-based assay, such as a trypan blue exclusion assay or an ATP-based viability assay, which are less prone to this type of interference.[6] Additionally, running a control with this compound and the MTT reagent in the absence of cells can help quantify the extent of this interference.[4][5]

Troubleshooting Guides

Antioxidant Assays (e.g., DPPH Assay)
Observed Problem Potential Causes Recommended Solutions
Low Scavenging Activity - Insufficient concentration of this compound. - Short incubation time. - Poor solubility of the compound in the assay solvent.- Increase the concentration range of this compound. - Extend the incubation period to allow the reaction to reach completion. - Ensure this compound is fully dissolved; consider using a different solvent if necessary.[1]
Inconsistent Results - Inaccurate pipetting. - Degradation of the DPPH radical. - Temperature fluctuations during the assay.- Verify pipette calibration. - Prepare fresh DPPH solution daily and protect it from light. - Use a temperature-controlled incubator or water bath for the reaction.[1]
Unusual Absorbance Readings - Precipitation of the compound in the reaction mixture. - Interference from the sample's color.- Check for any visible precipitate and consider solvent compatibility. - Run a sample blank (sample and solvent without DPPH) to subtract any background absorbance.[1]
HPLC Analysis
Observed Problem Potential Causes Recommended Solutions
Peak Tailing or Fronting - Column degradation. - Inappropriate mobile phase pH. - Column overload.- Use a new or validated column. - Adjust the pH of the mobile phase to ensure proper ionization of this compound. - Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the injection system. - Carryover from a previous injection.- Flush the injection port and syringe thoroughly. - Run several blank injections between samples to wash out any residual compounds.
Baseline Drift - Unstable detector lamp. - Mobile phase not properly degassed. - Column temperature fluctuations.- Allow the detector lamp to warm up sufficiently. - Degas the mobile phase before use. - Use a column oven to maintain a constant temperature.
Cell-Based Assays (e.g., MTT, Nrf2/NF-κB Reporter Assays)
Observed Problem Potential Causes Recommended Solutions
False-Positive Viability in MTT Assay - Direct reduction of MTT reagent by this compound.- Use an alternative viability assay (e.g., Trypan Blue, ATP-based assay). - Run a cell-free control to quantify the interference.[4][5]
Low Signal in Luciferase Reporter Assay - Low transfection efficiency. - Insufficient compound concentration or incubation time. - Weak promoter in the reporter construct.- Optimize transfection protocol. - Perform a dose-response and time-course experiment to determine optimal conditions. - Consider using a reporter with a stronger promoter.[7][8]
High Variability in Reporter Assay - Inconsistent cell seeding density. - Pipetting errors. - Edge effects in the microplate.- Ensure a homogenous cell suspension and careful seeding. - Use a multichannel pipette for reagent addition. - Avoid using the outer wells of the plate, or fill them with media to maintain humidity.[8]

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation :

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in the dark.[1]

    • Prepare a stock solution of this compound in methanol. From this, create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure :

    • In a 96-well plate, add 100 µL of each this compound dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement :

    • Incubate the plate in the dark at room temperature for 30 minutes.[1]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation :

    • The percentage of scavenging activity is calculated as: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

MTT Cell Viability Assay
  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Compound Treatment :

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization :

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm.

Nrf2 Luciferase Reporter Assay
  • Cell Transfection and Seeding :

    • Transfect cells (e.g., HepG2) with an Nrf2-responsive luciferase reporter plasmid.

    • Seed the transfected cells in a 96-well plate.

  • Compound Treatment :

    • Treat the cells with different concentrations of this compound for a specified time (e.g., 16 hours).

  • Luciferase Assay :

    • Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.

  • Luminescence Measurement :

    • Measure the luminescence using a luminometer.

Signaling Pathways and Experimental Workflows

The antioxidant and anti-inflammatory effects of this compound are often mediated through the modulation of key signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock This compound Stock Solution dilutions dilutions stock->dilutions Serial Dilutions cells Cell Culture seeding seeding cells->seeding Plate Seeding treatment Compound Treatment dilutions->treatment seeding->treatment incubation incubation treatment->incubation Incubation measurement measurement incubation->measurement Data Acquisition data_analysis data_analysis measurement->data_analysis Calculate Results interpretation interpretation data_analysis->interpretation Interpret Findings

Experimental workflow for in vitro assays.

nrf2_pathway This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Degrades ARE ARE Nrf2->ARE Binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Activates Transcription

Nrf2 signaling pathway activation.

nfkb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription This compound This compound This compound->IKK Inhibits

References

Technical Support Center: Enhancing the Bioavailability of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in enhancing the bioavailability of Dimethyl isorosmanol. Due to the limited direct research on this compound, this guide leverages data from its close structural and functional analogs, carnosic acid and carnosol, to provide actionable insights and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (11,12-Di-O-methylisorosmanol) is a phenolic diterpene found in rosemary (Rosmarinus officinalis) with known antioxidant properties.[1][2] Like many other polyphenolic compounds, its therapeutic potential is often limited by poor aqueous solubility and low oral bioavailability. This means that after oral administration, only a small fraction of the compound may be absorbed into the bloodstream, potentially reducing its efficacy.

Q2: What are the primary strategies to improve the bioavailability of this compound?

A2: The main approaches focus on improving its solubility and/or protecting it from metabolic degradation. Key strategies include:

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based carriers like liposomes or solid lipid nanoparticles (SLNs) can enhance its solubility and absorption.

  • Nanotechnology: Reducing the particle size to the nanometer range increases the surface area for dissolution, which can improve the rate and extent of absorption.

Q3: Are there any in vitro models to predict the intestinal absorption of this compound?

A3: Yes, the Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[3][4][5][6] This assay can predict the potential for a compound to be absorbed across the gut wall and can help evaluate the effectiveness of different formulation strategies.

Q4: What are the key signaling pathways modulated by rosemary diterpenes like this compound?

A4: Rosemary diterpenes, including carnosic acid and carnosol, have been shown to modulate several key signaling pathways involved in inflammation and cellular defense. These include the NF-κB , Nrf2 , and MAPK/ERK pathways.[7][8] Understanding these interactions is crucial for elucidating the compound's mechanism of action.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Low apparent permeability (Papp) in Caco-2 assay Poor aqueous solubility of this compound in the assay buffer.Prepare a stock solution in DMSO and dilute in the transport buffer, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤1%). Consider formulating the compound in a lipid-based system (see protocols below) before applying it to the cells.
Active efflux by transporters like P-glycoprotein (P-gp) in Caco-2 cells.Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm.[5]
High variability in in vivo pharmacokinetic data Inconsistent formulation leading to variable absorption.Ensure the formulation is homogenous and the particle size is consistent. For suspensions, ensure adequate mixing before each administration. For lipid-based formulations, ensure stability and uniform drug loading.
First-pass metabolism in the liver.While direct data for this compound is unavailable, related compounds undergo metabolism. Consider co-administration with inhibitors of relevant metabolic enzymes if known, or focus on formulations that can bypass first-pass metabolism (e.g., targeted delivery systems).
Poor drug loading in lipid-based nanoparticles Low affinity of this compound for the lipid matrix.Screen different lipids and surfactants. For SLNs, a mixture of solid and liquid lipids (creating Nanostructured Lipid Carriers - NLCs) can increase drug loading. Optimize the drug-to-lipid ratio.
Instability of nanoparticle formulation (aggregation, drug leakage) Suboptimal choice of surfactants or storage conditions.Use a combination of surfactants to provide steric and electrostatic stabilization. Store formulations at an appropriate temperature (often 4°C) and protect from light. Evaluate long-term stability by monitoring particle size and drug content.

Data Presentation: Bioavailability of Related Rosemary Diterpenes

The following tables summarize pharmacokinetic and permeability data for carnosic acid and carnosol, which can serve as valuable reference points for experiments with this compound.

Table 1: In Vivo Pharmacokinetic Parameters of Carnosic Acid and Carnosol in Rodents

CompoundDose and RouteCmax (µM)Tmax (h)Half-life (h)Bioavailability (%)Reference
Carnosic Acid100 mg/kg (oral gavage, mice)~3.50.257.5Not Reported[3]
Carnosol100 mg/kg (oral gavage, mice)5.0080.257.5Not Reported[3][9]
Carnosic Acid64.3 mg/kg (oral, rats)Not ReportedNot ReportedNot Reported40.1[10]
Carnosol100 mg/kg (oral gavage, mice)>1Not ReportedNot ReportedNot Reported[11]

Table 2: Caco-2 Permeability of Related Phenolic Compounds

CompoundDirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Reference
Caffeic AcidA to BNot specified, but lower than Rosmarinic AcidNot Reported[12]
Rosmarinic AcidA to BNot specified, but higher than Caffeic AcidNot Reported[12]
Propranolol (High Permeability Control)A to B~20-30~1[13]
Atenolol (Low Permeability Control)A to B~0.5-1~1[13]

Note: Direct Caco-2 permeability data for this compound, carnosic acid, or carnosol were not found in the literature search. The data for caffeic and rosmarinic acids are included to provide context for phenolic compounds. Researchers are encouraged to perform this assay to determine the specific permeability of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a general guideline for the preparation of SLNs using the hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (e.g., soy lecithin)

  • Purified water

  • Organic solvent (e.g., ethanol, if needed to dissolve the drug)

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Dissolve the accurately weighed this compound in the molten lipid. If solubility is low, a small amount of organic solvent can be used, which will be evaporated later.

  • Preparation of Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water and heat to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization or probe sonication to reduce the particle size to the nanometer range. The parameters (pressure, time, temperature) will need to be optimized.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with the entrapped drug.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency (EE%) and drug loading (DL%) by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both fractions using a validated analytical method (e.g., HPLC).

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine - DPPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in an organic solvent in a round-bottom flask. A common lipid-to-cholesterol molar ratio is 2:1.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

    • Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid transition temperature if using high-Tm lipids like DPPC) to the flask.

    • Agitate the flask by gentle rotation (without vortexing) until the lipid film is completely suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Size Reduction (Optional but Recommended):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles - SUVs or large unilamellar vesicles - LUVs), the MLV suspension can be sonicated (probe or bath) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated this compound by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential by DLS.

    • Calculate the encapsulation efficiency by quantifying the drug concentration in the liposomes after purification and comparing it to the initial drug amount.

Protocol 3: Caco-2 Permeability Assay

This is a detailed protocol for assessing the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Lucifer yellow (for monolayer integrity testing)

  • This compound stock solution (in DMSO)

  • Control compounds: a high-permeability compound (e.g., propranolol) and a low-permeability compound (e.g., atenolol)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 19-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of each monolayer using a TEER meter. Only use monolayers with TEER values within the laboratory's established range (e.g., >250 Ω·cm²).

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the monolayers twice with pre-warmed (37°C) HBSS.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Prepare the dosing solution by diluting the this compound stock solution in HBSS to the final desired concentration (final DMSO concentration should be <1%).

    • Add the dosing solution to the apical (donor) compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh HBSS.

    • At the end of the experiment, collect a sample from the apical compartment.

  • Transport Experiment (Basolateral to Apical - B to A) (Optional, for efflux assessment):

    • Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Monolayer Integrity Post-Experiment:

    • After the transport experiment, perform a Lucifer yellow leak test to confirm that the monolayer integrity was not compromised. Add Lucifer yellow to the apical side and measure its appearance in the basolateral side after 1 hour. A low Papp (<1 x 10⁻⁶ cm/s) for Lucifer yellow indicates a tight monolayer.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of this compound in all collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment (e.g., µmol/s)

      • A is the surface area of the membrane (cm²)

      • C₀ is the initial concentration of the drug in the donor compartment (e.g., µmol/cm³)

Mandatory Visualizations

Signaling Pathways

NFkB_Pathway NF-κB Signaling Pathway cluster_NFkB NF-κB Complex Stimuli Stimuli IKK IKK IκB IκB IKK->IκB phosphorylates NF-kB NF-kB Gene Transcription Gene Transcription Proteasomal\nDegradation Proteasomal Degradation IκB->Proteasomal\nDegradation p65 p65 IκB->p65 releases p50 p50 Nucleus Nucleus p65->Nucleus translocates to Nucleus->Gene Transcription induces

Caption: Simplified NF-κB signaling pathway.

Nrf2_Pathway Nrf2 Antioxidant Response Pathway Oxidative Stress Oxidative Stress Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant Gene\nExpression Antioxidant Gene Expression ARE->Antioxidant Gene\nExpression activates Keap1 Keap1 Keap1->Nrf2 releases Nucleus->ARE binds to

Caption: Nrf2-mediated antioxidant response pathway.

MAPK_Pathway MAPK/ERK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates to Transcription Factors Transcription Factors Cell Proliferation,\nDifferentiation Cell Proliferation, Differentiation Transcription Factors->Cell Proliferation,\nDifferentiation regulates Nucleus->Transcription Factors activates

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow

Bioavailability_Workflow Workflow for Bioavailability Enhancement start Start formulation Formulation Development (SLN, Liposomes) start->formulation invitro In Vitro Testing (Caco-2 Permeability) formulation->invitro Characterize & Test invitro->formulation Optimize invivo In Vivo Testing (Pharmacokinetics) invitro->invivo Promising Candidates end End invivo->end

Caption: General workflow for enhancing bioavailability.

References

Technical Support Center: Synthesis of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of Dimethyl isorosmanol is not widely documented in publicly available literature. The following troubleshooting guide and protocols are based on established principles of organic chemistry, including the biomimetic synthesis of isorosmanol from carnosic acid and standard methylation procedures for polyphenolic compounds. The experimental parameters provided are illustrative and may require optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This guide addresses potential issues encountered during the proposed two-stage synthesis of this compound: (1) Synthesis of Isorosmanol from Carnosic Acid and (2) Methylation of Isorosmanol.

Stage 1: Synthesis of Isorosmanol from Carnosic Acid

The proposed biomimetic synthesis involves the epoxidation of a carnosic acid derivative, followed by epoxide ring-opening and lactonization.

Q1: My epoxidation of the carnosic acid derivative is slow or incomplete. What could be the issue?

A1:

  • Reagent Purity: Ensure the purity of your epoxidizing agent (e.g., m-CPBA). Old or impure reagents can have significantly reduced activity.

  • Reaction Temperature: The reaction may be too cold. While low temperatures are often used to control selectivity, the activation energy might not be overcome. Try raising the temperature incrementally.

  • Solvent Choice: The solvent should be inert and able to dissolve both the substrate and the reagent. Dichloromethane (DCM) or chloroform are common choices. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Steric Hindrance: The bulky nature of the diterpene skeleton can hinder the approach of the epoxidizing agent. A more reactive peroxy acid or a different catalytic system might be required.

Q2: I am observing multiple products after the epoxidation step. How can I improve selectivity?

A2:

  • Directed Epoxidation: The hydroxyl groups on the carnosic acid backbone can direct the epoxidation. Ensure that protecting groups are used strategically if a specific diastereomer is desired.

  • Choice of Epoxidizing Agent: The size and nature of the epoxidizing agent can influence stereoselectivity. Compare results from reagents like m-CPBA with catalytic systems such as Ti(OiPr)₄/TBHP (Sharpless epoxidation) if applicable to your substrate.

  • Temperature Control: Running the reaction at lower temperatures can enhance diastereoselectivity by favoring the kinetically controlled product.

Q3: The subsequent epoxide ring-opening and lactonization step is not proceeding as expected, or I am getting a complex mixture of products.

A3:

  • Acid/Base Catalyst: This cascade is often promoted by an acid or base. The concentration and strength of the catalyst are critical. Too strong an acid can lead to undesired rearrangements or decomposition. Consider using a milder Lewis acid or a Brønsted acid.

  • Reaction Conditions: Ensure the reaction is monitored closely by TLC or LC-MS to determine the optimal reaction time. Over-running the reaction can lead to side products.

  • Water Content: The presence of water can affect the reaction outcome, potentially leading to diol formation instead of lactonization. Use anhydrous solvents and reagents.

Stage 2: Methylation of Isorosmanol to this compound

This step involves the methylation of the two phenolic hydroxyl groups of isorosmanol, likely using an electrophilic methylating agent like dimethyl sulfate.

Q4: My methylation reaction is incomplete, with significant amounts of starting material and mono-methylated product remaining.

A4:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the methylating agent (e.g., dimethyl sulfate) and base (e.g., K₂CO₃ or NaOH). For two hydroxyl groups, at least two equivalents of each are theoretically needed, but an excess is often required to drive the reaction to completion.

  • Base Strength: The base must be strong enough to deprotonate the phenolic hydroxyl groups. For catechols, a moderately strong base like potassium carbonate is often sufficient, but for more hindered phenols, a stronger base might be necessary.

  • Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress over time to determine the point of completion. Some methylations can take several hours.

  • Solvent: A polar aprotic solvent like acetone, DMF, or acetonitrile is typically used to dissolve the reagents and facilitate the Sₙ2 reaction.

Q5: I am observing the formation of undesired byproducts during methylation.

A5:

  • O- vs. C-Methylation: While O-methylation is generally favored for phenols, C-methylation can occur under certain conditions. Using milder conditions (lower temperature, less reactive base) can often minimize this side reaction.

  • Over-methylation: Isorosmanol has other hydroxyl groups that could potentially be methylated, although they are less acidic than the phenolic ones. Using a stoichiometric amount of methylating agent can be attempted, but often leads to incomplete conversion of the desired groups. The use of a milder methylating agent could also be explored.

  • Degradation: Isorosmanol, being a polyphenol, can be sensitive to strongly basic or high-temperature conditions, leading to degradation. A milder base or lower reaction temperature should be considered.

Q6: I am having difficulty purifying the final this compound product.

A6:

  • Chromatography: Purification is typically achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is usually effective in separating the desired product from the starting material, mono-methylated intermediate, and non-polar impurities.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols (Hypothetical)

Protocol 1: Biomimetic Synthesis of Isorosmanol from Carnosic Acid

  • Protection of Carboxylic Acid (if necessary): To a solution of carnosic acid in an appropriate solvent, add a suitable protecting group for the carboxylic acid to prevent interference in subsequent steps.

  • Epoxidation: Dissolve the protected carnosic acid derivative in anhydrous DCM and cool to 0 °C. Add m-CPBA (1.2 equivalents) portion-wise. Stir the reaction at 0 °C to room temperature and monitor by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Epoxide Ring-Opening and Lactonization: To the crude epoxide in an appropriate solvent, add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) at low temperature. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography.

  • Deprotection: Remove the carboxylic acid protecting group to yield isorosmanol.

Protocol 2: Methylation of Isorosmanol

  • Reaction Setup: To a solution of isorosmanol in anhydrous acetone, add anhydrous potassium carbonate (3-4 equivalents).

  • Addition of Methylating Agent: Add dimethyl sulfate (2.5-3 equivalents) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the progress by TLC.

  • Work-up: After cooling, filter off the potassium carbonate and evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain this compound.

Data Presentation

Table 1: Hypothetical Reaction Parameters for the Synthesis of Isorosmanol

ParameterValue
Starting Material Carnosic Acid Derivative
Epoxidizing Agent m-CPBA
Solvent (Epoxidation) Dichloromethane (DCM)
Reaction Time (Epoxidation) 2-4 hours
Reaction Temperature (Epoxidation) 0 °C to 25 °C
Catalyst (Ring-Opening) Lewis Acid (e.g., BF₃·OEt₂)
Solvent (Ring-Opening) Dichloromethane (DCM)
Reaction Time (Ring-Opening) 1-3 hours
Reaction Temperature (Ring-Opening) -20 °C to 25 °C
Hypothetical Yield 40-60%

Table 2: Hypothetical Reaction Parameters for the Methylation of Isorosmanol

ParameterValue
Starting Material Isorosmanol
Methylating Agent Dimethyl Sulfate
Base Potassium Carbonate (K₂CO₃)
Solvent Anhydrous Acetone
Reaction Time 4-6 hours
Reaction Temperature Reflux (~56 °C)
Hypothetical Yield 70-85%

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Isorosmanol Synthesis cluster_stage2 Stage 2: Methylation Carnosic_Acid Carnosic Acid Protection Protection of Carboxylic Acid Carnosic_Acid->Protection Epoxidation Epoxidation Protection->Epoxidation Ring_Opening_Lactonization Epoxide Ring-Opening & Lactonization Epoxidation->Ring_Opening_Lactonization Purification1 Purification Ring_Opening_Lactonization->Purification1 Isorosmanol Isorosmanol Purification1->Isorosmanol Methylation Methylation with Dimethyl Sulfate Isorosmanol->Methylation Purification2 Purification Methylation->Purification2 Dimethyl_Isorosmanol This compound Purification2->Dimethyl_Isorosmanol Methylation_Mechanism cluster_mechanism Proposed Methylation Mechanism (Sₙ2) Isorosmanol_Anion Isorosmanol-O⁻ (Phenoxide) Transition_State [Isorosmanol-O···CH₃···O-SO₂-O-CH₃]⁻ (Transition State) Isorosmanol_Anion->Transition_State Nucleophilic Attack Dimethyl_Sulfate CH₃-O-SO₂-O-CH₃ Dimethyl_Sulfate->Transition_State Methylated_Isorosmanol Isorosmanol-O-CH₃ Transition_State->Methylated_Isorosmanol Sulfate_Anion ⁻O-SO₂-O-CH₃ Transition_State->Sulfate_Anion Loss of Leaving Group

Technical Support Center: Enhancing the Antioxidant Efficacy of Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dimethyl isorosmanol (DMI). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the antioxidant efficacy of DMI in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Low or Inconsistent Antioxidant Activity Observed in DPPH/ABTS Assays

Potential Cause Troubleshooting Step
Poor Solubility of DMI DMI is a lipid-soluble diterpenoid. Ensure it is fully dissolved in an appropriate organic solvent like DMSO or ethanol before adding it to the aqueous assay medium.[1][2] Prepare a concentrated stock solution and dilute it to the final working concentration.
DMI Degradation DMI, like many phenolic compounds, can be sensitive to light and high temperatures. Prepare solutions fresh and store them protected from light. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Assay pH The antioxidant activity of phenolic compounds can be pH-dependent. Ensure the pH of your reaction buffer is appropriate for the DPPH or ABTS assay, typically between 5.0 and 7.4.[3]
Interference from Solvents Some solvents, like DMSO, can exhibit slight antioxidant activity at higher concentrations.[4] Always include a solvent control to account for any background signal.
Reagent Quality Ensure the DPPH or ABTS radical solution is fresh and properly prepared. A degraded radical solution will result in lower initial absorbance and inaccurate readings.[5]

Issue 2: Difficulty in Observing Synergistic Antioxidant Effects

Potential Cause Troubleshooting Step
Inappropriate Synergistic Agent The enhanced antioxidant effect of DMI has been specifically noted with thiol-containing compounds like cysteine.[6][7][8][9] Other types of antioxidants may not produce a synergistic effect.
Incorrect Molar Ratio The ratio of DMI to the synergistic agent is crucial. Experiment with different molar ratios to find the optimal concentration for synergy. Studies suggest that even a one-molar equivalent of a thiol can enhance DMI's effect.[6]
Assay System Limitations The synergistic effect, which involves the regeneration of DMI, may be more prominent in systems that allow for this recycling to occur over time, such as in lipid oxidation models.[6][8] Standard radical scavenging assays with short incubation times might not fully capture this effect.

Issue 3: Poor Cellular Uptake or Efficacy in Cell-Based Assays

Potential Cause Troubleshooting Step
Low Bioavailability The lipophilic nature of DMI can lead to poor solubility in aqueous cell culture media. Consider using a delivery system, such as encapsulation in liposomes or nanoemulsions, to improve its bioavailability.[10]
Insufficient Incubation Time Activation of cellular antioxidant pathways, such as the Nrf2 pathway, requires time for gene transcription and protein synthesis.[11][12] Ensure a sufficient pre-incubation time with DMI before inducing oxidative stress.
Cell Line Specificity The expression of key signaling proteins and metabolic enzymes can vary between different cell lines, potentially affecting the response to DMI.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for enhancing the antioxidant efficacy of this compound?

A1: The primary mechanism for enhancing the antioxidant efficacy of DMI is through its interaction with thiol-containing compounds, such as cysteine.[6][7][8][9] DMI scavenges a radical and is oxidized to a quinone form. The thiol compound can then reduce this quinone back to the active DMI form, allowing it to act as a catalytic antioxidant and prolonging its protective effect.[6][9]

Q2: How does this compound exert its antioxidant effects at a cellular level?

A2: While direct radical scavenging is one mechanism, DMI may also activate the Nrf2 signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13][14][15] Activation of this pathway can lead to a more robust and long-lasting cellular antioxidant response.

Q3: What are the optimal solvents and storage conditions for this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2] For long-term storage, it is recommended to store DMI as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C, but repeated freeze-thaw cycles should be avoided.[16] For experimental use, fresh dilutions should be prepared from the stock solution.

Q4: Can I use other antioxidants to create a synergistic effect with this compound?

A4: While synergy with other antioxidants is possible, the most well-documented enhancement of DMI's efficacy is with thiol-containing molecules.[6][17] The regenerative mechanism is specific to the reaction between the DMI-quinone and the thiol group.[6] Synergistic effects with other types of antioxidants, if any, may operate through different mechanisms and would need to be experimentally verified.

Q5: Are there any known liabilities or challenges in developing drugs with this compound?

A5: A key challenge for the development of DMI as a therapeutic agent is its low aqueous solubility, which can affect its bioavailability.[18] Formulation strategies, such as the use of advanced delivery systems, may be required to overcome this limitation.[10]

Experimental Protocols

1. DPPH Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical (purple) to a non-radical form (yellow).

  • Procedure:

    • Prepare a stock solution of DMI in DMSO (e.g., 10 mM).

    • Create a series of dilutions of the DMI stock solution in methanol.

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

    • In a 96-well plate, add 50 µL of each DMI dilution to a well.

    • Add 150 µL of the DPPH solution to each well.

    • Include a positive control (e.g., Trolox or ascorbic acid) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value can be determined by plotting the % inhibition against the DMI concentration.

2. ABTS Radical Cation Decolorization Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Procedure:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of DMI in ethanol.

    • Add 20 µL of each DMI dilution to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DMI_Stock DMI Stock Solution (in DMSO) DMI_Dilutions DMI Serial Dilutions DMI_Stock->DMI_Dilutions DPPH_Sol DPPH Working Solution (in Methanol) Plate 96-Well Plate Addition DPPH_Sol->Plate DMI_Dilutions->Plate Incubation Incubation (30 min, Dark) Plate->Incubation Readout Absorbance Reading (517 nm) Incubation->Readout Calculation Calculate % Inhibition Readout->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for DPPH antioxidant assay.

signaling_pathway cluster_synergy Synergistic Antioxidant Cycle DMI This compound (Active) DMI_Ox DMI-Quinone (Oxidized) DMI->DMI_Ox Radical Scavenging Radical Radical Species (e.g., ROO•) Radical->DMI_Ox DMI_Ox->DMI Regeneration Thiol Thiol (e.g., Cysteine) Thiol->DMI Thiol_Ox Oxidized Thiol Thiol->Thiol_Ox nrf2_pathway cluster_cell Cellular Antioxidant Response cluster_nucleus DMI This compound Keap1_Nrf2 Keap1-Nrf2 Complex DMI->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Transcription

References

Matrix effects in the analysis of Dimethyl isorosmanol in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in the LC-MS/MS analysis of Dimethyl isorosmanol.

1. Problem Identification: Inconsistent or Inaccurate Results

Question: My quantitative results for this compound show high variability between replicate injections of the same sample, or the accuracy of my quality control (QC) samples is poor. What could be the cause?

Answer: Inconsistent results and poor accuracy are often symptomatic of uncharacterized matrix effects.[1][2] Matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting components from the biological matrix.[3][4][5] This can lead to erroneous quantification. To confirm if matrix effects are the root cause, a systematic investigation is necessary.

2. Diagnosis: Quantifying the Matrix Effect

Question: How can I quantitatively assess the impact of matrix effects on my this compound assay?

Answer: The most common method is to calculate the Matrix Factor (MF) using a post-extraction spike experiment.[3][4] This involves comparing the analyte's response in a blank, extracted biological matrix to its response in a neat solution.

Experimental Protocol: Matrix Factor Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., low, medium, and high QC levels) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your established procedure. Spike this compound into the final, dried, and reconstituted extract at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before extraction at the same concentrations. This set is used to determine recovery.

  • Analyze all sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

    An MF value < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[4] Ideally, the MF should be close to 1 (typically within 0.85-1.15).

A workflow for troubleshooting these issues is presented below.

G cluster_0 Troubleshooting Workflow Start Inconsistent/Inaccurate Results Observed AssessMF Assess Matrix Factor (MF) and Recovery (RE) Start->AssessMF MF_Acceptable Is MF between 0.85 and 1.15? AssessMF->MF_Acceptable Optimize Optimize Sample Prep & Chromatography MF_Acceptable->Optimize No End Proceed with Validation MF_Acceptable->End Yes Reassess Re-assess MF and RE Optimize->Reassess InvestigateIS Use Stable Isotope Labeled Internal Standard (SIL-IS) Optimize->InvestigateIS Reassess->MF_Acceptable

Caption: A workflow diagram for troubleshooting matrix effects.

3. Mitigation Strategies: Reducing Matrix Effects

Question: My analysis shows significant ion suppression (MF = 0.6). What steps can I take to mitigate this?

Answer: Several strategies can be employed to reduce matrix effects:

  • Improve Sample Preparation: The goal is to remove interfering matrix components, such as phospholipids, before analysis. Switching from a simple protein precipitation to a more selective technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is often effective.[6][7]

  • Optimize Chromatography: Modifying the LC method to improve the separation between this compound and co-eluting matrix components can significantly reduce interference.[6] This can involve using a different column chemistry, adjusting the gradient profile, or employing techniques like UPLC for better resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing effective compensation during data processing.[4][8] If a SIL-IS is not available, an analogue internal standard with very similar physicochemical properties and retention time may be used.

The diagram below illustrates how matrix components can interfere with the ionization of the target analyte.

G cluster_0 LC Elution cluster_1 ESI Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Enters ESI Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elutes GasPhase Gas Phase Ions Matrix->GasPhase Competes for charge & surface access Droplet->GasPhase Evaporation & Ionization MS Mass Spectrometer (Reduced Signal) GasPhase->MS To Mass Analyzer

Caption: Mechanism of ion suppression in the ESI source.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in plasma samples? A1: In plasma, the most common sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[8] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants, can also contribute.[4][9]

Q2: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to matrix effects? A2: ESI is generally more susceptible to matrix effects than APCI.[3][10] This is due to the ionization mechanism in ESI, which relies on the evaporation of charged droplets and can be easily disrupted by non-volatile matrix components that alter droplet properties like surface tension.[5][11] If your method development for this compound with ESI shows persistent matrix effects, testing APCI could be a viable alternative, provided the compound ionizes efficiently with that technique.[11]

Q3: Can I just dilute my sample to reduce matrix effects? A3: Sample dilution can be a simple and effective way to reduce the concentration of interfering matrix components.[6][10] However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially for samples with low concentrations of this compound. This strategy is a trade-off between reducing matrix effects and maintaining adequate signal intensity.

Q4: My matrix factor is acceptable, but my recovery is low. What should I do? A4: Low recovery indicates that a significant portion of this compound is being lost during the sample preparation process. You should re-evaluate your extraction procedure. For example, if using LLE, try different organic solvents or adjust the pH of the aqueous phase to improve partitioning. If using SPE, ensure the chosen sorbent has the appropriate chemistry for retaining and eluting this compound, and optimize the wash and elution steps.

Q5: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)? A5: The choice depends on the physicochemical properties of this compound and the complexity of the matrix.

  • LLE is often effective for non-polar to moderately polar compounds and can provide clean extracts if the solvent system is chosen carefully.

  • SPE offers a higher degree of selectivity and can be more easily automated. By choosing the correct sorbent (e.g., reversed-phase C18, mixed-mode), you can achieve very efficient removal of interferences. The workflow below outlines a general sample preparation process.

G cluster_0 Sample Preparation Workflow cluster_1 LLE Path cluster_2 SPE Path Start Biological Sample (e.g., Plasma) AddIS Add Internal Standard Start->AddIS Choice Choose Extraction AddIS->Choice LLE_Steps Add Extraction Solvent -> Vortex & Centrifuge -> Collect Organic Layer Choice->LLE_Steps LLE SPE_Steps Condition Cartridge -> Load Sample -> Wash -> Elute Choice->SPE_Steps SPE Evap Evaporate to Dryness LLE_Steps->Evap SPE_Steps->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject

Caption: General workflow for sample preparation.

Quantitative Data Summary

The following tables summarize hypothetical data from a method development experiment for this compound in human plasma, comparing two different sample preparation techniques.

Table 1: Matrix Effect and Recovery Data

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Acceptance Criteria
Recovery (RE %) 95.2%88.5%> 70%
Matrix Factor (MF) 0.68 (Suppression)0.97 (Minimal Effect)0.85 - 1.15
IS-Normalized MF 0.950.990.85 - 1.15

Data based on analysis of 6 different lots of human plasma.

Table 2: Precision and Accuracy of QC Samples

QC LevelTechniqueConc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low QC PPT53.672.014.5
SPE54.998.05.2
Mid QC PPT5038.577.012.8
SPE5051.1102.24.1
High QC PPT400310.277.613.1
SPE400395.698.93.8

Acceptance criteria for accuracy are typically 85-115% (80-120% for LLOQ) and for precision, ≤15% CV (≤20% for LLOQ).

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of internal standard solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters (Illustrative)

  • LC System: UPLC System

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (Hypothetical) this compound: Q1/Q3; Internal Standard: Q1/Q3

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV; Gas Flow: 10 L/min; Gas Temperature: 350°C).

References

Validation & Comparative

Dimethyl Isorosmanol vs. Synthetic Antioxidants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for effective and safe antioxidants, natural compounds are gaining increasing attention as alternatives to their synthetic counterparts. This guide provides a comparative overview of dimethyl isorosmanol, a natural phenolic diterpene found in rosemary, against widely used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This analysis is based on available experimental data from in vitro antioxidant assays and explores the underlying mechanisms of action.

Note on this compound Data: Direct quantitative antioxidant activity data for this compound is limited in the reviewed literature. Therefore, data for its close structural isomers, isorosmanol and rosmanol, are used as a proxy to provide a comparative assessment. This assumption should be considered when interpreting the presented data.

Quantitative Comparison of Antioxidant Activity

The efficacy of an antioxidant is often determined by its ability to scavenge free radicals and inhibit oxidation processes. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from common in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)IC50 (µM)Source(s)
Rosmanol/Isorosmanol~12.8 - 100.6~37.1 - 291.8[1][2]
BHT~63.3 - 100~287.3 - 453.9[2]
BHANot widely reported-
Trolox~5.0~20.0[3]

IC50 values for rosmanol/isorosmanol are derived from studies on rosemary extracts rich in these compounds. The wide range reflects variations in extract composition and experimental conditions.

Table 2: ABTS Radical Cation Scavenging Activity (IC50)

AntioxidantIC50 (µg/mL)IC50 (µM)Source(s)
Rosmanol/Isorosmanol~6.98 - 74.6~20.2 - 216.4[1][2]
BHT~63.3~287.3[2]
BHANot widely reported-
Trolox~42.0~167.8[3]

Similar to the DPPH assay, the IC50 range for rosmanol/isorosmanol in the ABTS assay is influenced by the source and concentration of the active compounds in the extracts tested.

Table 3: Lipid Peroxidation Inhibition

AntioxidantInhibition CapacitySource(s)
Rosmanol/IsorosmanolIC50 of 7-10 µM for inhibiting LDL oxidation.[4] Enhanced activity in the presence of cysteine.[5][6][4][5][6]
BHTEffective inhibitor of lipid peroxidation.[7]
BHAEffective inhibitor of lipid peroxidation.[7]
TroloxHigher antioxidant activity than BHT in some lipid systems.[7]

Mechanisms of Antioxidant Action

This compound and Related Diterpenes:

The antioxidant activity of phenolic diterpenes like isorosmanol is primarily attributed to their catechol group, which can donate hydrogen atoms to neutralize free radicals.[1] A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9][10][11][12] Under conditions of oxidative stress, these compounds can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and sestrin-2.[8][9]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Diterpenes This compound (and related diterpenes) Diterpenes->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1_ub Keap1 (Ubiquitination) Keap1_Nrf2->Keap1_ub leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1_ub->Nrf2 degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, Sestrin-2) ARE->Antioxidant_Genes activates transcription

Nrf2 Signaling Pathway Activation by this compound.

Synthetic Antioxidants (BHT, BHA, Trolox):

BHT and BHA are phenolic antioxidants that act as free radical scavengers, terminating the chain reactions of lipid peroxidation.[7] They donate a hydrogen atom from their hydroxyl group to a free radical, forming a stable antioxidant radical that does not readily participate in further oxidation reactions. Trolox, a water-soluble analog of vitamin E, also functions as a potent free radical scavenger.[7]

Experimental Protocols

The following are generalized methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

  • Reagent Preparation: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction Mixture: A defined volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Methodology:

  • ABTS•+ Generation: The ABTS•+ radical cation is produced by reacting an ABTS stock solution with a strong oxidizing agent, such as potassium persulfate, and allowing the mixture to stand in the dark for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Reaction: The antioxidant sample is added to the ABTS•+ working solution.

  • Measurement: The absorbance is recorded at a set time point after the initial mixing.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex.

Methodology:

  • Induction of Peroxidation: Lipid peroxidation is induced in a lipid-rich medium (e.g., a linoleic acid emulsion or biological sample) using an initiator such as a free radical generator (e.g., AAPH) or a metal catalyst (e.g., Fe2+). The antioxidant is added to the system before induction.

  • Reaction with TBA: After a specific incubation period, the reaction is stopped, and a solution of thiobarbituric acid (TBA) in an acidic medium is added.

  • Heating: The mixture is heated (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored MDA-TBA adduct.

  • Measurement: After cooling, the absorbance of the resulting solution is measured at approximately 532 nm.

  • Quantification: The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA. The inhibitory effect of the antioxidant is calculated by comparing the MDA levels in the presence and absence of the antioxidant.

Experimental_Workflow cluster_assays Antioxidant Assays cluster_steps_dpph DPPH Protocol cluster_steps_abts ABTS Protocol cluster_steps_lipid Lipid Peroxidation Protocol DPPH DPPH Assay DPPH_1 Prepare DPPH Solution ABTS ABTS Assay ABTS_1 Generate ABTS•+ Lipid_Peroxidation Lipid Peroxidation Assay Lipid_1 Induce Peroxidation (+ Antioxidant) DPPH_2 Mix with Antioxidant DPPH_1->DPPH_2 DPPH_3 Incubate in Dark DPPH_2->DPPH_3 DPPH_4 Measure Absorbance (517 nm) DPPH_3->DPPH_4 DPPH_5 Calculate IC50 DPPH_4->DPPH_5 ABTS_2 Prepare Working Solution ABTS_1->ABTS_2 ABTS_3 Mix with Antioxidant ABTS_2->ABTS_3 ABTS_4 Measure Absorbance (734 nm) ABTS_3->ABTS_4 ABTS_5 Calculate TEAC ABTS_4->ABTS_5 Lipid_2 Add TBA Solution Lipid_1->Lipid_2 Lipid_3 Heat Mixture Lipid_2->Lipid_3 Lipid_4 Measure Absorbance (532 nm) Lipid_3->Lipid_4 Lipid_5 Quantify MDA Lipid_4->Lipid_5

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl Isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparison of Analytical Methods

The performance characteristics of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Liquid Chromatography with Mass Spectrometry (LC-MS)—are summarized below. These methods are frequently employed for the analysis of phenolic diterpenes and can be adapted for Dimethyl isorosmanol.

ParameterHPLC-UVHPLC-ELSDLC-MS/MS
Linearity (R²)
> 0.998[1]> 0.991[2]> 0.992[3]
Limit of Detection (LOD) 0.22 - 1.73 µg/mL[1]1.3 - 8.6 µg/mL[2]Typically low ng/mL to pg/mL
Limit of Quantitation (LOQ) 0.66 - 5.23 µg/mL[1]4.3 - 28.8 µg/mL[2]Typically low ng/mL to pg/mL
Precision (%RSD) < 3.8%[1]< 3.1% (Intra- and Inter-day)[2]< 15% (Intra- and Inter-day)[3]
Accuracy (% Recovery) 70.6 - 114.0%[1]95.5 - 100.8%[2]70.1 - 115.0%[3]
Specificity ModerateLow to ModerateHigh
Cost LowModerateHigh
Throughput HighHighModerate to High

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods developed for isorosmanol and related diterpenes and serve as a foundation for developing a specific method for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the quantification of phenolic compounds due to its simplicity and robustness.

Sample Preparation (Rosemary Extract):

  • Accurately weigh 1.0 g of powdered rosemary leaves.

  • Extract with 10 mL of methanol by sonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile).

    • 0-10 min, 30-50% B

    • 10-20 min, 50-70% B

    • 20-25 min, 70-30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 284 nm[4].

  • Injection Volume: 10 µL.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a useful alternative for compounds that lack a strong UV chromophore.

Sample Preparation:

  • Follow the same extraction procedure as for HPLC-UV.

Chromatographic Conditions: [2]

  • HPLC System: An HPLC system coupled to an ELSD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of A (0.6% acetic acid in water) and B (methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Drift Tube Temperature: 70°C.

    • Nebulizer Temperature: 30°C.

    • Nitrogen Gas Pressure: 40 Psi.

Liquid Chromatography with Mass Spectrometry (LC-MS)

LC-MS offers the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.

Sample Preparation (Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., a deuterated analog of this compound) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic and Mass Spectrometric Conditions: [3]

  • LC System: A UPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of A (0.1% formic acid in water) and B (acetonitrile).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for this compound).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detectors Detector Options cluster_data Data Processing Sample Sample (e.g., Plant Material, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC Detector Detection HPLC->Detector UV UV/Vis Detector->UV Chromophore ELSD ELSD Detector->ELSD Non-volatile MS MS/MS Detector->MS Ionizable Quantification Quantification Detector->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for the analysis of this compound.

cross_validation_logic MethodA Analytical Method A (e.g., HPLC-UV) ResultsA Results from Method A MethodA->ResultsA MethodB Analytical Method B (e.g., LC-MS) ResultsB Results from Method B MethodB->ResultsB QC_Samples Identical QC Samples (Low, Mid, High) QC_Samples->MethodA QC_Samples->MethodB Comparison Statistical Comparison (e.g., Bland-Altman, %Difference) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Method Comparability Comparison->Conclusion

Caption: Logical flow for cross-validation of two analytical methods.

References

Dimethyl Isorosmanol: A Comparative Efficacy Analysis Against Major Rosemary Diterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature reveals that dimethyl isorosmanol, specifically 11,12-di-O-methylisorosmanol, exhibits significantly reduced antioxidant capacity compared to other prominent diterpenes found in rosemary (Rosmarinus officinalis), such as carnosic acid, carnosol, and rosmanol. This guide provides a detailed comparison of the efficacy of these compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Key Findings:

  • Methylation Inactivates Antioxidant Properties: The defining structural difference of this compound is the methylation of the hydroxyl groups on its catechol ring. Scientific evidence strongly suggests that these hydroxyl groups are essential for the free radical scavenging activity of rosemary diterpenes. Their methylation in 11,12-di-O-methylisorosmanol leads to a loss of this antioxidant function[1][2].

  • Carnosic Acid and Carnosol as Potent Antioxidants: Carnosic acid and its oxidized derivative, carnosol, are consistently reported as the most potent antioxidant compounds in rosemary. They are powerful inhibitors of lipid peroxidation and effective scavengers of various reactive oxygen species (ROS)[3][4][5].

  • Rosmanol and Isorosmanol as Effective Antioxidants: Rosmanol and isorosmanol also demonstrate significant antioxidant activities, in some cases reported to be more potent than synthetic antioxidants like BHT and BHA[2].

  • Anti-Inflammatory Prowess of Unmethylated Diterpenes: Carnosic acid, carnosol, and rosmanol exhibit robust anti-inflammatory effects by modulating key signaling pathways, including NF-κB, MAPK, and Nrf2, leading to the inhibition of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[6][7][8].

Comparative Efficacy of Rosemary Diterpenes

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and other major rosemary diterpenes. It is important to note that a direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity of Rosemary Diterpenes

CompoundAssayIC50 ValueSource
11,12-di-O-methylisorosmanol Antioxidant AssaysNo significant activity reported [1]
Carnosic Acid DPPH Radical Scavenging~78.47 µg/mL (rosemary extract)[9]
Peroxyl Radical ScavengingRate constant: 2.7 x 10^7 M⁻¹s⁻¹[7]
Carnosol Peroxyl Radical ScavengingRate constant: 1-3 x 10^6 M⁻¹s⁻¹[7]
Inhibition of Lipid PeroxidationMore effective than propyl gallate[7]
Rosmanol DPPH Radical ScavengingPotent activity reported[3]
Isorosmanol Antioxidant AssaysPotent activity reported[2][3]

Table 2: Comparative Anti-inflammatory Activity of Rosemary Diterpenes

CompoundAssayCell LineIC50 Value / EffectSource
11,12-di-O-methylisorosmanol Anti-inflammatory Assays-No significant activity reported -
Carnosic Acid NO InhibitionRAW 264.7Inhibition at 5–20 µg/mL[6]
TNF-α InhibitionRAW 264.7Inhibition at 5–20 µg/mL[6]
Carnosol NO InhibitionRAW 264.7IC50 ~9.4 µM
Rosmanol NO InhibitionRAW 264.7Significant inhibition of iNOS expression
PGE2 InhibitionRAW 264.7Significant inhibition of COX-2 expression

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

    • Prepare various concentrations of the test compounds in a suitable solvent.

    • In a 96-well plate or cuvettes, mix a defined volume of the test sample with the DPPH working solution.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of scavenging activity and determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

2. Ferric Reducing Antioxidant Power (FRAP) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored product is proportional to the antioxidant capacity.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test sample or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using a known antioxidant, such as ferrous sulfate or Trolox, and the results are expressed as equivalents of the standard.

Anti-inflammatory Activity Assays

1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • A standard curve is prepared with sodium nitrite to quantify the nitrite concentration.

2. TNF-α and IL-6 Production Assay by ELISA

  • Principle: This assay quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, secreted by LPS-stimulated RAW 264.7 cells. An Enzyme-Linked Immunosorbent Assay (ELISA) is used for specific and sensitive detection.

  • Protocol:

    • Follow steps 1-4 of the NO inhibition assay to obtain cell culture supernatants.

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Add the cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • After another incubation and washing step, add a substrate for the enzyme, which will produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • The concentration of the cytokine in the samples is determined by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by rosemary diterpenes and a general workflow for assessing anti-inflammatory activity.

Anti_Inflammatory_Signaling_Pathways cluster_LPS_Stimulation LPS Stimulation cluster_MAPK_Pathway MAPK Pathway cluster_NFkB_Pathway NF-κB Pathway cluster_Gene_Expression Pro-inflammatory Gene Expression cluster_Diterpene_Inhibition Inhibition by Rosemary Diterpenes LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Activation MAPK Activation (p38, JNK, ERK) TLR4->MAPK_Activation IKK IKK TLR4->IKK AP1 AP-1 MAPK_Activation->AP1 Pro_inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 AP1->Pro_inflammatory_Genes IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to nucleus NFkB_nucleus->Pro_inflammatory_Genes Diterpenes Carnosic Acid, Carnosol, Rosmanol Diterpenes->MAPK_Activation inhibit Diterpenes->IKK inhibit

Caption: Inhibition of NF-κB and MAPK signaling pathways by rosemary diterpenes.

Nrf2_Activation_Pathway cluster_Cytoplasm Cytoplasm cluster_Stimulus Stimulus cluster_Nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasomal_Degradation Proteasomal Degradation Nrf2->Proteasomal_Degradation leads to Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates Carnosic_Acid Carnosic Acid Carnosic_Acid->Keap1 modifies ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates

Caption: Activation of the Nrf2 antioxidant pathway by carnosic acid.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Analysis Analysis start Seed RAW 264.7 cells pretreatment Pre-treat with Diterpenes start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant no_assay NO Assay (Griess Reagent) collect_supernatant->no_assay elisa_assay Cytokine ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay

Caption: Workflow for assessing anti-inflammatory activity of rosemary diterpenes.

References

A Head-to-Head Comparison of Dimethyl Isorosmanol and Isorosmanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is paramount for identifying promising therapeutic leads. This guide provides a detailed, data-driven comparison of Isorosmanol and its methylated derivative, Dimethyl Isorosmanol (11,12-di-O-methylisorosmanol), both phenolic diterpenes found in Rosmarinus officinalis (rosemary).

While both compounds share a core abietane diterpene structure, the methylation of the catechol group in this compound dramatically alters its biological activity profile. This comparison summarizes the known biological effects, presents available quantitative data, and provides detailed experimental protocols for key assays to facilitate further research.

Chemical Structures and Key Differences

Isorosmanol possesses a catechol functional group with two hydroxyl moieties at the C11 and C12 positions of its aromatic ring. In contrast, this compound has these two hydroxyl groups replaced by methoxy groups. This seemingly minor structural modification has profound implications for the molecule's ability to participate in redox reactions, which is central to its antioxidant activity.

Comparative Analysis of Biological Activities

Current research has primarily focused on the biological properties of Isorosmanol, revealing its potential as a neuroprotective and antioxidant agent. In contrast, there is a notable lack of direct experimental data on the biological activities of this compound. However, based on established structure-activity relationships for phenolic compounds, a significant reduction in antioxidant capacity is expected due to the methylation of the catechol hydroxyl groups.

Biological ActivityIsorosmanolThis compound (11,12-di-O-methylisorosmanol)
Antioxidant Activity Possesses significant antioxidant properties. The ortho-dihydroxy groups are crucial for this activity.Activity is presumed to be significantly lower or absent. Methylation of the catechol hydroxyls eliminates the primary sites for free radical scavenging.
Neuroprotective Effects Demonstrates neuroprotective effects against β-amyloid (Aβ)-induced toxicity in PC12 cells.[1] Promotes neurite outgrowth.[1]No direct experimental data is currently available.
Anti-inflammatory Activity Expected to have anti-inflammatory properties, a common characteristic of phenolic diterpenes.No direct experimental data is currently available.

In-Depth Look at Isorosmanol's Bioactivity

Neuroprotection Against β-Amyloid Induced Toxicity

A key pathological hallmark of Alzheimer's disease is the accumulation of β-amyloid plaques, which leads to neuronal cell death. Isorosmanol has been shown to protect PC12 cells from Aβ-induced toxicity in a dose-dependent manner. Pre-treatment with Isorosmanol at concentrations of 4, 20, and 100 µg/ml significantly inhibited Aβ-induced cell death, with the highest concentration completely blocking the toxic effects.[1]

Furthermore, Isorosmanol was observed to induce neurite outgrowth in PC12 cells, suggesting a potential role in neuronal regeneration.[1] This neurotrophic effect was enhanced when co-administered with nerve growth factor (NGF).[1]

The Impact of Methylation on Bioactivity: A Structure-Activity Relationship Perspective

The antioxidant activity of phenolic compounds like Isorosmanol is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting phenoxy radical is stabilized by resonance. In this compound, the hydrogen atoms of the critical catechol hydroxyl groups are replaced by methyl groups. This structural change prevents the molecule from participating in this primary mechanism of free radical scavenging, thus likely abolishing its antioxidant capacity. This principle is well-established in the study of phenolic antioxidants.

Experimental Protocols

To facilitate further comparative studies, detailed protocols for key in vitro assays are provided below.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

Objective: To determine and compare the free radical scavenging activity of Isorosmanol and this compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Isorosmanol and this compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of Isorosmanol, this compound, and ascorbic acid in methanol.

  • Perform serial dilutions of the test compounds and the positive control to obtain a range of concentrations.

  • In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Add 100 µL of the various concentrations of the test compounds and control to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Neuroprotective Effect Assessment: MTT Assay for Cell Viability

Objective: To evaluate the protective effects of Isorosmanol and this compound against β-amyloid-induced cytotoxicity in a neuronal cell line (e.g., PC12 or SH-SY5Y).

Materials:

  • PC12 or SH-SY5Y cells

  • Cell culture medium (e.g., DMEM with supplements)

  • β-amyloid (25-35) peptide

  • Isorosmanol and this compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Prepare solutions of β-amyloid peptide.

  • Prepare stock solutions of Isorosmanol and this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium.

  • Pre-treat the cells with various concentrations of Isorosmanol or this compound for a specified period (e.g., 2 hours).

  • Introduce the β-amyloid peptide to the wells (except for the control group) to induce toxicity and incubate for 24-48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Activity Assessment: Inhibition of Albumin Denaturation Assay

Objective: To assess the in vitro anti-inflammatory activity of Isorosmanol and this compound by measuring the inhibition of heat-induced protein denaturation.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Isorosmanol and this compound

  • Diclofenac sodium (positive control)

  • Water bath

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a 1% w/v solution of BSA in PBS.

  • Prepare stock solutions of the test compounds and diclofenac sodium.

  • The reaction mixture consists of 0.2 mL of the test compound or control at various concentrations and 2.8 mL of the BSA solution.

  • A control group consists of 0.2 mL of the vehicle and 2.8 mL of the BSA solution.

  • Incubate the mixtures at 37°C for 20 minutes.

  • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the turbidity (absorbance) at 660 nm.

  • The percentage of inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Visualizing Mechanisms and Workflows

To further aid in the conceptualization of the discussed topics, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

neuroprotection_pathway Abeta β-Amyloid Aggregates Toxicity Neuronal Toxicity (Oxidative Stress, Apoptosis) Abeta->Toxicity induces Survival Neuronal Survival Toxicity->Survival reduces Isorosmanol Isorosmanol Isorosmanol->Toxicity inhibits Neurite Neurite Outgrowth Isorosmanol->Neurite promotes Neurite->Survival contributes to

Caption: Proposed neuroprotective mechanism of Isorosmanol.

experimental_workflow cluster_invitro In Vitro Assays antioxidant Antioxidant Assays (e.g., DPPH) data_analysis Data Analysis (IC50 values, % viability, etc.) antioxidant->data_analysis neuroprotection Neuroprotection Assays (e.g., MTT on neuronal cells) neuroprotection->data_analysis anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) anti_inflammatory->data_analysis compound_prep Compound Preparation (Isorosmanol & this compound) compound_prep->antioxidant compound_prep->neuroprotection compound_prep->anti_inflammatory comparison Head-to-Head Comparison data_analysis->comparison

Caption: General workflow for comparative biological evaluation.

Conclusion

The available evidence strongly suggests that Isorosmanol is a promising bioactive compound with significant antioxidant and neuroprotective properties. In contrast, this compound, due to the methylation of its critical catechol group, is unlikely to exhibit comparable antioxidant activity and its potential in other biological assays remains to be determined. This guide provides a foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of these related diterpenes. Direct experimental evaluation of this compound is crucial to confirm the predictions based on structure-activity relationships and to explore any unforeseen biological activities.

References

Reproducibility of Published Findings on Dimethyl Isorosmanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on Dimethyl Isorosmanol and related diterpenoid compounds isolated from Rosmarinus officinalis (rosemary). Due to the limited publicly available data specifically on this compound (11,12-di-O-methylisorosmanol), this guide focuses on a comprehensive comparison with its more extensively studied parent compound, Isorosmanol, and other structurally similar and functionally related rosemary diterpenes: Carnosol and Rosmanol. This approach aims to provide a framework for evaluating the potential biological activities of this compound and to highlight areas where further research is needed to establish reproducible findings.

Comparative Analysis of Biological Activities

The primary reported biological activity for this class of compounds is their antioxidant effect. However, research has expanded to include anti-inflammatory, neuroprotective, and anticancer properties. The following tables summarize the available quantitative data to facilitate a clear comparison.

Antioxidant Activity

The antioxidant capacity of these compounds is a key area of investigation. Different assays are used to measure this activity, including the inhibition of lipid peroxidation and radical scavenging.

CompoundAssayTest SystemEffective Concentration / IC50Reference
Isorosmanol Lipid Peroxidation InhibitionIn vitroHigher than α-tocopherol[1]
Carnosol DPPH Radical ScavengingIn vitroIC50: 9.4 µM[2]
Hydroxyl Radical ScavengingIn vitro (EPR)Significant reduction at 600 µM[1]
Singlet Oxygen QuenchingIn vitro (EPR)No significant quenching[1]
Lipid Peroxidation InhibitionIn vitro (Luminescence)Noticeable reduction at 60-600 µM[1]
Rosmanol Lipid Peroxidation InhibitionMitochondrial and microsomal-[1]
DPPH Radical ScavengingIn vitro-[1]
This compound Antioxidant ActivityNot specifiedReported to have antioxidant activityNo quantitative data available

Note: The available literature frequently mentions the antioxidant activity of this compound but lacks specific quantitative data from reproducible studies. One study suggests that methylated diterpenes may possess weaker antioxidant potential than their non-methylated counterparts.

Anti-inflammatory Activity

The anti-inflammatory effects of these diterpenes are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

CompoundAssayTest SystemEffective Concentration / IC50Key FindingsReference
Carnosol NO Production InhibitionLPS-stimulated RAW 264.7 macrophagesIC50: 9.4 µMSuppresses iNOS gene expression by inhibiting NF-κB activation.[2]
Cytokine InhibitionCollagen-induced arthritis in DBA/1 mice40 mg/kg/dDownregulated serum levels of IL-6, MCP-1, and TNF-α.[3]
Rosmanol Cytokine InhibitionCollagen-induced arthritis in DBA/1 mice40 mg/kg/dDownregulated serum levels of IL-6, MCP-1, and TNF-α.[3]
Carnosol + Rosmanol Cytokine InhibitionCollagen-induced arthritis in DBA/1 mice20 mg/kg/d eachSynergistically enhanced the anti-arthritic effect.[3]
Neuroprotective Activity

Recent studies have highlighted the potential of these compounds in protecting against neurodegenerative processes.

CompoundModelTest SystemEffective ConcentrationKey FindingsReference
Carnosol Vincristine-induced peripheral neuropathyIn vivo (mice)-Inhibited SARM1 NAD+ cleavage activity, suppressed neurite degeneration and hyperalgesia.[4]
Neurotoxin-induced cell deathIn vitro-Protects nigral dopaminergic neuronal cells.[5]
Carnosic Acid & Carnosol General NeuroprotectionReview-Exert neuroprotective effects through antioxidant and anti-inflammatory mechanisms.[6]
Anticancer Activity

The anticancer properties of these compounds are an emerging area of research, with studies focusing on their effects on cancer cell viability, proliferation, and apoptosis.

CompoundCancer Cell LineAssayIC50 / Effective ConcentrationKey FindingsReference
Carnosol Human prostate cancer (PC3)Cell Viability-Induces G2-phase cell cycle arrest.[7]
Human breast cancer (MCF-7, MDA-MB-231)Cell ViabilityIC50: ~40 µMDecreased proliferation and survival, induced apoptosis.[8]
Mouse melanoma (B16/F10)Migration and Invasion10 µMInhibited migration and invasion, decreased MMP-9 expression.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of the biological activities of these compounds.

Antioxidant Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength (typically around 517 nm). The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is then calculated.[2]

  • Lipid Peroxidation Inhibition Assay: This can be assessed using various methods. One common approach involves inducing lipid peroxidation in a system like linoleic acid or biological membranes (microsomes, liposomes) using an initiator (e.g., AAPH, Fenton reaction). The extent of peroxidation is then measured by quantifying byproducts like malondialdehyde (MDA) or by chemiluminescence. The ability of the test compound to inhibit this process is then determined.[1]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is used for the direct detection of radical species. For assessing hydroxyl radical scavenging, a spin trapping agent (e.g., POBN) is used to form a stable adduct with the short-lived hydroxyl radicals, which can then be detected by EPR. The reduction in the EPR signal in the presence of the antioxidant indicates its scavenging activity.[1]

Anti-inflammatory Assays
  • Nitric Oxide (NO) Production in Macrophages: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. The amount of NO in the culture supernatant is quantified using the Griess reagent. The inhibitory effect of the test compound on NO production is measured.[2]

  • Collagen-Induced Arthritis (CIA) in Mice: This is an in vivo model of rheumatoid arthritis. DBA/1 mice are immunized with type II collagen to induce arthritis. The test compounds are administered daily, and the severity of arthritis is assessed by scoring paw swelling and redness. Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured by ELISA at the end of the study.[3]

Neuroprotective Assays
  • SARM1 NAD+ Cleavage Activity Assay: This in vitro assay measures the enzymatic activity of SARM1, a key protein in axonal degeneration. The cleavage of NAD+ by purified SARM1 is monitored, and the inhibitory effect of the test compound is determined.[4]

  • Vincristine-Induced Peripheral Neuropathy Model: This in vivo model uses the chemotherapeutic agent vincristine to induce peripheral neuropathy in mice. The development of hyperalgesia (increased sensitivity to pain) is measured using von Frey filaments. The density of intra-epidermal nerve fibers is assessed through immunohistochemistry of skin biopsies.[4]

Anticancer Assays
  • Cell Viability Assay (MTT Assay): Cancer cells are treated with varying concentrations of the test compound for a specified period. The MTT reagent is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is measured, which is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[8]

  • Cell Cycle Analysis: Cancer cells are treated with the compound, and then their DNA is stained with a fluorescent dye (e.g., propidium iodide). The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]

  • Western Blot Analysis: This technique is used to detect and quantify specific proteins. It can be used to assess the effect of the compound on the expression levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell signaling pathways.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.

Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK) MyD88->MAPK NFkB NF-κB IKK->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Carnosol_Rosmanol Carnosol & Rosmanol Carnosol_Rosmanol->TLR4 Inhibit Carnosol_Rosmanol->NFkB Inhibit Carnosol_Rosmanol->MAPK Inhibit

G Vincristine Vincristine (Neurotoxin) SARM1 SARM1 Activation Vincristine->SARM1 NAD_depletion NAD+ Depletion SARM1->NAD_depletion Axonal_degeneration Axonal Degeneration NAD_depletion->Axonal_degeneration Peripheral_neuropathy Peripheral Neuropathy Axonal_degeneration->Peripheral_neuropathy Carnosol Carnosol Carnosol->SARM1 Inhibit

Experimental Workflows

G cluster_0 Animal Model cluster_1 Biochemical Analysis Induction Induce Arthritis (Collagen Type II) Treatment Daily Treatment (Test Compound) Induction->Treatment Assessment Assess Arthritis Severity (Scoring) Treatment->Assessment Blood_collection Collect Blood Samples Assessment->Blood_collection ELISA Measure Cytokines (TNF-α, IL-6) by ELISA Blood_collection->ELISA

G cluster_0 Cell Culture cluster_1 MTT Assay Seeding Seed Cancer Cells Incubation Incubate (24h) Seeding->Incubation Treatment Treat with Compound Incubation->Treatment MTT_addition Add MTT Reagent Treatment->MTT_addition Formazan_solubilization Solubilize Formazan MTT_addition->Formazan_solubilization Absorbance_reading Read Absorbance Formazan_solubilization->Absorbance_reading Data_analysis Calculate IC50 Absorbance_reading->Data_analysis

Conclusion and Future Directions

The available scientific literature provides a substantial body of evidence for the antioxidant, anti-inflammatory, neuroprotective, and anticancer activities of isorosmanol, carnosol, and rosmanol. The mechanisms of action for these compounds are beginning to be elucidated, with key signaling pathways such as NF-κB and SARM1 being identified as important targets.

In contrast, the published findings on this compound are currently limited, primarily noting its existence as a natural product with antioxidant properties. There is a clear lack of reproducible, quantitative data and detailed mechanistic studies for this specific compound. Therefore, direct comparisons of its efficacy against its parent compound and other rosemary diterpenes are not yet possible.

To establish a clear and reproducible profile for this compound, future research should focus on:

  • Quantitative Bioactivity Screening: Conducting a comprehensive panel of in vitro assays to quantify its antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. Direct comparison with isorosmanol, carnosol, and rosmanol under the same experimental conditions is crucial.

  • Mechanistic Studies: Investigating the molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profile of this compound in relevant animal models of disease.

By addressing these research gaps, the scientific community can build a robust and reproducible body of evidence to fully understand the therapeutic potential of this compound.

References

Unveiling the Cellular Targets of Dimethyl Isorosmanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular targets of isorosmanol, the parent compound of Dimethyl isorosmanol, and the structurally related diterpene, carnosol. Due to the limited direct experimental data on this compound, its biological activities are inferred from those of isorosmanol. This document summarizes key experimental findings, presents detailed protocols for relevant assays, and visualizes the implicated signaling pathways to facilitate further research and drug development efforts.

Comparative Analysis of Cellular Targets and Potency

The following tables summarize the available quantitative data on the biological activities of isorosmanol and carnosol, focusing on their effects on cancer cell lines and inflammatory markers.

Table 1: Cytotoxicity of Isorosmanol and Carnosol against Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50 ValueReference
Isorosmanol A2780 (Ovarian Cancer)SRB Assay19 µM[1]
A549 (Lung Cancer)MTT Assay> 60 µM[1]
Carnosol MCF-7 (Breast Cancer)Not Specified82 µM[2]
HT1080 (Fibrosarcoma)Not Specified6.6 ± 2.3 µM[3]
LNCaP (Prostate Cancer)Not Specified19.6 µM[4]
22Rv1 (Prostate Cancer)Not Specified22.9 µM[4]
Caco-2 (Colorectal Cancer)Not SpecifiedNot Specified[3]
HT-29 (Colorectal Cancer)Not SpecifiedNot Specified[3]

Table 2: Anti-inflammatory and Other Bioactivities

CompoundTarget/ActivityCell Line/SystemAssay TypeIC50 ValueReference
Isorosmanol Acetylcholinesterase (AChE)Enzyme AssayNot SpecifiedInhibits activity[1]
Carnosol Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesGriess Assay9.4 µM[2][5]
MMP-9 mRNA ExpressionB16/F10 Melanoma CellsNot Specified5 µM[2]
Aromatase InhibitionEnzyme AssayNot Specified32 µM[6]

Deciphering the Mechanisms: Key Signaling Pathways

While the primary target of isorosmanol appears to be acetylcholinesterase, carnosol has been shown to modulate multiple signaling pathways implicated in cancer and inflammation. The following diagrams illustrate these complex interactions.

G cluster_0 Carnosol's Impact on the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription of Carnosol Carnosol Carnosol->IKK inhibits

Caption: Carnosol inhibits the NF-κB signaling pathway.

G cluster_1 Carnosol's Modulation of the PI3K/Akt Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation promotes Carnosol Carnosol Carnosol->PI3K inhibits Carnosol->Akt inhibits

Caption: Carnosol inhibits the PI3K/Akt signaling pathway.

G cluster_2 Carnosol's Activation of the AMPK Pathway Cellular Stress Cellular Stress AMP/ATP ratio AMP/ATP ratio Cellular Stress->AMP/ATP ratio increases AMPK AMPK AMP/ATP ratio->AMPK activates Energy Homeostasis Energy Homeostasis AMPK->Energy Homeostasis restores Carnosol Carnosol Carnosol->AMPK activates

Caption: Carnosol activates the AMPK signaling pathway.

Detailed Experimental Protocols

To facilitate the replication and further investigation of the findings presented, detailed protocols for key biochemical assays are provided below.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inhibition of NF-κB activation in response to an inflammatory stimulus.

  • Cell Culture and Transfection:

    • Seed HEK293 cells stably expressing an NF-κB luciferase reporter gene in a 96-well plate.

    • Culture cells in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Compound Treatment:

    • Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, carnosol) for 1-2 hours.

  • Stimulation:

    • Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Detection System).

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration).

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

PI3K/Akt Pathway Analysis (Western Blot)

This protocol outlines the steps to assess the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

  • Cell Culture and Treatment:

    • Culture the desired cell line (e.g., cancer cell line) to 70-80% confluency.

    • Treat the cells with the test compound at various concentrations for a specified duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K and Akt overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

AMPK Activation Assay (Kinase Activity Assay)

This protocol measures the kinase activity of AMPK in response to compound treatment.

  • Enzyme and Substrate Preparation:

    • Use a purified recombinant AMPK enzyme.

    • Prepare a reaction buffer containing a specific peptide substrate for AMPK (e.g., SAMS peptide), ATP, and MgCl2.

  • Compound Incubation:

    • Incubate the AMPK enzyme with various concentrations of the test compound in the reaction buffer.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection of ADP Formation:

    • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., Transcreener® ADP² Assay). This assay typically involves a fluorescent or luminescent readout that is proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the rate of ADP formation for each compound concentration.

    • Determine the EC50 value for AMPK activation.

Conclusion

While direct experimental evidence for the cellular targets of this compound is currently lacking, this guide provides a comparative framework based on its parent compound, isorosmanol, and the well-studied related molecule, carnosol. The data suggests that while isorosmanol's activity may be linked to acetylcholinesterase inhibition, carnosol exhibits a broader range of effects by modulating key signaling pathways involved in cell growth, survival, and inflammation. The provided experimental protocols offer a foundation for researchers to further investigate the specific mechanisms of action of this compound and its potential as a therapeutic agent. Future studies should focus on direct binding assays and comprehensive cellular pathway analysis to definitively identify the protein targets of this compound.

References

Comparative Biological Effects of Dimethyl Isorosmanol Isomers: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of Dimethyl isorosmanol isomers, focusing on their antioxidant, anti-inflammatory, and anticancer activities. While direct comparative studies on various this compound isomers are limited in the current scientific literature, this document synthesizes available data on the parent compound, isorosmanol, and related diterpenes to infer potential structure-activity relationships and guide future research.

Introduction to Isorosmanol and its Isomers

Isorosmanol is a phenolic diterpene found in rosemary (Rosmarinus officinalis) that, along with its isomers such as rosmanol and epirosmanol, is known for a range of biological activities.[1][2] These compounds are abietane diterpenes characterized by a lactone ring and hydroxyl groups that contribute to their therapeutic potential.[3] Methylation of these hydroxyl groups can alter the physicochemical properties and biological activities of these molecules, making this compound isomers promising candidates for drug development. One such naturally occurring isomer is 11,12-di-O-methylisorosmanol.[4]

Comparative Biological Activities

Due to the scarcity of direct comparative data for this compound isomers, this section presents data for isorosmanol and its closely related non-methylated isomers as a baseline. The potential effects of dimethylation are discussed based on structure-activity relationship studies of similar diterpenes.

Antioxidant Activity

Isorosmanol and its isomers are potent antioxidants. Their activity is often attributed to their ability to donate hydrogen atoms and scavenge free radicals.

Table 1: Comparative Antioxidant Activity of Isorosmanol and Related Diterpenes

CompoundAssayIC50 (µM)Reference
IsorosmanolInhibition of LDL oxidation~7-10[2]
CarnosolInhibition of LDL oxidation~7-10[2]
EpirosmanolInhibition of LDL oxidation~7-10[2]
RosmanolInhibition of LDL oxidation~7-10[2]

Note: Lower IC50 values indicate higher antioxidant activity.

Studies have shown that isorosmanol exhibits catalytic antioxidant activity, particularly in the presence of thiols, a property it shares with carnosol but not with other isomers like rosmanol and epirosmanol.[5] The methylation of the hydroxyl groups in isorosmanol could potentially modulate this activity. O-methylation of flavonoids, for instance, has been shown to sometimes increase their biological activity.[6] Further research is needed to determine the precise impact of dimethylation on the antioxidant capacity of isorosmanol isomers.

Anti-inflammatory Activity

Isorosmanol and related diterpenes have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[7][8]

Table 2: Anti-inflammatory Activity of Related Diterpenes

CompoundCell Line/ModelEffectReference
RosmanolRAW 264.7 macrophagesInhibition of iNOS and COX-2 expression via NF-κB and MAPK pathways[7]
CarnosolRAW 264.7 macrophagesInhibition of iNOS and COX-2 expression via NF-κB and MAPK pathways[7]
Carnosic AcidHuman periodontal ligament cellsSuppression of IL-6 and chemokine production via JNK, NF-κB, and STAT3[8]

The NF-κB pathway is a key regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development.[9] The ability of isorosmanol derivatives to modulate this pathway is of significant interest. Structure-activity relationship studies on other natural compounds have indicated that methylation can influence NF-κB inhibitory activity.[10] It is plausible that this compound isomers could exhibit potent anti-inflammatory effects through a similar mechanism.

Anticancer Activity

Rosemary diterpenes, including isorosmanol, have shown promise as anticancer agents by inducing apoptosis and inhibiting cancer cell proliferation.[1][11]

Table 3: Anticancer Activity of Rosmanol

CompoundCell LineIC50 (µM)EffectReference
RosmanolCOLO 205 (Colon Cancer)~42Induction of apoptosis via mitochondrial and death receptor pathways[12]

The anticancer activity of these compounds is often linked to their ability to induce apoptosis through multiple signaling pathways. For example, rosmanol has been shown to induce apoptosis in colon cancer cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] The methylation of hydroxyl groups in isorosmanol could potentially enhance its cytotoxic selectivity towards cancer cells, as has been observed with other classes of natural products.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of compounds.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the test compounds (this compound isomers) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound isomers and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.[14][15][16][17]

Western Blot Analysis for NF-κB (p65) Nuclear Translocation

This technique is used to determine the effect of compounds on the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound isomers. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with a primary antibody against the p65 subunit of NF-κB. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the amount of p65 in the nuclear fraction relative to the cytoplasmic fraction. An increase in nuclear p65 indicates NF-κB activation, while a decrease in the presence of the test compound suggests inhibition.[18][19][20][21]

Signaling Pathways and Visualizations

The biological effects of isorosmanol and its derivatives are mediated through the modulation of complex signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways potentially targeted by this compound isomers.

NF-κB Signaling Pathway in Inflammation

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS) Nucleus->Inflammatory_Genes Activates Transcription Isorosmanol Dimethyl Isorosmanol Isomers Isorosmanol->IKK Inhibits Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isorosmanol Dimethyl Isorosmanol Isomers FasL FasL Isorosmanol->FasL Induces Bax Bax Isorosmanol->Bax Activates Fas Fas Receptor FasL->Fas Binds Caspase8 Caspase-8 Fas->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Translocates to Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Safety Operating Guide

Proper Disposal of Dimethyl Isorosmanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dimethyl Isorosmanol was not found. The following procedures are based on general laboratory best practices and safety information for the structurally related compound, Rosmanol. It is imperative for all laboratory personnel to consult with their institution's Environmental Health and Safety (EH&S) department for specific disposal guidance.

Immediate Safety and Logistical Information

The proper disposal of any research chemical is critical to ensure laboratory safety and environmental compliance. For novel or less-common compounds like this compound, where specific toxicological and environmental impact data may be limited, a cautious approach is mandatory. Based on the available data for the related compound Rosmanol, this compound should be handled as a substance that is potentially harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Key Principles for Disposal:

  • Do Not Dispose Down the Drain: Organic compounds of this nature should never be poured down the sink[2][3][4]. This practice can contaminate waterways and damage aquatic ecosystems[1].

  • Avoid Regular Trash Disposal: Solid or liquid chemical waste must not be disposed of in the regular trash[3][4].

  • Treat as Hazardous Waste: In the absence of specific data, this compound must be treated as hazardous chemical waste[3][5].

  • Consult EH&S: Your institution's Environmental Health and Safety (EH&S) department is the primary resource for waste disposal procedures and scheduling pickups[3][6].

Quantitative Data Summary (Based on Rosmanol)

Since specific data for this compound is unavailable, the properties of the related diterpenoid, Rosmanol, are provided for context.

PropertyValueSource
Molecular Formula C₂₀H₂₆O₅[1]
Molecular Weight 346.42 g/mol [1]
Appearance Powder[7]
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7]
Storage Store at -20°C (powder) or -80°C (in solvent)[1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from splashes.

Waste Collection and Segregation
  • Designated Waste Container: Use a dedicated, compatible hazardous waste container. Plastic containers are often preferred to glass where compatible[3][5]. The container must have a secure, screw-on cap[2].

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EH&S department. Incompatible chemicals can react violently or produce toxic gases[2]. Specifically, keep away from strong acids, bases, and oxidizing agents[1].

  • Container Level: Do not fill the waste container more than 90% full to allow for expansion and prevent spills[8].

Labeling the Hazardous Waste Container

Proper labeling is a critical regulatory requirement.

  • Use an Official Waste Tag: Obtain a hazardous waste tag from your institution's EH&S department[3].

  • Complete All Fields: Fill out the tag completely and legibly. Information required typically includes[3]:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound" (avoid abbreviations)[9].

    • Quantity/Concentration

    • Date of Generation (the date you first add waste to the container)

    • Principal Investigator's Name and Lab Location

    • Relevant Hazard Pictograms

Storage of Waste in the Laboratory
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within your laboratory[2][5]. This area must be at or near the point of waste generation[5].

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Keep Container Closed: The waste container must remain securely capped at all times, except when you are adding waste[2][5].

Arranging for Disposal
  • Schedule a Pickup: Once the container is full or you no longer need to add to it, contact your institution's EH&S department to schedule a waste pickup[3][5]. Follow their specific procedures for requesting a collection.

Mandatory Visualizations

Chemical Waste Disposal Workflow

cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage & Disposal A Generate Chemical Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Affix & Complete EH&S Waste Tag C->D E Add Waste to Container (Do not exceed 90% capacity) D->E F Securely Cap Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Contact EH&S for Waste Pickup H->I J Waste Removed by Authorized Personnel I->J

Caption: Workflow for the proper disposal of laboratory chemical waste.

Disposal Decision Pathway

Caption: Decision-making logic for the disposal of this compound.

References

Personal protective equipment for handling Dimethyl isorosmanol

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling Dimethyl isorosmanol, based on guidelines for similar chemical compounds[3].

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 or EN 166Protects against chemical splashes.
Face Shield-Recommended for larger quantities or significant splash risk.
Hand Protection Chemical-resistant glovesNitrile or NeoprenePrevents skin contact. Double gloving is advised.
Body Protection Laboratory CoatFlame-retardantProtects skin and personal clothing from contamination.
Closed-toe shoes-Prevents exposure from spills.
Respiratory Protection Chemical Fume HoodCertifiedAll handling of solid or solutions should occur in a fume hood.
NIOSH-approved respiratorWith appropriate cartridgesRequired if working outside a fume hood or if aerosolization is possible.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is vital for the safe handling of this compound.

Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Verify the availability and functionality of an emergency eyewash station and safety shower.

  • Assemble all necessary PPE as outlined in the table above.

  • Prepare all required equipment and reagents before handling the compound.

Handling:

  • Conduct all weighing and solution preparation within the chemical fume hood to minimize inhalation exposure.

  • Use dedicated spatulas and glassware.

  • Avoid raising dust or creating aerosols.

  • Keep the container tightly closed when not in use.

Post-Handling:

  • Decontaminate all surfaces and equipment after use.

  • Remove and dispose of contaminated PPE in the designated hazardous waste stream.

  • Wash hands thoroughly with soap and water after handling.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound, including unused compound, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated and clearly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.

Container Management:

  • Use a chemically resistant container with a secure lid for waste accumulation.

  • Store the waste container in a designated, well-ventilated, and secondary containment area.

Disposal Procedure:

  • Arrange for waste pickup through your institution's EHS department.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Surfaces handle_experiment->cleanup_decontaminate Experiment Complete cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

References

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